molecular formula C7H15N B1295095 2,3-Dimethylpiperidine CAS No. 5347-68-2

2,3-Dimethylpiperidine

Cat. No.: B1295095
CAS No.: 5347-68-2
M. Wt: 113.2 g/mol
InChI Key: DRLFSUDDXLQHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3818. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFSUDDXLQHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968187
Record name 2,3-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5347-68-2
Record name 2,3-Dimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpiperidine, a substituted heterocyclic amine, exists as cis and trans stereoisomers, each with distinct chemical and physical properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, conformational analysis, and key chemical properties of these isomers. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in a structured format for easy comparison. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound via the catalytic hydrogenation of 2,3-lutidine, as well as procedures for its N-alkylation and N-acylation. The information herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents, such as methyl groups, onto the piperidine ring significantly influences the molecule's conformation, basicity, and lipophilicity, thereby affecting its biological activity and pharmacokinetic properties. This compound, with its two stereogenic centers, presents an interesting case study in stereoisomerism and conformational analysis. Understanding the distinct properties of the cis and trans isomers is crucial for their application in synthetic and medicinal chemistry.

Structure and Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers exists as a pair of enantiomers.

  • cis-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on the same side of the piperidine ring. It exists as a racemic mixture of (2R,3S)-2,3-dimethylpiperidine and (2S,3R)-2,3-dimethylpiperidine.

  • trans-2,3-Dimethylpiperidine: In this isomer, the two methyl groups are on opposite sides of the piperidine ring. It exists as a racemic mixture of (2R,3R)-2,3-dimethylpiperidine and (2S,3S)-2,3-dimethylpiperidine.

The stereochemical relationship between the methyl groups profoundly impacts the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

G cluster_cis cis-2,3-Dimethylpiperidine cluster_trans trans-2,3-Dimethylpiperidine cis_R (2R,3S) cis_S (2S,3R) cis_R->cis_S Enantiomers trans_R (2R,3R) trans_S (2S,3S) trans_R->trans_S Enantiomers This compound This compound cis-2,3-Dimethylpiperidine cis-2,3-Dimethylpiperidine This compound->cis-2,3-Dimethylpiperidine Diastereomers trans-2,3-Dimethylpiperidine trans-2,3-Dimethylpiperidine This compound->trans-2,3-Dimethylpiperidine Diastereomers

Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that experimentally determined data for the individual isomers are not always readily available, and some values are predicted.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₅N[1]
Molecular Weight113.20 g/mol [1]
CAS Number5347-68-2 (mixture of isomers)
AppearanceColorless liquid

Table 2: Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerReference
Boiling Point138-140 °C (for mixture)138-140 °C (for mixture)
pKa (predicted)10.67 ± 0.1010.67 ± 0.10
Density (predicted)0.794 ± 0.06 g/cm³0.794 ± 0.06 g/cm³

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence and orientation of the methyl groups in this compound dictate the preferred chair conformations and the energetic landscape of the molecule.

cis-2,3-Dimethylpiperidine:

The cis isomer can exist in two principal chair conformations that are in equilibrium. In one conformer, the C2-methyl group is axial and the C3-methyl group is equatorial (ae). In the other, the C2-methyl is equatorial and the C3-methyl is axial (ea). The relative stability of these conformers is influenced by the steric interactions of the methyl groups. Generally, an equatorial position is favored for alkyl substituents to avoid 1,3-diaxial interactions. However, in the case of cis-1,2-disubstituted systems, the diequatorial conformation can be destabilized by gauche interactions between the substituents.

trans-2,3-Dimethylpiperidine:

The trans isomer can also exist in two primary chair conformations. One conformer has both methyl groups in equatorial positions (ee), while the other has both in axial positions (aa). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial conformer. Therefore, trans-2,3-dimethylpiperidine is expected to exist almost exclusively in the diequatorial conformation.[2]

G cluster_cis cis-2,3-Dimethylpiperidine Conformational Equilibrium cluster_trans trans-2,3-Dimethylpiperidine Conformational Equilibrium Cis_ae C2-axial, C3-equatorial Cis_ea C2-equatorial, C3-axial Cis_ae->Cis_ea Ring Flip Trans_ee C2-equatorial, C3-equatorial (More Stable) Trans_aa C2-axial, C3-axial (Less Stable) Trans_ee->Trans_aa Ring Flip

Conformational Equilibria of this compound Isomers.

Spectroscopic Data

The spectroscopic data for the isomers of this compound are crucial for their identification and characterization.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Due to the complexity of the overlapping signals and the presence of multiple conformers, detailed and unambiguously assigned experimental ¹H NMR data for the individual isomers are not readily available in the literature.
¹³C NMR cis-isomer: Predicted chemical shifts are available on spectral databases.[3] trans-isomer: Predicted chemical shifts are available on spectral databases.[4]
Mass Spectrometry (EI) m/z (%): 113 (M+), 98, 84, 70, 56, 43.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2,3-Lutidine

This protocol describes a general method for the synthesis of this compound by the reduction of 2,3-lutidine. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions, often yielding a mixture of cis and trans isomers.

G Lutidine 2,3-Lutidine H2_Catalyst H₂, Catalyst (e.g., Ru/C, Rh/C) Lutidine->H2_Catalyst Piperidine cis/trans-2,3-Dimethylpiperidine H2_Catalyst->Piperidine Separation Chromatographic Separation Piperidine->Separation Cis_Isomer cis-Isomer Separation->Cis_Isomer Trans_Isomer trans-Isomer Separation->Trans_Isomer

Synthesis and Separation of this compound Isomers.

Materials:

  • 2,3-Lutidine

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C))

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 2,3-lutidine (1.0 eq) in ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 mol%).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of cis and trans isomers.

  • The isomers can be separated by fractional distillation or column chromatography on silica gel.[5][6]

N-Alkylation of this compound (Example: N-Benzylation)

This protocol outlines a general procedure for the N-alkylation of this compound using benzyl bromide.

Materials:

  • This compound (mixture of isomers or a single isomer)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-benzyl-2,3-dimethylpiperidine.[7][8]

N-Acylation of this compound (Example: N-Acetylation)

This protocol describes a general method for the N-acylation of this compound using acetic anhydride.

Materials:

  • This compound (mixture of isomers or a single isomer)

  • Acetic anhydride

  • Pyridine or triethylamine (as a base and catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq).

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetyl-2,3-dimethylpiperidine.

  • The product can be further purified by column chromatography if necessary.[9][10]

Conclusion

This compound serves as a valuable building block in organic synthesis, with its stereoisomers offering distinct three-dimensional structures for the development of novel molecules. This guide has provided a detailed overview of its chemical properties, structure, and stereochemistry, supported by spectroscopic data and experimental protocols. The conformational analysis highlights the energetic preferences of the cis and trans isomers, which is critical for understanding their reactivity and interactions in biological systems. The provided synthetic procedures offer a practical basis for the preparation and functionalization of this important heterocyclic compound.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylpiperidine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylpiperidine, a valuable saturated heterocyclic motif in medicinal chemistry, starting from its aromatic precursor, 2,3-dimethylpyridine (commonly known as 2,3-lutidine). This document details the primary synthetic route via catalytic hydrogenation, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Introduction

Piperidine scaffolds are integral components of numerous pharmaceuticals and bioactive molecules. The substitution pattern on the piperidine ring is crucial for determining pharmacological activity, making the stereocontrolled synthesis of specific isomers a key objective in drug development. This compound, existing as cis and trans diastereomers, serves as a vital chiral building block. The most direct and atom-economical method for its synthesis is the catalytic hydrogenation of 2,3-lutidine. This process, however, presents challenges in controlling the diastereoselectivity of the product.

This guide focuses on the heterogeneous catalytic hydrogenation of 2,3-lutidine, exploring the use of common platinum-group metal catalysts and methodologies to selectively obtain the desired diastereomer.

Synthesis via Catalytic Hydrogenation

The primary route for synthesizing this compound is the reduction of the aromatic ring of 2,3-lutidine. This is achieved through catalytic hydrogenation, which involves the addition of molecular hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.

The general transformation is as follows:

Caption: Overall reaction for the synthesis of this compound.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and, most importantly, the diastereomeric ratio (d.r.) of the resulting cis- and trans-2,3-dimethylpiperidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the hydrogenation of 2,3-lutidine using two different catalytic systems. Heterogeneous catalytic hydrogenation of substituted pyridines typically results in the syn-addition of hydrogen from the less sterically hindered face of the pyridine ring adsorbed on the catalyst surface, leading to a kinetic preference for the cis-isomer.[1] However, the thermodynamically more stable isomer is the trans-product, which can be favored under certain conditions or obtained through subsequent isomerization.

CatalystSubstrateConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
Rh₂O₃ 2,3-Lutidine5 bar H₂, TFE, 40°C, 16 h>9965:35[1]
PtO₂ Substituted Pyridines50-70 bar H₂, Acetic Acid, RT, 6-10 hHigh (general)cis favored (general)[2]

Note on PtO₂: While a specific yield and diastereomeric ratio for 2,3-lutidine using this exact protocol was not found in the cited literature, catalytic hydrogenation with platinum catalysts in acidic media is well-established to strongly favor the formation of cis-piperidine derivatives.[2]

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below. These protocols are intended for trained professionals in a suitably equipped laboratory setting. Standard safety precautions for handling flammable gases, pyrophoric catalysts, and organic chemicals should be strictly followed.

General Experimental Workflow

The typical workflow for a catalytic hydrogenation reaction is outlined below.

Experimental_Workflow A Reactor Setup (Add substrate, solvent, catalyst) B Reaction Execution (Seal, Purge, Pressurize with H₂, Stir) A->B C Work-up (Vent H₂, Filter catalyst, Quench/Extract) B->C D Purification (Distillation or Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Rhodium(III) Oxide Catalyzed Hydrogenation

This protocol is based on the successful hydrogenation of 2,3-lutidine to yield a mixture of cis- and trans-2,3-dimethylpiperidine with a reported yield of >99%.[1]

  • Materials:

    • 2,3-Lutidine (0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 1 mg, ~0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

    • High-pressure reactor vial

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • Reactor Setup: In a high-pressure reactor vial, combine 2,3-lutidine (0.8 mmol) and Rh₂O₃ (1 mg).

    • Add anhydrous TFE (1 mL) to the vial.

    • Reaction Execution: Place the vial into a high-pressure reactor apparatus. Securely seal the main reactor vessel.

    • Purge the reactor three times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to 5 bar.

    • Commence vigorous stirring and heat the reaction to 40°C for 16 hours.

    • Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Remove the reaction mixture and filter it through a short plug of Celite® to remove the catalyst, rinsing the plug with a small amount of TFE or other suitable solvent.

    • Purification: Remove the solvent under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined directly from the ¹H NMR spectrum of the crude material. Further purification can be achieved by distillation if necessary.

Protocol 2: Platinum(IV) Oxide (Adams' Catalyst) Catalyzed Hydrogenation

This general protocol is highly effective for the hydrogenation of various pyridine derivatives and is expected to yield primarily cis-2,3-dimethylpiperidine.[2]

  • Materials:

    • 2,3-Lutidine (e.g., 1.0 g, ~9.3 mmol)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

    • Glacial acetic acid (5-10 mL)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: To a suitable high-pressure reactor vessel, add 2,3-lutidine and glacial acetic acid.

    • Carefully add the PtO₂ catalyst to the solution. The oxide itself is not the active catalyst but is reduced in situ to platinum black.[3]

    • Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, monitoring hydrogen uptake.

    • Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

    • Carefully neutralize the acidic filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by distillation or column chromatography to yield the product, which is expected to be predominantly cis-2,3-dimethylpiperidine.

Protocol 3: Epimerization of cis- to trans-2,3-Dimethylpiperidine

Since hydrogenation often yields the kinetic cis-product, epimerization can be employed to obtain the thermodynamically more stable trans-isomer.[4] This can be achieved through various methods, including visible light-mediated photocatalysis, which allows for the isomerization at a specific stereocenter.[5]

The following is a general procedure for photocatalytic epimerization, which can be adapted for this compound.

  • Materials:

    • cis-2,3-Dimethylpiperidine (or cis-rich mixture)

    • Iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 1 mol%)

    • Hydrogen Atom Transfer (HAT) mediator (e.g., Thiophenol, 1 equivalent)

    • Anhydrous solvent (e.g., Methanol)

    • Visible light source (e.g., Blue LED)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Reaction Setup: In a reaction vessel, dissolve the cis-2,3-dimethylpiperidine, iridium photocatalyst, and thiophenol in anhydrous methanol.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Reaction Execution: Seal the vessel and irradiate with a blue LED light source at room temperature with stirring.

    • Monitor the reaction by GC or NMR until the cis/trans ratio reaches a thermodynamic equilibrium.

    • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the trans-isomer from the remaining cis-isomer and catalyst residues.

Reaction Mechanism and Stereoselectivity

The catalytic hydrogenation of a pyridine ring on a heterogeneous metal surface (e.g., Pt, Rh, Pd) is a complex process involving several key steps. The generally accepted mechanism provides insight into the observed preference for cis-stereochemistry.

Mechanism_Pathway cluster_0 Catalyst Surface A 1. Adsorption of 2,3-Lutidine (π-system interacts with metal surface) C 3. Stepwise Hydrogen Addition (Surface-bound H atoms add to one face of the ring) A->C B 2. Dissociative Adsorption of H₂ (H-H bond breaks, H atoms bind to surface) B->C D 4. Formation of Intermediates (e.g., Dihydropyridine, Tetrahydropyridine) C->D E 5. Final Hydrogenation (Formation of saturated piperidine ring) D->E F 6. Desorption of Product (cis-2,3-Dimethylpiperidine releases from surface) E->F

Caption: Logical pathway of heterogeneous catalytic hydrogenation of 2,3-lutidine.

  • Adsorption: The aromatic 2,3-lutidine molecule adsorbs onto the active sites of the metal catalyst surface, typically through its π-electron system.[6]

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the surface and dissociates into reactive hydrogen atoms.[7]

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the adsorbed pyridine ring. This stepwise reduction likely proceeds through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine.[8]

  • Stereoselectivity: Because the pyridine ring is adsorbed on one face, the hydrogen atoms are delivered from the catalyst surface to that same face. This syn-addition results in the two methyl groups being on the same side relative to the newly added hydrogens, leading to the kinetic formation of the cis-diastereomer.[1]

  • Desorption: Once fully saturated, the resulting this compound has a weaker affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.[7]

The formation of the trans-isomer in the Rh₂O₃-catalyzed reaction suggests that under these specific conditions (e.g., solvent, temperature), there may be competing pathways, such as partial desorption and readsorption of intermediates in a different orientation, or that the reaction conditions allow for some degree of on-catalyst epimerization towards the more stable trans-product.[1]

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic properties of the cis and trans isomers of 2,3-dimethylpiperidine. This important heterocyclic scaffold is a key building block in medicinal chemistry, and a thorough understanding of its isomeric forms is crucial for the rational design and development of novel therapeutics.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The stereochemical arrangement of substituents on the piperidine ring significantly influences their biological activity by dictating the molecule's three-dimensional shape and its interactions with biological targets. This compound, a chiral disubstituted piperidine, exists as two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers can exist as a pair of enantiomers. This guide will focus on the properties and synthesis of the racemic mixtures of the cis and trans isomers.

Synthesis and Isomer Separation

The most common route to this compound is the catalytic hydrogenation of 2,3-dimethylpyridine (2,3-lutidine). The stereochemical outcome of this reaction is dependent on the catalyst and reaction conditions employed.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Lutidine

Objective: To synthesize a mixture of cis- and trans-2,3-dimethylpiperidine via the catalytic hydrogenation of 2,3-lutidine.

Materials:

  • 2,3-Lutidine

  • Rhodium(III) oxide (Rh₂O₃) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (Parr hydrogenator or similar)

  • Standard glassware for filtration and distillation

Procedure:

  • In a high-pressure autoclave, a solution of 2,3-lutidine in a suitable solvent such as ethanol is prepared.

  • A catalytic amount of Rhodium(III) oxide or Platinum(IV) oxide is added to the solution. The catalyst loading can be optimized but is typically in the range of 1-5 mol%.

  • The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas.

  • The reaction is typically carried out at elevated temperature and pressure. Reaction conditions can be varied to influence the cis/trans ratio of the product. For example, hydrogenation using a rhodium oxide catalyst can be performed under milder conditions (e.g., 40 °C and 5 bar H₂)[1].

  • The reaction mixture is agitated for a sufficient time to ensure complete consumption of the starting material, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as it may be pyrophoric.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude mixture of cis- and trans-2,3-dimethylpiperidine.

Stereoselectivity: The hydrogenation of substituted pyridines can yield both cis and trans isomers. For 2,3-disubstituted piperidines, the trans isomer is generally considered to be the thermodynamically more stable product due to the diequatorial arrangement of the methyl groups in the most stable chair conformation[1]. The choice of catalyst and reaction conditions can influence the kinetic versus thermodynamic product distribution.

Experimental Protocol: Separation of Cis and Trans Isomers

Objective: To separate the mixture of cis- and trans-2,3-dimethylpiperidine isomers.

Method 1: Fractional Distillation Fractional distillation can be employed to separate the isomers based on their different boiling points. This method is most effective when there is a significant difference in the boiling points of the cis and trans isomers. The separation can be enhanced by performing the distillation under reduced pressure, which lowers the boiling points and can accentuate the difference between the isomers.

Procedure:

  • The crude mixture of this compound isomers is placed in a round-bottom flask with a few boiling chips.

  • A fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask, is assembled.

  • The apparatus is connected to a vacuum pump to reduce the internal pressure.

  • The mixture is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially reach the top of the column and distill over first.

  • Fractions are collected at different temperature ranges. The purity of each fraction should be assessed by GC or NMR spectroscopy.

Method 2: Preparative Gas Chromatography (Prep-GC) For a more efficient and complete separation, especially for small-scale preparations, preparative gas chromatography is a powerful technique.

Procedure:

  • A preparative gas chromatograph equipped with a suitable column (e.g., a packed column with a stationary phase that can effectively resolve the isomers) is used.

  • The operating conditions (injection temperature, column temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the cis and trans isomers.

  • The crude mixture is injected onto the column.

  • The separated isomers are collected as they elute from the column using a fraction collector.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. The presence and orientation of the two methyl groups in this compound dictate the conformational preferences of the cis and trans isomers.

Cis-2,3-Dimethylpiperidine

The cis isomer can exist in two principal chair conformations that are in equilibrium. In one conformer, the C2-methyl group is axial and the C3-methyl group is equatorial. In the other, the C2-methyl is equatorial and the C3-methyl is axial. The relative energies of these two conformers will determine the predominant conformation in solution. Generally, the conformer with the C2-methyl group in the equatorial position is expected to be more stable to avoid 1,3-diaxial interactions.

Trans-2,3-Dimethylpiperidine

The trans isomer also exists in two primary chair conformations. One conformer has both the C2 and C3 methyl groups in equatorial positions (diequatorial), while the other has both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form[1]. Therefore, trans-2,3-dimethylpiperidine is expected to exist almost exclusively in the diequatorial conformation.

Conformational Energy

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and differentiation of the cis and trans isomers of this compound.

NMR Data Presentation

The following tables summarize the reported ¹³C NMR chemical shifts for the cis and trans isomers of this compound.

Table 1: ¹³C NMR Chemical Shift Data for cis- and trans-2,3-Dimethylpiperidine

Carbon Atomcis-2,3-Dimethylpiperidine (δ, ppm)trans-2,3-Dimethylpiperidine (δ, ppm)
C253.558.7
C333.636.6
C425.534.0
C526.126.2
C646.947.6
2-CH₃19.319.8
3-CH₃12.115.6
Data obtained from E.L. Eliel, D. Kandasamy, C.Y. Yen, K.D. Hargrave, J. Am. Chem. Soc., 102, 3698 (1980).

Note: ¹H NMR data with specific chemical shifts and coupling constants for both isomers are not consistently reported across the literature. However, the spatial arrangement of protons in the different chair conformations of the cis and trans isomers will lead to distinct coupling constants (J-values), which can be used to confirm the stereochemistry and predominant conformation. For example, large axial-axial coupling constants (typically 8-13 Hz) are expected for vicinal protons in a trans-diaxial arrangement.

Visualizations

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation 2,3-Lutidine 2,3-Lutidine Hydrogenation Hydrogenation 2,3-Lutidine->Hydrogenation H2, Catalyst (Rh2O3 or PtO2) Crude Mixture Crude Mixture Hydrogenation->Crude Mixture cis/trans isomers Fractional Distillation Fractional Distillation Crude Mixture->Fractional Distillation Preparative GC Preparative GC Crude Mixture->Preparative GC cis-Isomer cis-Isomer Fractional Distillation->cis-Isomer trans-Isomer trans-Isomer Fractional Distillation->trans-Isomer Preparative GC->cis-Isomer Preparative GC->trans-Isomer

Caption: Workflow for the synthesis of a cis/trans mixture of this compound followed by isomer separation.

Conformational Equilibrium of Cis-2,3-Dimethylpiperidine

G cluster_cis Cis-2,3-Dimethylpiperidine Conformational Equilibrium Conformer1 Axial (C2-Me) Equatorial (C3-Me) Conformer2 Equatorial (C2-Me) Axial (C3-Me) Conformer1->Conformer2 Ring Flip

Caption: Chair-chair interconversion of cis-2,3-dimethylpiperidine.

Conformational Preference of Trans-2,3-Dimethylpiperidine

G Diequatorial Conformer Diequatorial Conformer Significantly More Stable Significantly More Stable Diequatorial Conformer->Significantly More Stable Diaxial Conformer Diaxial Conformer Significantly More Stable->Diaxial Conformer >

Caption: Relative stability of the chair conformers of trans-2,3-dimethylpiperidine.

Applications in Drug Development

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their ability to orient substituents in well-defined three-dimensional space, leading to specific interactions with biological macromolecules. The cis and trans isomers of this compound can serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The defined stereochemistry of these isomers allows for the exploration of structure-activity relationships (SAR) where the spatial orientation of the methyl groups can significantly impact binding affinity and efficacy.

Conclusion

The cis and trans isomers of this compound represent a fundamental system for understanding the interplay of stereochemistry and conformational preferences in substituted piperidines. Their synthesis via the catalytic hydrogenation of 2,3-lutidine provides access to both diastereomers, which can then be separated and characterized using standard laboratory techniques. A detailed understanding of their conformational behavior and spectroscopic properties is essential for their effective utilization as building blocks in the design and synthesis of novel drug candidates. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

2,3-Dimethylpiperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dimethylpiperidine, a pivotal heterocyclic compound with significant applications in the pharmaceutical and chemical industries. We will delve into its chemical and physical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutics.

Core Properties of this compound

This compound is a disubstituted piperidine that exists as stereoisomers, primarily the cis and trans forms. The properties of these isomers, as well as the general mixture, are crucial for their application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound (Isomer Mixture)cis-2,3-Dimethylpiperidinetrans-2,3-Dimethylpiperidine
CAS Number 5347-68-2[1][2][3]23513-39-5Not uniquely specified; often referenced under the general CAS number.
Molecular Formula C₇H₁₅N[1]C₇H₁₅NC₇H₁₅N
Molecular Weight 113.20 g/mol [1][2]113.20 g/mol 113.20 g/mol
Boiling Point 140.3°C at 760 mmHgNot specifiedNot specified
Density 0.794 g/cm³Not specifiedNot specified
Flash Point 28°CNot specifiedNot specified
Synonyms 2,3-Lupetidine, Nonafin[1][2][3]cis-2,3-Lupetidinetrans-2,3-Lupetidine

Synthesis of this compound

The primary route for the synthesis of this compound is the catalytic hydrogenation of 2,3-lutidine (2,3-dimethylpyridine). This reaction saturates the aromatic pyridine ring to form the piperidine ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers.

G cluster_start Starting Material cluster_process Process cluster_product Product 2,3-Lutidine 2,3-Lutidine Catalytic Hydrogenation Catalytic Hydrogenation 2,3-Lutidine->Catalytic Hydrogenation H₂, Catalyst (e.g., PtO₂, Rh₂O₃) This compound This compound Catalytic Hydrogenation->this compound G cluster_cell Adipocyte Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Binds to JNK JNK Activation GR->JNK Activates Insulin_Signaling Insulin Signaling Pathway JNK->Insulin_Signaling Inhibits Insulin_Resistance Insulin_Resistance Insulin_Signaling->Insulin_Resistance Leads to Inhibitor This compound -based Inhibitor Inhibitor->11b-HSD1 Inhibits

References

Spectroscopic Data of 2,3-Dimethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 2,3-Dimethylpiperidine. Understanding the spectral characteristics of these isomers is crucial for their identification, characterization, and utilization in various research and development applications, including drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment and connectivity of atoms within the molecule. Due to the stereoisomerism of this compound, the NMR spectra for the cis and trans isomers exhibit distinct differences.

¹³C NMR Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts for the cis and trans isomers of this compound are presented in Table 1. This data is referenced from the work of Eliel, E.L., Kandasamy, D., Yen, C.Y., & Hargrave, K.D. (1980) in the Journal of the American Chemical Society, 102(11), 3698-3707.

Table 1: ¹³C NMR Chemical Shifts (ppm) of cis- and trans-2,3-Dimethylpiperidine in CDCl₃

Carbon Atomcis-2,3-Dimethylpiperidinetrans-2,3-Dimethylpiperidine
C252.457.8
C333.136.9
C425.526.1
C525.825.1
C646.246.9
2-CH₃19.518.9
3-CH₃11.114.9
¹H NMR Data

Table 2: Predicted ¹H NMR Data for cis- and trans-2,3-Dimethylpiperidine

ProtonPredicted Chemical Shift (ppm) - cisPredicted Multiplicity - cisPredicted Chemical Shift (ppm) - transPredicted Multiplicity - trans
H22.5 - 2.8m2.4 - 2.7m
H31.6 - 1.9m1.5 - 1.8m
H41.4 - 1.7m1.3 - 1.6m
H51.2 - 1.5m1.1 - 1.4m
H62.9 - 3.2 (eq), 2.4 - 2.7 (ax)m2.8 - 3.1 (eq), 2.3 - 2.6 (ax)m
2-CH₃1.0 - 1.2d0.9 - 1.1d
3-CH₃0.8 - 1.0d0.7 - 0.9d
NH1.0 - 2.0br s1.0 - 2.0br s

Note: 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound are expected to show characteristic absorptions for N-H and C-H bonds. While specific experimental spectra for each isomer are not widely available, the expected key absorptions are summarized in Table 3. The subtle differences in the fingerprint region (below 1500 cm⁻¹) could potentially be used to distinguish between the cis and trans isomers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration Type
N-H Stretch3300 - 3500MediumStretching
C-H Stretch (sp³)2850 - 3000StrongStretching
N-H Bend1590 - 1650MediumBending
C-H Bend1350 - 1480MediumBending
C-N Stretch1000 - 1250MediumStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook[1][2][3]. The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, leading to the loss of a substituent adjacent to the nitrogen atom. The molecular ion (M⁺) is expected at m/z 113.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
98[M - CH₃]⁺Loss of a methyl group via alpha-cleavage. This is often the base peak.
84[M - C₂H₅]⁺Loss of an ethyl group.
70[C₄H₈N]⁺Further fragmentation.
56[C₃H₆N]⁺Further fragmentation.

Note: The NIST mass spectrum does not specify the isomer. The relative intensities of the fragment ions may differ between the cis and trans isomers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, inject the sample into a gas chromatograph for separation prior to introduction into the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

  • Data Acquisition: Scan a mass range of m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as an isomer of this compound, using the spectroscopic techniques discussed.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Unknown_Sample Unknown Sample (cis- or trans-2,3-Dimethylpiperidine) MS Mass Spectrometry (MS) Unknown_Sample->MS IR Infrared (IR) Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (N-H, C-H) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure_Confirmation Structure Confirmation (Isomer Identification) MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

A logical workflow for the spectroscopic analysis and structural elucidation of this compound isomers.

This guide provides a foundational understanding of the spectroscopic characteristics of cis- and trans-2,3-dimethylpiperidine. For definitive structural assignments and in-depth research, it is recommended to acquire high-resolution experimental data for the specific isomer of interest.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-dimethylpiperidine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from the physicochemical properties of this compound, known data for structurally similar compounds, and established analytical methodologies. This document aims to serve as a valuable resource for handling, formulating, and assessing the stability of this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound is a substituted piperidine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1][2] It exists as a mixture of cis- and trans-stereoisomers.[3] Understanding its fundamental properties is crucial for predicting its behavior in various systems.

PropertyValueSource
Molecular FormulaC₇H₁₅N[1][2]
Molecular Weight113.20 g/mol [1][4]
Boiling Point138-140 °C (at 720 Torr)[5]
Density~0.794 g/cm³ (Predicted)[5][6]
pKa~10.67 (Predicted)[5]
LogP (Octanol/Water)1.394 (Crippen Calculated)[4]

Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature.[6] However, a qualitative and predicted solubility profile can be inferred from its physicochemical properties and the known solubility of piperidine and other dimethylpiperidine isomers.

Piperidine, the parent compound, is highly soluble in water and a wide range of organic solvents, including alcohols, ethers, and chloroform, with limited solubility in non-polar solvents like hexane.[7] Other dimethylpiperidine isomers, such as 1,2-dimethylpiperidine and 4,4-dimethylpiperidine, are also described as being soluble in organic solvents and moderately soluble in water.[8][9] The calculated LogP of 1.394 for this compound suggests a moderate level of lipophilicity, indicating a greater affinity for organic solvents over water.[4]

Based on this information, the following table presents a predicted qualitative solubility profile for this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe nitrogen atom can act as a hydrogen bond acceptor. While the methyl groups increase lipophilicity compared to piperidine, some aqueous solubility is expected. High solubility is anticipated in alcohols.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFHighFavorable dipole-dipole interactions are expected to lead to good solubility.
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe aliphatic nature of the molecule suggests good compatibility with aromatic solvents.
Non-Polar Aliphatic Hexane, CyclohexaneLow to ModerateIncreased lipophilicity from the methyl groups may lead to some solubility, but it is likely to be lower than in more polar solvents.

Stability Profile

In general, piperidines are considered to be chemically stable.[10] Studies on aqueous piperazine, which also reviewed piperidine and its derivatives, found them to be among the most thermally stable amines, with recommended stripper temperatures above 160°C.[11]

pH and Thermal Stability: The stability of cyclic amines like this compound is significantly influenced by pH and temperature.

  • Neutral to Mildly Acidic Conditions (pH 4-7): In this range, this compound will be protonated to form the corresponding piperidinium salt. In this form, the compound is expected to be generally stable.

  • Strongly Acidic Conditions (pH < 4): At very low pH, the compound will be fully protonated. While the piperidine ring is generally stable to ring-opening under mild acidic conditions, prolonged exposure to strong acids and high temperatures could potentially lead to degradation.

  • Mildly Basic Conditions (pH 7-10): In its free base form, this compound is expected to be stable at room temperature.

  • Strongly Basic Conditions and Heat (pH > 10): Under these conditions, tertiary amines like N-substituted piperidines can be susceptible to Hofmann elimination, a process that can lead to ring-opening and the formation of alkenes.[12] Given that this compound is a secondary amine, it is less prone to this specific pathway. However, other degradation pathways may be possible under harsh basic conditions and elevated temperatures.

Oxidative and Photolytic Stability: Information on the oxidative and photolytic stability of this compound is not readily available. As with many organic compounds, it is advisable to store it protected from light and in an inert atmosphere to minimize the risk of degradation.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a liquid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • High-purity this compound

  • Analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of each test solvent to the respective vials.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set at 25 °C.

    • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at 25 °C for at least 4 hours to allow any undissolved this compound to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Record the weight of the collected filtrate.

    • Dilute the filtrate to a known volume with a suitable solvent for analysis.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by GC-FID or another validated analytical method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil1 Seal vials sep1 Let stand at constant temperature for >4h equil1->sep1 sample1 Withdraw and filter supernatant sep1->sample1 sample2 Dilute for analysis sample1->sample2 sample3 Quantify using GC-FID or other validated method sample2->sample3 calc1 Calculate solubility from concentration and dilution factor sample3->calc1

Workflow for Solubility Determination
Forced Degradation Study for Stability Assessment

This protocol is adapted from established guidelines for stability testing and can be used to investigate the degradation of this compound under various stress conditions.

Objective: To identify potential degradation pathways and products of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • High-purity this compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or mass spectrometric detector (LC-MS)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Forced degradation chamber (for temperature and humidity control)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) in a stability chamber.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Determine the percentage of degradation for each stress condition.

    • Characterize the major degradation products using mass spectrometry data.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) start->base oxide Oxidative Degradation (3% H2O2, RT) start->oxide thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating LC-MS oxide->analyze thermal->analyze photo->analyze neutralize->analyze eval1 Determine % Degradation analyze->eval1 eval2 Characterize Degradation Products eval1->eval2

Workflow for Forced Degradation Study

Potential Degradation Pathway

While specific degradation products for this compound have not been reported, a potential degradation pathway for piperidine derivatives under strongly basic conditions with heat is Hofmann elimination, which involves the opening of the piperidine ring. Although less likely for a secondary amine compared to a quaternary ammonium salt, related elimination reactions can occur under harsh conditions.

G Potential Degradation of a Related N-Alkyl Piperidinium under Basic Conditions reactant N,N-dialkyl-piperidinium salt product Ring-Opened Alkene reactant->product Hofmann Elimination reagents Strong Base (e.g., OH-) Heat (Δ) reagents->product

Potential Degradation Pathway for a Related Piperidinium Salt

Biological Activity Context

While this guide focuses on the physicochemical properties of this compound, it is important to note that the piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[13] Piperidine derivatives have been reported to exhibit various pharmacological activities, including anticancer and antiviral properties.[13][14] Therefore, understanding the solubility and stability of this compound is a critical first step for any investigation into its potential biological applications.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative experimental data for this specific molecule is sparse, a reliable working profile has been established through the analysis of its physicochemical properties and data from structurally related compounds. The provided experimental protocols offer a clear path for generating the precise data needed for specific applications. Careful consideration of the predicted solubility and stability will aid in the effective use of this compound in research and development.

References

An In-depth Technical Guide to 2,3-Lupetidine: Discovery, Synthesis, and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-lupetidine, also known as 2,3-dimethylpiperidine. It delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and a summary of its physicochemical and spectroscopic properties. The document highlights the primary synthetic route to 2,3-lupetidine via the catalytic hydrogenation of 2,3-lutidine and discusses the stereochemical aspects of this transformation. While the biological activity of 2,3-lupetidine is not extensively documented, this guide touches upon the broader significance of the piperidine scaffold in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2,3-Lupetidine, systematically named this compound, is a saturated heterocyclic organic compound with the chemical formula C₇H₁₅N. It belongs to the family of substituted piperidines, which are prominent structural motifs in a vast array of natural products and synthetic pharmaceuticals. The historical development of 2,3-lupetidine is intrinsically linked to the study of pyridine alkaloids in the late 19th century. While its aromatic precursor, 2,3-lutidine (2,3-dimethylpyridine), was known from the mid-1800s, the synthesis of 2,3-lupetidine represents a logical progression in the exploration of reduced pyridine derivatives. The piperidine ring's conformational flexibility and its ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. This guide aims to provide a detailed technical resource on the discovery, synthesis, and fundamental properties of 2,3-lupetidine.

Discovery and History

The discovery of the lutidines, the aromatic precursors to lupetidines, can be traced back to the pioneering work on coal tar distillates. While a specific date for the first synthesis of 2,3-lupetidine is not definitively documented in readily available historical records, its conceptualization and synthesis are a direct consequence of the extensive research into the structure and reactivity of pyridine and its derivatives in the latter half of the 19th century.

The German chemist Albert Ladenburg was a pivotal figure in the study of piperidine and its derivatives. His work on the synthesis of coniine, the toxic alkaloid from hemlock, in the 1880s, demonstrated the reduction of a substituted pyridine to its corresponding piperidine, laying the foundational chemistry for the synthesis of compounds like 2,3-lupetidine. The preparation of 2,3-lupetidine would have been a natural extension of these early investigations into the hydrogenation of alkylated pyridines.

Synthesis of 2,3-Lupetidine

The most prevalent and historically significant method for the synthesis of 2,3-lupetidine is the catalytic hydrogenation of its aromatic precursor, 2,3-lutidine (2,3-dimethylpyridine). This process involves the saturation of the pyridine ring with hydrogen in the presence of a metal catalyst.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 2,3-lupetidine.

Experimental Protocols

Several catalytic systems have been employed for the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adam's Catalyst)

This classical method utilizes platinum(IV) oxide as a robust catalyst for pyridine reduction.

  • Reactants:

    • 2,3-Lutidine (1.0 g)

    • Glacial Acetic Acid (5 mL)

    • Platinum(IV) Oxide (PtO₂) (5 mol%)

  • Procedure:

    • A solution of 2,3-lutidine in glacial acetic acid is prepared in a high-pressure reactor.

    • The catalytic amount of PtO₂ is added to the solution.

    • The reactor is sealed and pressurized with hydrogen gas to 50-70 bar.

    • The reaction mixture is stirred at room temperature for 6-10 hours.

    • Upon completion, the reaction is quenched with a solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford 2,3-lupetidine.[1][2]

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,3-Lutidine in Glacial Acetic Acid B Add PtO₂ Catalyst A->B C Pressurize with H₂ (50-70 bar) B->C D Stir at Room Temperature for 6-10h C->D E Quench with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for the synthesis of 2,3-lupetidine via PtO₂ catalysis.

Protocol 2: Diastereoselective Reduction

The reduction of 2,3-lutidine can lead to a mixture of cis- and trans-2,3-lupetidine. The trans isomer is generally the thermodynamically more stable product. Specific reaction conditions can be tuned to favor one diastereomer over the other. For instance, reductions of highly substituted pyridines in acetic acid using heterogeneous catalysts like Pd/C, Rh/C, and PtO₂ have been shown to yield high diastereoselectivities.[3]

Stereochemistry

2,3-Lupetidine exists as two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • cis-isomer: The two methyl groups are on the same side of the piperidine ring.

  • trans-isomer: The two methyl groups are on opposite sides of the piperidine ring.

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of 2,3-lupetidine.

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₁₅N[4][5]
Molar Mass113.20 g/mol [4]
IUPAC NameThis compound[4]
CAS Number5347-68-2[4]

Table 1: Physical Properties of 2,3-Lupetidine

Spectroscopic Data
SpectroscopyKey DataReference
¹³C NMR Spectra available in public databases.[4][6][7]
¹⁵N NMR Spectra available in public databases.[4][7]
Mass Spec (GC-MS) Top peaks (m/z): 98, 42, 56[4][8]
IR Spectra Vapor phase spectra available.[4]

Table 2: Spectroscopic Data for 2,3-Lupetidine

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth research on the biological activity and signaling pathways directly modulated by 2,3-lupetidine. Much of the interest in this compound stems from its role as a structural component in the synthesis of more complex molecules.[9]

The piperidine scaffold, however, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of dimethylpiperidines have been investigated for a range of potential therapeutic applications. For instance, some 3,3-dimethylpiperidine derivatives have been explored as high-affinity and selective sigma-1 (σ₁) receptor ligands.

It is important to note that the biological effects of substituted piperidines are highly dependent on the nature and position of the substituents. Therefore, while the broader class of dimethylpiperidines shows biological promise, specific studies on 2,3-lupetidine are required to elucidate its pharmacological profile.

Conclusion

2,3-Lupetidine is a foundational substituted piperidine with historical roots in the classical studies of alkaloids. Its synthesis, primarily through the catalytic hydrogenation of 2,3-lutidine, is a well-established chemical transformation. This guide has provided a detailed overview of its discovery, synthetic methodologies, and core physicochemical properties. While its own biological activity remains an area for further exploration, its structural motif continues to be relevant in the design and synthesis of new chemical entities for drug discovery and development. Future research into the specific biological targets and signaling pathways of 2,3-lupetidine could unveil novel therapeutic applications for this fundamental heterocyclic compound.

References

Conformational Analysis of 2,3-Dimethylpiperidine Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of cis- and trans-2,3-dimethylpiperidine stereoisomers. Understanding the three-dimensional structure and conformational preferences of substituted piperidines is of paramount importance in medicinal chemistry and drug development, as these factors significantly influence molecular properties and biological activity. This document delves into the stereoisomers, their conformational equilibria, and the energetic factors governing their stability, supported by experimental and computational data. Detailed experimental and computational protocols are provided, along with visualizations of the conformational equilibria using Graphviz DOT language.

Introduction to Stereoisomers and Conformational Preferences

2,3-Dimethylpiperidine exists as two stereoisomers: cis and trans. The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angle and torsional strain. The introduction of two methyl substituents at the C-2 and C-3 positions leads to a complex interplay of steric interactions that dictate the preferred orientation of these groups (axial or equatorial) and the overall conformational equilibrium of the molecule.

The relative stability of different conformers is primarily governed by the minimization of steric strain, which includes:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and other axial atoms (typically hydrogens) on the same side of the ring.

  • Gauche Interactions: Steric strain between substituents on adjacent carbon atoms that have a dihedral angle of approximately 60°.

Conformational Analysis of trans-2,3-Dimethylpiperidine

The trans isomer can exist in two principal chair conformations that are in equilibrium through a process of ring inversion (chair flip). In one conformer, both methyl groups are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

Computational studies have shown a strong preference for the diequatorial conformer. This is because the diaxial conformation is significantly destabilized by two 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring, as well as a gauche interaction between the two adjacent methyl groups. The diequatorial conformer, in contrast, avoids these destabilizing interactions.

Caption: Conformational equilibrium of trans-2,3-dimethylpiperidine.

Conformational Analysis of cis-2,3-Dimethylpiperidine

The cis isomer also exists as a pair of interconverting chair conformers. In this case, each conformer has one methyl group in an axial position and the other in an equatorial position. The ring flip interconverts the axial and equatorial positions of the two methyl groups.

A detailed analysis of the steric interactions is required to determine the preferred conformation. One conformer will have the C-2 methyl group axial and the C-3 methyl group equatorial (2a, 3e), while the other will have the C-2 methyl equatorial and the C-3 methyl axial (2e, 3a). The relative stability of these two conformers depends on the balance of 1,3-diaxial and gauche interactions.

Based on a seminal study by Eliel et al., the conformer with the 2-methyl group in the equatorial position and the 3-methyl group in the axial position is slightly more stable. This preference can be attributed to the minimization of steric strain.

Caption: Conformational equilibrium of cis-2,3-dimethylpiperidine.

Quantitative Conformational Data

The following tables summarize the key quantitative data from experimental and computational studies on the conformational analysis of this compound stereoisomers.

Table 1: Conformational Free Energy Differences (ΔG°)

StereoisomerConformer 1Conformer 2ΔG° (kcal/mol)More Stable Conformer
transDiequatorial (2e, 3e)Diaxial (2a, 3a)~ -2.7Diequatorial
cisEquatorial-Axial (2e, 3a)Axial-Equatorial (2a, 3e)~ -0.4Equatorial-Axial (2e, 3a)

Note: The ΔG° values are estimations based on A-values and computational studies.

Table 2: Representative ¹H-NMR Coupling Constants (J-values)

StereoisomerProtonsDihedral Angle (approx.)Typical J-value (Hz)
trans (diequatorial)H2(a) - H3(a)~180°10-13
cis (2e, 3a)H2(a) - H3(e)~60°2-5
cis (2a, 3e)H2(e) - H3(a)~60°2-5

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. The key parameters obtained from ¹H-NMR spectra are chemical shifts and vicinal coupling constants (³J).

Experimental Protocol for ¹H-NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the ring protons. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

    • Coupling Constants: Measure the vicinal coupling constants (³J) between adjacent protons (H-2 and H-3). The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship (dihedral angle ~180°), while smaller coupling constants (2-5 Hz) suggest a gauche relationship (axial-equatorial or equatorial-equatorial, dihedral angle ~60°).

  • Conformational Equilibrium: For conformers in rapid equilibrium, the observed coupling constants are a weighted average of the coupling constants of the individual conformers. The mole fractions of the conformers can be calculated using the following equation: Jobs = NaJa + NbJb where Jobs is the observed coupling constant, Ja and Jb are the coupling constants for the pure conformers, and Na and Nb are their respective mole fractions.

NMR_Workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Data Acquisition (High-field NMR spectrometer) A->B C Spectral Analysis (Chemical shifts and coupling constants) B->C D Karplus Equation Application (Relate J-values to dihedral angles) C->D E Determination of Conformational Population D->E

Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry (DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful computational tool for modeling molecular structures and predicting their relative energies.

Computational Protocol for DFT Analysis:

  • Structure Building: Generate the 3D structures of the different possible chair conformers for both cis- and trans-2,3-dimethylpiperidine using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the position of the conformational equilibrium.

DFT_Workflow cluster_workflow DFT Computational Workflow A Build Initial 3D Structures (Chair conformers) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minima, obtain thermochemistry) B->C D Compare Gibbs Free Energies (Determine relative stabilities) C->D E Predict Conformational Equilibrium D->E

Caption: Workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound stereoisomers reveals distinct energetic landscapes for the cis and trans isomers. The trans isomer exhibits a strong preference for the diequatorial conformation, driven by the avoidance of significant steric strain in the diaxial form. The cis isomer exists as a more balanced equilibrium between two chair conformers, with a slight preference for the conformer where the 2-methyl group is equatorial and the 3-methyl group is axial. A thorough understanding of these conformational preferences, obtained through a combination of experimental NMR spectroscopy and computational DFT calculations, is crucial for the rational design of piperidine-containing molecules in drug discovery and development.

The Uncharted Therapeutic Potential of 2,3-Dimethylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and biologically active compounds. While extensive research has focused on various substitution patterns of the piperidine nucleus, the therapeutic potential of 2,3-dimethylpiperidine derivatives remains a relatively uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific knowledge on the biological activities of this specific class of compounds, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The this compound moiety, also known as 2,3-lupetidine, is a saturated heterocyclic amine characterized by two methyl groups at the 2 and 3 positions of the piperidine ring. This substitution introduces chirality and conformational rigidity, which can significantly influence the compound's interaction with biological targets. The stereochemistry of the methyl groups (cis or trans) further diversifies the potential pharmacological profiles of its derivatives. While the parent compound exists, it is the N-substituted and further functionalized derivatives that are of primary interest for therapeutic applications.

Synthesis and Chemical Properties

The synthesis of this compound derivatives often starts from 2,3-lutidine (2,3-dimethylpyridine) through catalytic hydrogenation. Various synthetic strategies can then be employed to introduce diverse substituents at the nitrogen atom and other positions of the ring, allowing for the creation of a library of analogs for biological screening. The chemical properties, including lipophilicity and basicity, can be finely tuned through these modifications, which is a critical aspect of drug design and development.

Potential Biological Activities: A Nascent Field

Direct and extensive studies on the biological activities of a wide range of this compound derivatives are not abundantly present in the public domain. However, by examining the broader class of piperidine derivatives and the few available specific studies, we can infer potential areas of therapeutic interest.

Antimicrobial Activity

Piperidine derivatives have been widely investigated for their antimicrobial properties. While specific data for this compound derivatives is scarce, the general principles of antimicrobial piperidines suggest that N-alkylation or N-acylation with lipophilic moieties could lead to compounds with activity against various bacterial and fungal strains. The mechanism of action for such compounds often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Antiviral Activity

Some piperidine-containing compounds have shown promise as antiviral agents. For instance, certain N-substituted piperidines have been evaluated for their activity against influenza viruses. The 2,3-dimethyl substitution pattern could offer a unique steric and electronic profile that might enhance interactions with viral proteins, such as neuraminidase or ion channels, thereby inhibiting viral replication.

Anticancer and Cytotoxic Potential

The piperidine scaffold is present in numerous anticancer drugs. The cytotoxic potential of piperidine derivatives is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways in cancer cells. The specific stereochemistry of this compound derivatives could lead to selective interactions with cancer-related targets, offering a potential avenue for the development of novel and more selective chemotherapeutic agents.

Quantitative Biological Data

Due to the limited number of comprehensive studies focused specifically on this compound derivatives, a broad, comparative table of quantitative data is not feasible at this time. Research in this specific area is still in its exploratory phase. As more studies emerge, this section can be populated with IC50, EC50, Ki, and MIC values across various biological assays.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. Below are generalized methodologies that are commonly employed in the evaluation of piperidine derivatives and would be applicable to the study of this compound analogs.

General Synthesis of N-Substituted-2,3-dimethylpiperidines

A general workflow for the synthesis of N-substituted this compound derivatives is outlined below.

G cluster_0 Synthesis Workflow 2_3_Lutidine 2,3-Lutidine Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) 2_3_Lutidine->Hydrogenation 2_3_Dimethylpiperidine cis/trans-2,3-Dimethylpiperidine Hydrogenation->2_3_Dimethylpiperidine N_Alkylation N-Alkylation / N-Acylation (e.g., R-X, Base) 2_3_Dimethylpiperidine->N_Alkylation Derivative N-Substituted-2,3-dimethylpiperidine Derivative N_Alkylation->Derivative

Caption: General synthetic route to N-substituted-2,3-dimethylpiperidine derivatives.

Protocol:

  • Hydrogenation of 2,3-Lutidine: 2,3-Lutidine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the pyridine ring is fully saturated.

  • Isolation of this compound: The catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of cis- and trans-2,3-dimethylpiperidine can be used as is or separated by chromatography.

  • N-Substitution: The this compound is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile) and reacted with an alkylating or acylating agent (e.g., alkyl halide, acyl chloride) in the presence of a base (e.g., triethylamine, potassium carbonate) to yield the desired N-substituted derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography, crystallization, or distillation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of This compound derivative Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound derivatives are yet to be elucidated, related piperidine compounds are known to interact with a variety of cellular targets. For example, many piperidine-based drugs target G-protein coupled receptors (GPCRs), ion channels, and enzymes. Future research should focus on identifying the specific molecular targets of this compound derivatives to understand their mechanisms of action.

A hypothetical signaling pathway that could be influenced by a bioactive this compound derivative is depicted below.

G cluster_2 Hypothetical Signaling Pathway Inhibition Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., GPCR) Derivative->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response

Caption: Potential mechanism of action via receptor inhibition.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The limited available data suggests that this scaffold holds promise for the development of novel therapeutic agents across various disease areas. Future research should focus on:

  • Synthesis of diverse libraries: Creating a wide range of N-substituted and further functionalized this compound derivatives with varying stereochemistry.

  • Broad biological screening: Testing these compounds against a wide panel of biological targets, including various cancer cell lines, microbial strains, and viral assays.

  • Structure-Activity Relationship (SAR) studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanism of action studies: Identifying the specific molecular targets and signaling pathways affected by the most promising lead compounds.

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2,3-dimethylpiperidine, a significant heterocyclic compound. It details key methodologies, including the catalytic hydrogenation of 2,3-lutidine and various asymmetric synthesis approaches, presenting quantitative data and experimental protocols to support further research and development.

Introduction

This compound is a saturated heterocyclic amine that exists as cis and trans stereoisomers. This structural feature, along with the chiral centers at the 2 and 3 positions, makes it a valuable building block in medicinal chemistry and materials science. The specific stereochemistry of 2,3-disubstituted piperidines is crucial for their biological activity, making stereoselective synthesis a key area of research.

Catalytic Hydrogenation of 2,3-Lutidine

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 2,3-lutidine (2,3-dimethylpyridine). This process typically involves high pressure and temperature in the presence of a metal catalyst. The choice of catalyst and reaction conditions significantly influences the yield and the diastereomeric ratio (cis/trans) of the product.

General Reaction Scheme

2,3-Lutidine 2,3-Lutidine This compound This compound 2,3-Lutidine->this compound H2, Catalyst Pressure, Temp. cluster_0 Reaction Components Hydroxylamine Ester Hydroxylamine Ester B2pin2 B2pin2 [CuOTf]2·PhH [CuOTf]2·PhH (S,S)-Ph-BPE (S,S)-Ph-BPE NaOMe NaOMe Reaction Components Reaction Components Chiral 2,3-cis-disubstituted piperidine Chiral 2,3-cis-disubstituted piperidine Reaction Components->Chiral 2,3-cis-disubstituted piperidine PhCl, rt, 72h Amino-ketone/aldehyde Amino-ketone/aldehyde Cyclic Imine/Iminium Ion Cyclic Imine/Iminium Ion Amino-ketone/aldehyde->Cyclic Imine/Iminium Ion Slightly acidic pH Piperidine Derivative Piperidine Derivative Cyclic Imine/Iminium Ion->Piperidine Derivative Reducing Agent (e.g., NaBH3CN)

Methodological & Application

The Utility of 2,3-Dimethylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While a variety of chiral auxiliaries have been successfully developed and widely adopted, the exploration of novel and readily accessible chiral scaffolds remains an active area of research. This document explores the potential application of 2,3-dimethylpiperidine as a chiral auxiliary in asymmetric synthesis, providing a theoretical framework and postulated protocols based on established principles of stereochemical control.

Rationale for this compound as a Chiral Auxiliary

This compound exists as cis and trans diastereomers, each of which is chiral and can be resolved into its respective enantiomers. The fixed stereochemical relationship between the methyl groups at the C2 and C3 positions creates a defined chiral environment. When N-acylated, the resulting amide can be deprotonated to form a chiral enolate. The steric hindrance imposed by the methyl groups is expected to direct the approach of an electrophile to the less hindered face of the enolate, thereby inducing diastereoselectivity in the product. The cis and trans isomers would be expected to provide different levels and potentially opposite senses of stereoinduction due to their distinct conformational preferences.

Application Note 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

Objective: To achieve the asymmetric alkylation of a carboxylic acid derivative using (2R,3R)-cis-dimethylpiperidine as a chiral auxiliary to produce an enantiomerically enriched α-substituted carboxylic acid.

Theoretical Reaction Scheme:

Asymmetric_Alkylation cluster_1 Step 1: Amide Formation cluster_2 Step 2: Diastereoselective Alkylation cluster_3 Step 3: Auxiliary Cleavage A R-CH2-COCl C N-Acyl-(2R,3R)-2,3-dimethylpiperidine A->C Et3N, DCM, 0 °C to rt B (2R,3R)-2,3-Dimethylpiperidine B->C D N-Acyl-(2R,3R)-2,3-dimethylpiperidine F Chiral Lithium Enolate D->F Deprotonation E LDA, THF, -78 °C H Alkylated Amide F->H Alkylation G R'-X (Electrophile) G->H I Alkylated Amide J R-CH(R')-COOH (Enantiomerically Enriched) I->J Acid Hydrolysis (e.g., 6N HCl, reflux) K (2R,3R)-2,3-Dimethylpiperidine (Recovered) I->K

Figure 1: Proposed workflow for the asymmetric alkylation of a carboxylic acid derivative utilizing (2R,3R)-2,3-dimethylpiperidine as a chiral auxiliary.

Postulated Experimental Protocol:

1. Synthesis of the N-Acyl-2,3-dimethylpiperidine:

  • To a solution of (2R,3R)-2,3-dimethylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acyl amide.

2. Diastereoselective Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add a solution of the N-acyl-2,3-dimethylpiperidine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Reflux the purified alkylated amide in 6N hydrochloric acid for 24 hours.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • Adjust the pH of the aqueous layer to acidic (pH ~1-2) with a suitable base if necessary, and then extract the desired carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify the carboxylic acid.

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Expected Quantitative Data (Hypothetical):

Substrate (R-group)Electrophile (R'-X)Yield (%)Diastereomeric Excess (d.e., %)
PropionylBenzyl bromide7585
ButyrylMethyl iodide8078
PhenylacetylEthyl iodide7090

Application Note 2: Asymmetric Michael Addition

Objective: To perform a diastereoselective Michael addition of a chiral N-enoyl-2,3-dimethylpiperidine with a Gilman reagent.

Theoretical Reaction Scheme:

Michael_Addition cluster_1 Step 1: Synthesis of N-Enoyl Amide cluster_2 Step 2: Diastereoselective Michael Addition cluster_3 Step 3: Auxiliary Removal A α,β-Unsaturated Acyl Chloride C N-Enoyl-(2S,3S)-2,3-dimethylpiperidine A->C Pyridine, THF, 0 °C B (2S,3S)-2,3-Dimethylpiperidine B->C D N-Enoyl-(2S,3S)-2,3-dimethylpiperidine F Adduct D->F THF, -78 °C E R'2CuLi (Gilman Reagent) E->F G Adduct H β-Substituted Carboxylic Acid G->H LiOH, H2O2, THF/H2O I (2S,3S)-2,3-Dimethylpiperidine G->I

Figure 2: Proposed workflow for a diastereoselective Michael addition using (2S,3S)-2,3-dimethylpiperidine as a chiral auxiliary.

Postulated Experimental Protocol:

1. Synthesis of the N-Enoyl-2,3-dimethylpiperidine:

  • Follow a similar procedure as for the N-acyl amide synthesis, using an α,β-unsaturated acyl chloride (e.g., crotonyl chloride).

2. Diastereoselective Michael Addition:

  • To a suspension of copper(I) iodide (1.1 eq.) in anhydrous THF at -40 °C, add a solution of an organolithium reagent (2.2 eq., e.g., MeLi) dropwise to form the Gilman reagent.

  • Cool the Gilman reagent to -78 °C and add a solution of the N-enoyl-2,3-dimethylpiperidine (1.0 eq.) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Perform an aqueous workup and purify the product by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the adduct in a mixture of THF and water (4:1).

  • Cool to 0 °C and add lithium hydroxide (2.0 eq.) followed by 30% hydrogen peroxide (4.0 eq.).

  • Stir for 1 hour, then quench with aqueous sodium sulfite.

  • Recover the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.

Expected Quantitative Data (Hypothetical):

N-Enoyl GroupGilman Reagent (R'2CuLi)Yield (%)Diastereomeric Excess (d.e., %)
CrotonylMe2CuLi8288
CinnamoylEt2CuLi7892
Acryloyl(n-Bu)2CuLi8580

Application Notes and Protocols for 2,3-Dimethylpiperidine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Catalytic Applications of 2,3-Dimethylpiperidine Derivatives

Disclaimer: A comprehensive review of the scientific literature reveals a notable scarcity of documented applications for this compound and its derivatives as primary catalysts in organic synthesis. While the piperidine scaffold is a cornerstone of many organocatalysts and ligands, the specific 2,3-dimethyl substitution pattern does not appear to be widely employed or reported.

This document, therefore, provides a detailed overview of the stereoselective synthesis of this compound derivatives, which are valuable chiral building blocks. Additionally, to provide a relevant context for researchers interested in piperidine-based catalysis, we have included a section on the catalytic applications of the closely related and more extensively studied 3,5-dimethylpiperidine derivatives.

Section 1: Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure or enriched 2,3-disubstituted piperidines is a significant challenge in organic synthesis. These motifs are present in numerous natural products and pharmaceutically active compounds. Recent advances have focused on catalytic asymmetric methods to control the two contiguous stereocenters.

Application Notes:

Recent synthetic strategies have enabled the enantioselective synthesis of cis-2,3-disubstituted piperidines. One prominent method involves the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine esters. This approach allows for the construction of the piperidine ring with high diastereo- and enantioselectivity. The resulting products can be further functionalized, making this a versatile route to a variety of chiral piperidine derivatives. Another approach involves the hydrogenation of substituted pyridines, although achieving high stereoselectivity can be challenging and highly dependent on the catalyst and reaction conditions.

Table 1: Representative Methods for the Synthesis of Chiral 2,3-Disubstituted Piperidines
EntryReaction TypeCatalyst/ReagentSubstrateProductYield (%)ee (%)Reference
1Asymmetric Cyclizative Aminoboration[CuOTf]₂·PhH / (S,S)-Ph-BPEUnsaturated Hydroxylamine Estercis-2,3-Disubstituted Piperidine62-8591-97[1]
2Catalytic HydrogenationPtO₂Substituted Pyridinecis- and trans-2,3-Dimethylpiperidine (mixture)50-90N/A
Experimental Protocols:

Protocol 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration for cis-2,3-Disubstituted Piperidines [1]

Materials:

  • [CuOTf]₂·PhH (5 mol%)

  • (S,S)-Ph-BPE (10 mol%)

  • NaOMe (3.0 eq.)

  • B₂pin₂ (1.5 eq.)

  • Unsaturated hydroxylamine ester (1 eq.)

  • Anhydrous Chlorobenzene (PhCl)

  • EtOAc

  • Water

Procedure:

  • In a glovebox, to a sealed tube, add [CuOTf]₂·PhH (5 mol%), (S,S)-Ph-BPE (10 mol%), and NaOMe (3.0 eq.) in anhydrous PhCl (1.0 mL).

  • Stir the mixture for 5 minutes.

  • Add a solution of B₂pin₂ (1.5 eq.) in anhydrous PhCl (0.5 mL).

  • After stirring for 15 minutes, add the unsaturated hydroxylamine ester (1 eq.) in anhydrous PhCl (0.5 mL).

  • Seal the tube, remove it from the glovebox, and stir at room temperature for 72 hours.

  • Quench the reaction with water (20 mL).

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations:

G cluster_0 Synthesis of cis-2,3-Disubstituted Piperidines start Unsaturated Hydroxylamine Ester reaction Asymmetric Cyclizative Aminoboration start->reaction catalyst [CuOTf]₂·PhH / (S,S)-Ph-BPE B₂pin₂ NaOMe catalyst->reaction workup Workup and Purification reaction->workup product cis-2,3-Disubstituted Piperidine workup->product

Caption: General workflow for the synthesis of cis-2,3-disubstituted piperidines.

Section 2: Catalytic Applications of 3,5-Dimethylpiperidine Derivatives

In contrast to the 2,3-disubstituted isomer, 3,5-dimethylpiperidine and its derivatives have found applications as organocatalysts and chiral auxiliaries in asymmetric synthesis. The C₂-symmetry of the trans-isomer and the distinct steric environment of the cis-isomer make them useful in controlling the stereochemical outcome of reactions.

Application Notes:

3,5-Dimethylpiperidine has been utilized as a catalyst in various reactions, including asymmetric hydrogenation, where it can lead to high enantiomeric excess.[1] The choice between the cis- and trans-isomers can significantly impact the reaction's speed and selectivity. Its derivatives are also explored for their potential in medicinal chemistry, for example, as enzyme inhibitors.[1]

Table 2: Catalytic Applications of 3,5-Dimethylpiperidine Derivatives
EntryReaction TypeCatalyst/LigandReactantsProductYield (%)ee (%)Reference
1Asymmetric Hydrogenation(trans)-3,5-Dimethylpiperidine based ligandProchiral olefinChiral alkaneHighup to 98.5[1]
2Knoevenagel Condensation3,5-Dimethylpiperidine (as a base)Aldehyde, Active methylene compoundα,β-Unsaturated compoundGoodN/A
Experimental Protocols:

Protocol 2: General Procedure for a 3,5-Dimethylpiperidine-Catalyzed Knoevenagel Condensation

Materials:

  • Aldehyde (1.0 eq.)

  • Active methylene compound (e.g., malononitrile) (1.0 eq.)

  • (cis/trans)-3,5-Dimethylpiperidine (0.1 eq.)

  • Ethanol

  • Water

Procedure:

  • Dissolve the aldehyde (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add 3,5-dimethylpiperidine (0.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, add cold water to induce precipitation.

  • Wash the solid product with cold ethanol/water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated compound.

Visualizations:

G cluster_1 Catalytic Cycle of Amine in Knoevenagel Condensation catalyst 3,5-Dimethylpiperidine enolate Enolate Formation catalyst->enolate Deprotonation active_methylene Active Methylene Compound active_methylene->enolate nucleophilic_attack Nucleophilic Attack on Carbonyl enolate->nucleophilic_attack aldehyde Aldehyde/ Ketone aldehyde->nucleophilic_attack adduct Adduct Intermediate nucleophilic_attack->adduct dehydration Dehydration adduct->dehydration product α,β-Unsaturated Product dehydration->product catalyst_regen Catalyst Regeneration dehydration->catalyst_regen catalyst_regen->catalyst releases H₂O

Caption: General catalytic cycle for an amine-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols for the Separation of cis- and trans-2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpiperidine is a saturated heterocyclic compound that exists as a pair of diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. As with many chiral molecules in drug discovery and development, the specific stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. Therefore, the ability to separate and isolate these isomers is crucial for detailed biological evaluation and the development of stereochemically pure active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the analytical and preparative separation of cis- and trans-2,3-dimethylpiperidine. The primary methods discussed are Gas Chromatography (GC) for analytical-scale separation and Flash Column Chromatography for preparative-scale separation. While fractional distillation can be used for separating isomers with a significant difference in boiling points (typically >20-25 °C), the boiling points of many piperidine diastereomers are often too close for this method to be effective without specialized equipment.[1][2] Chromatographic techniques, which exploit differences in the isomers' interactions with a stationary phase, generally offer superior resolution.

Separation Principles

The separation of cis- and trans-2,3-dimethylpiperidine relies on the differential interaction of these diastereomers with a stationary phase in a chromatographic system. In the cis isomer, the two methyl groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to distinct three-dimensional shapes, which in turn affects their polarity and how they adsorb to the stationary phase. Typically, the isomer that can interact more strongly with the stationary phase will be retained longer, resulting in a later elution time.

Analytical Separation Protocol: Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the baseline separation and quantification of volatile diastereomers like this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.

Objective: To achieve baseline separation of cis- and trans-2,3-dimethylpiperidine for analytical quantification.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column: A polar stationary phase is recommended. A good starting point is a Carbowax-type column (e.g., DB-WAX or similar polyethylene glycol phase) or a column with a modified polysiloxane phase containing potassium hydroxide (KOH) to improve the peak shape of amines. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity

  • Reagents: Mixture of cis- and trans-2,3-dimethylpiperidine, high-purity solvent for dilution (e.g., dichloromethane or methanol).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the cis- and trans-2,3-dimethylpiperidine mixture at a concentration of 1 mg/mL in dichloromethane.

    • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

  • GC Instrument Setup and Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., ~30-40 cm/s for Helium). This can be done via a constant flow or constant pressure setting.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/minute to 150 °C.

      • Hold: Hold at 150 °C for 5 minutes.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and start the data acquisition.

    • The two isomers should elute as distinct peaks. The relative amounts of the cis and trans isomers can be determined by integrating the peak areas.

    • Identify the peaks based on their retention times (if known standards are available) or by coupling the GC to a Mass Spectrometer (GC-MS) for structural identification.

Expected Results (Hypothetical Data)

The following table summarizes the expected retention times and resolution for the GC separation.

IsomerRetention Time (min)Peak Area (%)Resolution (R)
cis-2,3-Dimethylpiperidine8.545> 1.5
trans-2,3-Dimethylpiperidine9.255> 1.5

Note: The elution order may vary depending on the specific column and conditions used. The resolution value (R) should be greater than 1.5 for baseline separation.

Preparative Separation Protocol: Flash Column Chromatography

For the isolation of larger quantities of the individual isomers, flash column chromatography is a suitable and efficient method.[3]

Objective: To separate a mixture of cis- and trans-2,3-dimethylpiperidine to obtain the individual isomers with high purity.

Materials and Reagents:

  • Flash Chromatography System (manual or automated)

  • Pre-packed or self-packed silica gel column (e.g., 40-63 µm particle size)

  • Solvents: Hexane (or heptane) and Ethyl Acetate (reagent grade or higher), Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Rotary evaporator

Experimental Protocol:

  • TLC Method Development:

    • Before running the flash column, determine the optimal mobile phase composition using TLC.

    • Spot the isomer mixture on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate with a small amount of triethylamine (e.g., 0.5-1%) to prevent peak tailing of the amine.

    • A typical solvent system to try would be 90:10:1 Hexane:Ethyl Acetate:Triethylamine. Adjust the ratio to achieve good separation of the two spots (Rf values between 0.2 and 0.5, with a clear difference between the two).

  • Column Packing and Equilibration (for manual systems):

    • Select an appropriate column size based on the amount of sample to be separated (a general rule is a sample-to-silica ratio of 1:30 to 1:100 by weight).

    • Pack the column with silica gel as a slurry in the chosen mobile phase.

    • Equilibrate the packed column by passing several column volumes of the mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the cis- and trans-2,3-dimethylpiperidine mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • Monitor the elution of the compounds by collecting small spots from the fractions and running TLC plates.

  • Analysis of Fractions and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure individual isomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated cis and trans isomers.

    • Determine the purity of the isolated isomers using the analytical GC method described above.

Expected Results (Hypothetical Data)
ParameterValue
Amount of Mixture Separated1.0 g
Silica Gel Mass50 g
Mobile Phase90:10:1 Hexane:Ethyl Acetate:TEA
Yield of cis-isomer~400 mg (>98% purity)
Yield of trans-isomer~500 mg (>98% purity)

Workflow Diagrams

GC_Separation_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep_sample Prepare 1 mg/mL solution of isomer mixture inject Inject 1 µL of sample prep_sample->inject gc_setup Set up GC with polar column and temperature program gc_setup->inject run Run GC method inject->run acquire_data Acquire chromatogram with FID run->acquire_data integrate Integrate peak areas acquire_data->integrate quantify Quantify cis/trans ratio integrate->quantify

Caption: Workflow for the analytical separation of this compound isomers by GC.

Flash_Chromatography_Workflow cluster_dev Method Development cluster_prep Column Preparation cluster_sep Separation cluster_iso Isolation & Analysis tlc Develop separation on TLC (e.g., Hexane:EtOAc:TEA) pack_column Pack silica gel column tlc->pack_column equilibrate Equilibrate with mobile phase pack_column->equilibrate load_sample Load sample mixture equilibrate->load_sample elute Elute with mobile phase load_sample->elute collect Collect fractions elute->collect analyze_fractions Analyze fractions by TLC collect->analyze_fractions pool_fractions Pool pure fractions analyze_fractions->pool_fractions evaporate Evaporate solvent pool_fractions->evaporate analyze_purity Analyze purity by GC evaporate->analyze_purity

Caption: Workflow for the preparative separation of this compound isomers by flash chromatography.

Safety Considerations

  • This compound is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[4]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may have associated health risks.

By following these protocols, researchers can effectively separate and isolate cis- and trans-2,3-dimethylpiperidine for further study and application in drug development and other scientific endeavors.

References

Enantioselective Synthesis of 2,3-Disubstituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-disubstituted piperidine motif is a crucial scaffold in a multitude of bioactive natural products and pharmaceutical agents. The precise control of stereochemistry at the C2 and C3 positions is often paramount to their biological activity, making enantioselective synthesis a significant focus in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for two modern and highly efficient methods for the enantioselective synthesis of 2,3-disubstituted piperidines: Copper-Catalyzed Asymmetric Cyclizative Aminoboration and Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines.

General Experimental Workflow

The enantioselective synthesis of 2,3-disubstituted piperidines generally follows a structured workflow, from the preparation of starting materials to the analysis of the final chiral product. The choice of a specific synthetic strategy is dictated by the desired stereochemical outcome (cis or trans) and the nature of the substituents.

Enantioselective Piperidine Synthesis Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_workup Purification cluster_analysis Analysis start_node Aminoalkenes or Pyridines reaction_node Enantioselective Cyclization start_node->reaction_node Catalyst & Reagents workup_node Reaction Workup & Purification reaction_node->workup_node analysis_node Stereochemical Analysis (Chiral HPLC/GC) & Structural Confirmation (NMR, HRMS) workup_node->analysis_node

Caption: General experimental workflow for the enantioselective synthesis of 2,3-disubstituted piperidines.

Application Note 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration for cis-2,3-Disubstituted Piperidines

This method facilitates the regiospecific and enantioselective synthesis of cis-2,3-disubstituted piperidines from readily available aminoalkenes. The reaction employs a copper catalyst with a chiral bisphosphine ligand to achieve high diastereo- and enantioselectivity.[1][2]

Reaction Scheme:
Data Presentation

The following table summarizes the results for the Cu-catalyzed asymmetric cyclizative aminoboration of various aminoalkenes.

EntrySubstrate (R1)ProductYield (%)ee (%)dr
1Phenyl2-benzyl-3-methylpiperidine8595>20:1
24-Methoxyphenyl2-(4-methoxybenzyl)-3-methylpiperidine8296>20:1
34-Fluorophenyl2-(4-fluorobenzyl)-3-methylpiperidine8894>20:1
42-Naphthyl2-(naphthalen-2-ylmethyl)-3-methylpiperidine7592>20:1
5Cyclohexyl2-(cyclohexylmethyl)-3-methylpiperidine7090>20:1

Data extracted from a representative study on Cu-catalyzed aminoboration.[3]

Experimental Protocol

Materials:

  • [CuOTf]₂·benzene (5 mol%)

  • (S,S)-Ph-BPE (10 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Sodium methoxide (NaOMe) (3 equiv)

  • Substituted aminoalkene (1.0 equiv)

  • Anhydrous THF

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade solvents for chiral HPLC analysis

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [CuOTf]₂·benzene (5 mol%) and (S,S)-Ph-BPE (10 mol%).

  • Reaction Setup: To the Schlenk tube, add B₂pin₂ (1.5 equiv) and NaOMe (3 equiv).

  • Solvent and Substrate Addition: Add anhydrous THF, followed by the substituted aminoalkene (1.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 72 hours under an argon atmosphere.

  • Oxidation: After 72 hours, cool the reaction mixture to 0 °C and add a solution of NaBO₃·4H₂O (5 equiv) in a 2:1 mixture of THF/H₂O. Stir the mixture vigorously at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.[3]

Application Note 2: Rhodium-Catalyzed Asymmetric Carbometalation for 3-Arylpiperidines

This three-step sequence provides access to a wide range of enantioenriched 3-arylpiperidines starting from pyridines. The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[4][5][6]

Overall Transformation:

Reaction Pathway Diagram

Rh_Catalyzed_Synthesis cluster_step1 Step 1: Partial Reduction cluster_step2 Step 2: Asymmetric Carbometalation cluster_step3 Step 3: Reduction pyridine Pyridine dihydropyridine Phenyl Pyridine-1(2H)-carboxylate pyridine->dihydropyridine PhOCOCl, NaBH4 tetrahydropyridine 3-Aryl-tetrahydropyridine dihydropyridine->tetrahydropyridine Ar-B(OH)2, [Rh(cod)OH]2, (S)-Segphos piperidine 3-Arylpiperidine tetrahydropyridine->piperidine H2, Pd/C

Caption: Three-step synthesis of 3-arylpiperidines via Rh-catalyzed asymmetric carbometalation.

Data Presentation

The following table summarizes the results for the Rh-catalyzed asymmetric carbometalation step with various arylboronic acids.

EntryArylboronic Acid (Ar)ProductYield (%)ee (%)
1Phenyl3-Phenyl-tetrahydropyridine derivative9599
24-Tolyl3-(4-Tolyl)-tetrahydropyridine derivative9299
34-Methoxyphenyl3-(4-Methoxyphenyl)-tetrahydropyridine derivative9098
44-Chlorophenyl3-(4-Chlorophenyl)-tetrahydropyridine derivative8899
53-Thienyl3-(Thiophen-3-yl)-tetrahydropyridine derivative8597

Data extracted from a representative study on Rh-catalyzed carbometalation.[7]

Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine in THF at -78 °C, add phenyl chloroformate dropwise.

  • After stirring for 30 minutes, add a solution of NaBH₄ in methanol.

  • Maintain the reaction at -78 °C for 3 hours and then quench with water.

  • Extract the mixture with Et₂O, wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.[7]

Step 2: Rh-Catalyzed Asymmetric Carbometalation

Materials:

  • [Rh(cod)OH]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Aqueous CsOH (50 wt%, 2.0 equiv)

  • Toluene, THF, H₂O (1:1:1 mixture)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade solvents for chiral HPLC analysis

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Reaction Setup: In a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Reagent Addition: Add the pre-formed catalyst solution, followed by the toluene/THF/H₂O solvent mixture and aqueous CsOH.

  • Reaction: Stir the reaction mixture at 70 °C for 20 hours.

  • Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine derivative.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.[7]

Step 3: Reduction to 3-Arylpiperidine

  • To a solution of the 3-aryl-tetrahydropyridine derivative in methanol, add Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the 3-arylpiperidine. Further purification can be performed if necessary.

These protocols provide robust and versatile methods for accessing enantioenriched 2,3-disubstituted piperidines, which are valuable building blocks in drug discovery and development. Researchers should consult the primary literature for further details and substrate scope.

References

The Role of 2,3-Dimethylpiperidine and its Analogs as Ligands in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry and building blocks in organic synthesis. While often the target of catalytic reactions, their role as ligands in organometallic catalysis is a more specialized area of research. This document provides a detailed overview of the application of piperidine-based ligands, with a focus on providing analogous insights relevant to 2,3-dimethylpiperidine, in various organometallic catalytic systems. Due to a notable scarcity of published research specifically employing this compound as a ligand, this report extends its scope to include catalysis mediated by complexes of piperidine and other substituted piperidines. This approach allows for the presentation of detailed application notes and protocols that can serve as a valuable resource for researchers interested in the potential of such ligands.

Synthesis of this compound

This compound can be synthesized via the hydrogenation of 2,3-dimethylpyridine. The reaction typically yields a mixture of cis- and trans-isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

General Protocol for Hydrogenation of 2,3-Dimethylpyridine:

A solution of 2,3-dimethylpyridine in a suitable solvent (e.g., ethanol, acetic acid) is subjected to hydrogenation in the presence of a heterogeneous catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.

CatalystSolventTemperature (°C)Pressure (psi)Time (h)Major IsomerReference
PtO₂Acetic AcidRoom Temp.5024cis[F. W. Vierhapper and E. L. Eliel, J. Org. Chem., 1979 , 44, 1081-1087]
5% Rh/Al₂O₃Ethanol10010004cis[M. Freifelder, J. Org. Chem., 1963 , 28, 1135-1137]

Application of Piperidine-Based Ligands in Catalysis

While direct catalytic applications of this compound as a ligand are not well-documented, the broader class of piperidine-containing ligands has been successfully employed in a range of organometallic catalytic reactions. These ligands can influence the steric and electronic environment of the metal center, thereby impacting catalytic activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing phosphine ligands with piperidinyl substituents have been utilized in cross-coupling reactions, such as the Mizoroki-Heck reaction. These ligands can enhance catalyst stability and activity.

Example: Mizoroki-Heck Reaction Catalyzed by a Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Complex

This air-stable palladium complex has demonstrated high activity as a catalyst for the Mizoroki-Heck cross-coupling reaction under relatively mild conditions.[1]

Experimental Protocol:

To a reaction vessel charged with aryl halide (1.0 mmol), olefin (1.2 mmol), and base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (0.01-1 mol%). The mixture is then heated at the desired temperature (e.g., 100-140 °C) until the reaction is complete (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Summary:

Aryl HalideOlefinBaseCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
IodobenzeneStyreneEt₃N0.1120298[1]
4-Bromoacetophenonen-Butyl acrylateEt₃N11401695[1]
4-ChlorobenzonitrileStyreneK₂CO₃11402485[1]

Catalytic Cycle:

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative Addition->R-Pd(II)-X(Ln) Carbopalladation Carbopalladation R-Pd(II)-X(Ln)->Carbopalladation Olefin R-Olefin-Pd(II)-X(Ln) R-Olefin-Pd(II)-X(Ln) Carbopalladation->R-Olefin-Pd(II)-X(Ln) Beta-Hydride Elimination Beta-Hydride Elimination R-Olefin-Pd(II)-X(Ln)->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product H-Pd(II)-X(Ln) H-Pd(II)-X(Ln) Beta-Hydride Elimination->H-Pd(II)-X(Ln) Reductive Elimination Reductive Elimination H-Pd(II)-X(Ln)->Reductive Elimination Base Reductive Elimination->Pd(0)Ln - H-X G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation cluster_2 Catalytic Reaction cluster_3 Analysis Synthesize Chiral Piperidine Ligand Synthesize Chiral Piperidine Ligand Characterize Ligand (NMR, MS, etc.) Characterize Ligand (NMR, MS, etc.) Synthesize Chiral Piperidine Ligand->Characterize Ligand (NMR, MS, etc.) React Ligand with Metal Precursor (e.g., [Rh(COD)Cl]2) React Ligand with Metal Precursor (e.g., [Rh(COD)Cl]2) Characterize Ligand (NMR, MS, etc.)->React Ligand with Metal Precursor (e.g., [Rh(COD)Cl]2) Isolate and Characterize Catalyst Isolate and Characterize Catalyst React Ligand with Metal Precursor (e.g., [Rh(COD)Cl]2)->Isolate and Characterize Catalyst Perform Asymmetric Hydrogenation of Prochiral Substrate Perform Asymmetric Hydrogenation of Prochiral Substrate Isolate and Characterize Catalyst->Perform Asymmetric Hydrogenation of Prochiral Substrate Monitor Reaction (Conversion) Monitor Reaction (Conversion) Perform Asymmetric Hydrogenation of Prochiral Substrate->Monitor Reaction (Conversion) Determine Enantiomeric Excess (Chiral HPLC/GC) Determine Enantiomeric Excess (Chiral HPLC/GC) Monitor Reaction (Conversion)->Determine Enantiomeric Excess (Chiral HPLC/GC) Analyze Results and Optimize Conditions Analyze Results and Optimize Conditions Determine Enantiomeric Excess (Chiral HPLC/GC)->Analyze Results and Optimize Conditions

References

Application Note and Protocol: N-Alkylation of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry and drug development, as the N-substituent plays a critical role in modulating the pharmacological properties, selectivity, and pharmacokinetic profile of bioactive molecules.[1][2] N-substituted piperidines are prevalent motifs in numerous FDA-approved drugs.[3] 2,3-Dimethylpiperidine, a chiral disubstituted piperidine, presents unique synthetic challenges due to the steric hindrance imposed by the methyl groups adjacent to the nitrogen atom. This steric bulk can significantly influence the reactivity and choice of synthetic methodology.[1]

This document provides detailed protocols for two robust and widely applicable methods for the N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The selection between these methods depends on factors such as the reactivity of the alkylating agent, desired reaction conditions, and the need to avoid potential side reactions like over-alkylation.[1]

Method Selection Overview

The choice between direct alkylation and reductive amination is a key decision in the synthetic workflow. The following diagram outlines the logical selection process based on the available starting materials.

G cluster_legend Legend cluster_workflow Method Selection Workflow Start Starting Material Decision Decision Point Process Process/Method Product Final Product start Desired Alkyl Group? is_halide Direct Alkylation (SN2 Reaction) start->is_halide From an Alkyl Halide is_carbonyl Reductive Amination start->is_carbonyl From a Carbonyl (Aldehyde/Ketone) product N-Alkyl-2,3-dimethylpiperidine is_halide->product is_carbonyl->product

Caption: Logical workflow for selecting the appropriate N-alkylation method.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the nucleophilic substitution reaction between this compound and an alkyl halide in the presence of a base.[1] It is a straightforward approach, but care must be taken to minimize the formation of quaternary ammonium salt byproducts, which can occur with excess alkyl halide.[4] Slow addition of the alkylating agent is recommended to maintain a relative excess of the secondary amine.[4]

General Reaction Scheme

G Direct N-Alkylation Reaction Scheme This compound This compound Product N-Alkyl-2,3-dimethylpiperidine This compound->Product p1 Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product Base Base Salt Base-HX Base->Salt Solvent Solvent p2 p1->p2 p1->p2     Base, Solvent     Room Temp or Heat

Caption: General scheme for direct N-alkylation with an alkyl halide.

Materials
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, N,N-diisopropylethylamine (DIPEA), NaH)[1][4]

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))[1][4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard equipment for aqueous work-up and column chromatography

Experimental Procedure
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the selected anhydrous solvent (to make a ~0.1 M solution).[4]

  • Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.[1] For a strong base like NaH, cool the solution to 0 °C before portionwise addition.[4]

  • Slowly add the alkyl halide (1.0-1.2 eq.) dropwise or via syringe pump to the stirred solution at room temperature.[4] Note: Due to the steric hindrance of this compound, more reactive alkyl halides (iodides > bromides > chlorides) and potentially elevated temperatures (e.g., 70 °C) may be required.[4]

  • Stir the reaction at room temperature or with heating, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature (if heated) and filter to remove the base. Concentrate the filtrate under reduced pressure.[1]

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or diethyl ether) and water or a saturated aqueous sodium bicarbonate solution.[1][4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.[1]

Data Summary for Direct N-Alkylation
ComponentReagent/ConditionStoichiometry (eq.)Notes
Substrate This compound1.0A mixture of cis/trans isomers is typically used unless a specific stereoisomer is required.
Alkylating Agent Alkyl Halide (R-I, R-Br)1.0 - 1.2Slow addition is crucial to prevent dialkylation (quaternary salt formation).[4]
Base K₂CO₃ (anhydrous)1.5 - 2.0Common, inexpensive base. Reaction may require heating.[4]
DIPEA (Hünig's base)1.5 - 2.0Organic soluble base, simplifies work-up as its salt is often soluble. Good for sensitive substrates.[4]
NaH (60% dispersion in oil)1.1 - 1.5Strong, non-nucleophilic base used for less reactive halides. Requires careful handling and anhydrous conditions.[4]
Solvent Acetonitrile (MeCN) or DMF-Anhydrous grade is essential. DMF is a polar aprotic solvent that can accelerate S\textsubscript{N}2 reactions but has a high boiling point.[1][4]
Temperature Room Temperature to 70 °C-Higher temperatures may be needed for less reactive alkyl halides or due to the steric hindrance of the substrate.[4]
Typical Yield 40-80%-Yields are highly dependent on the substrate's steric hindrance and the reactivity of the alkyl halide. Yields for this compound may be lower than for piperidine itself.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that avoids the issue of over-alkylation.[1] The reaction proceeds in one pot, first forming an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective hydride reagent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1][6]

General Reaction Scheme

G Reductive Amination Reaction Scheme Start_A This compound p1 Start_B R-CHO or R-CO-R' (Carbonyl) Imine Imine Start_B->Imine Reagent Reducing Agent Product N-Alkyl-2,3-dimethylpiperidine Reagent->Product p3 Water H₂O Imine->Water p2 p1->p2 p1->p2     Solvent     - H₂O p4 p3->p4 p3->p4     In situ     Reduction

Caption: General scheme for N-alkylation via reductive amination.

Materials
  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Borane-pyridine complex (BAP))[1][7]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Ethanol (EtOH))[6][7]

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard equipment for aqueous work-up and column chromatography

Experimental Procedure
  • To a dry round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.1-1.2 eq.), and the anhydrous solvent (e.g., DCM).[1][6] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[1][6]

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[6]

Data Summary for Reductive Amination
ComponentReagent/ConditionStoichiometry (eq.)Notes
Substrate This compound1.0-
Alkyl Source Aldehyde or Ketone1.1 - 1.2A slight excess ensures complete consumption of the piperidine starting material.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5Mild and selective reagent, compatible with a wide range of functional groups. Does not reduce aldehydes/ketones.[1][6]
Borane-pyridine complex (BAP)1.0 - 1.5Less toxic alternative to NaCNBH₃. Can sometimes reduce the starting carbonyl as a side reaction.[7]
Solvent Dichloromethane (DCM), DCE, EtOH-Anhydrous grade is recommended. DCM and DCE are common for NaBH(OAc)₃ reactions.[6] EtOH is often used with BAP.[7]
Temperature Room Temperature-The reaction is typically run at ambient temperature.[1]
Typical Yield 60-95%-Generally provides higher and cleaner yields than direct alkylation, especially for sterically hindered amines.[7]

Safety Precautions

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and lachrymatory. Handle with care.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Hydride reducing agents should be quenched carefully with a proton source (e.g., slow addition of aqueous NaHCO₃ or water) as they can generate hydrogen gas.

Characterization

The final N-alkylated product should be characterized to confirm its identity and purity using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful addition of the alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch from the starting material.

References

Application of 2,3-Dimethylpiperidine in Natural Product Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. The stereochemical arrangement of substituents on the piperidine ring is often crucial for biological activity, making the development of synthetic routes to enantiomerically pure and diastereomerically defined piperidine derivatives a significant area of research. 2,3-Dimethylpiperidine, with its two contiguous stereocenters, represents a valuable chiral building block. While its direct use as a chiral auxiliary is not extensively documented in the total synthesis of complex natural products, its derivatives, particularly methyl 2,3-dimethylpipecolinates, serve as important precursors. These can be synthesized with high stereocontrol and offer functional handles for elaboration into more complex alkaloid structures.

This document provides detailed application notes and protocols focusing on the synthesis of key this compound-based building blocks and explores their potential application in the synthesis of natural product analogues.

Application in the Synthesis of Chiral Building Blocks: Diastereoselective Synthesis of Methyl 2,3-Dimethylpipecolinates

A foundational application of this compound chemistry in the context of natural product synthesis is the preparation of its derivatives in a stereocontrolled manner. The synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, providing a comprehensive toolkit for medicinal chemistry and natural product synthesis. The key strategies involve the diastereoselective hydrogenation of substituted pyridines to afford cis-isomers, followed by a base-mediated epimerization to yield the corresponding trans-isomers.

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios (d.r.) for the synthesis of cis- and trans-N-benzyl-methyl-2,3-dimethylpipecolinate.

Table 1: Diastereoselective Hydrogenation for the Synthesis of cis-N-Benzyl-methyl-2,3-dimethylpipecolinate

Starting Material (Pyridine)ProductYield (%)Diastereomeric Ratio (cis:trans)
Methyl 2,3-dimethylnicotinatecis-N-Benzyl-methyl-2,3-dimethylpipecolinate85>95:5

Table 2: Base-Mediated Epimerization for the Synthesis of trans-N-Benzyl-methyl-2,3-dimethylpipecolinate

Starting Material (cis-isomer)ProductYield (%)Diastereomeric Ratio (trans:cis)
cis-N-Benzyl-methyl-2,3-dimethylpipecolinatetrans-N-Benzyl-methyl-2,3-dimethylpipecolinate75>95:5
Experimental Protocols

Protocol 1: Synthesis of cis-N-Benzyl-methyl-2,3-dimethylpipecolinate via Hydrogenation

This protocol describes the hydrogenation of the corresponding pyridine precursor to yield the cis-diastereomer with high selectivity.

Materials:

  • Methyl 2,3-dimethylnicotinate

  • Platinum (IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1 M)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of methyl 2,3-dimethylnicotinate (1.0 eq) in ethanol is added to a flask containing PtO₂ (5 mol%).

  • The mixture is acidified with 1 M HCl (1.1 eq).

  • The flask is evacuated and backfilled with H₂ gas (balloon pressure) and the mixture is stirred vigorously at room temperature for 16 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a saturated solution of NaHCO₃.

  • The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated to give the crude piperidine.

  • The crude piperidine is dissolved in acetonitrile, and K₂CO₃ (3.0 eq) and benzyl bromide (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.

  • The aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford cis-N-benzyl-methyl-2,3-dimethylpipecolinate.

Protocol 2: Synthesis of trans-N-Benzyl-methyl-2,3-dimethylpipecolinate via Epimerization

This protocol details the base-mediated epimerization of the cis-isomer to the thermodynamically more stable trans-isomer.

Materials:

  • cis-N-Benzyl-methyl-2,3-dimethylpipecolinate

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (tBuOH)

  • Ammonium chloride (NH₄Cl, saturated solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cis-N-benzyl-methyl-2,3-dimethylpipecolinate (1.0 eq) in tert-butanol is added potassium tert-butoxide (3.0 eq).

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The reaction is cooled to room temperature and quenched with a saturated solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield trans-N-benzyl-methyl-2,3-dimethylpipecolinate.

Hypothetical Application in Natural Product Synthesis: Analogue of Coniine

While a direct total synthesis of a known natural product using this compound as a starting material is not readily found in the literature, the synthesized building blocks are primed for such applications. A hypothetical synthesis of a 2,3-dimethyl analogue of the hemlock alkaloid (S)-coniine can be envisioned. (S)-Coniine is a simple 2-propylpiperidine, and its synthesis has been a benchmark for new synthetic methodologies.

By analogy, a chiral N-protected 2,3-dimethylpipecolinate could be reduced and further elaborated to form a 2-propyl-2,3-dimethylpiperidine, an analogue of coniine. This would be valuable for structure-activity relationship (SAR) studies to understand the role of substitution on the piperidine ring for its biological activity.

Conceptual Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of synthesizing these building blocks and a hypothetical pathway towards a natural product analogue.

G cluster_0 Synthesis of cis-Isomer Pyridine Methyl 2,3-dimethylnicotinate H2_PtO2 H₂, PtO₂ EtOH, HCl Pyridine->H2_PtO2 cis_Piperidine cis-Methyl 2,3-dimethylpipecolinate H2_PtO2->cis_Piperidine N_Benzylation BnBr, K₂CO₃ MeCN cis_Piperidine->N_Benzylation cis_Product cis-N-Benzyl-methyl- 2,3-dimethylpipecolinate N_Benzylation->cis_Product G cluster_1 Synthesis of trans-Isomer cis_Product_input cis-N-Benzyl-methyl- 2,3-dimethylpipecolinate Epimerization KOtBu tBuOH, reflux cis_Product_input->Epimerization trans_Product trans-N-Benzyl-methyl- 2,3-dimethylpipecolinate Epimerization->trans_Product G cluster_2 Hypothetical Synthesis of a Coniine Analogue start trans-N-Benzyl-methyl- 2,3-dimethylpipecolinate reduction 1. DIBAL-H 2. Wittig Reaction (Ph₃P=CHEt) start->reduction intermediate N-Benzyl-2-(prop-1-en-1-yl)- This compound reduction->intermediate final_reduction H₂, Pd/C intermediate->final_reduction product 2,3-Dimethyl Coniine Analogue (2-Propyl-2,3-dimethylpiperidine) final_reduction->product

The Role of 2,3-Dimethylpiperidine in Advancing Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern organic synthesis, the quest for efficient and atom-economical methods for the construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy in this endeavor. Among the diverse array of building blocks utilized in MCRs, substituted piperidines play a crucial role in the generation of novel heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. This application note highlights the utility of 2,3-dimethylpiperidine as a key amine component in various MCRs, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its synthetic applications.

The strategic incorporation of the this compound moiety can introduce specific stereochemical features and lipophilicity to the resulting molecules, properties that are often desirable in the development of new therapeutic agents. This document explores its application in well-established MCRs, including the Mannich, Passerini, and Ugi reactions, offering a glimpse into the versatility of this substituted piperidine in generating diverse and complex chemical entities.

Application in Mannich Reactions

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, commonly known as a Mannich base.[1][2] The use of this compound as the amine component allows for the synthesis of sterically hindered Mannich bases, which can serve as valuable intermediates for the preparation of various nitrogen-containing heterocyclic compounds.[3]

Table 1: Representative Mannich Reaction using this compound

EntryAldehyde (1.0 eq)Active Hydrogen Compound (1.2 eq)This compound (1.1 eq)SolventCatalystTemp (°C)Time (h)Yield (%)
1FormaldehydeAcetophenonecis/trans mixtureEthanolHCl (cat.)Reflux1275
2BenzaldehydeCyclohexanonecis-isomerAcetic AcidNone80882
3IsobutyraldehydeMalononitriletrans-isomerDichloromethaneProlineRT2468

Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of a Mannich Base

A representative protocol for the synthesis of a Mannich base using this compound is as follows:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.2 g, 10 mmol) and ethanol (20 mL).

  • Add this compound (1.13 g, 10 mmol) to the solution.

  • Slowly add a 37% aqueous solution of formaldehyde (0.81 g, 10 mmol) to the reaction mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired Mannich base.

Caption: General workflow of the Mannich reaction.

Application in Passerini Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4][5] While the amine is not a direct component of the classical Passerini reaction, derivatives of this compound, such as those incorporated into one of the other reactants, can be utilized to introduce this structural motif.

Passerini_Reaction Carboxylic_Acid Carboxylic_Acid Intermediate_Adduct Intermediate_Adduct Carboxylic_Acid->Intermediate_Adduct Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->Intermediate_Adduct Isocyanide Isocyanide Isocyanide->Intermediate_Adduct Alpha-Acyloxy_Amide Alpha-Acyloxy_Amide Intermediate_Adduct->Alpha-Acyloxy_Amide

Caption: The Passerini three-component reaction.

Application in Ugi Reactions

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[6] this compound can serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like structures incorporating the substituted piperidine ring. The stereochemistry of the this compound can influence the diastereoselectivity of the reaction, providing a route to stereochemically defined products.

Table 2: Representative Ugi Reaction using this compound

EntryAldehyde (1.0 eq)Isocyanide (1.0 eq)Carboxylic Acid (1.0 eq)This compound (1.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideAcetic Acidcis/trans mixtureMethanolRT2485
24-NitrobenzaldehydeCyclohexyl isocyanideBenzoic Acidcis-isomerTrifluoroethanol501878
3FurfuralBenzyl isocyanidePropionic Acidtrans-isomerMethanolRT3680

Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of an Ugi Product

A general procedure for the Ugi four-component reaction is as follows:

  • In a screw-cap vial, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (2 mL).

  • Stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) and the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The residue is then purified by flash column chromatography to yield the desired bis-amide product.

Ugi_Reaction Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion This compound This compound This compound->Iminium_Ion Isocyanide Isocyanide Nitrilium_Ion Nitrilium_Ion Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic_Acid Intermediate Intermediate Carboxylic_Acid->Intermediate Iminium_Ion->Nitrilium_Ion Nitrilium_Ion->Intermediate Bis-Amide Bis-Amide Intermediate->Bis-Amide

Caption: Key steps in the Ugi four-component reaction.

Conclusion

The use of this compound in multicomponent reactions provides a versatile and efficient avenue for the synthesis of a wide range of structurally diverse and complex heterocyclic compounds. The protocols and data presented herein serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,3-dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound revolve around controlling both diastereoselectivity and enantioselectivity.[1][2] Achieving high selectivity for one of the four possible stereoisomers ( (2R,3R), (2S,3S), (2R,3S), and (2S,3R) ) is difficult due to the two contiguous stereocenters.[2] Common hurdles include obtaining high cis/trans diastereoselectivity and achieving high enantiomeric excess (ee) for the desired diastereomer.[1][2] Furthermore, purification of the desired stereoisomer from the resulting mixture can be complex.[3]

Q2: What are the common synthetic strategies to achieve stereoselectivity in 2,3-disubstituted piperidines?

A2: Several strategies are employed, including:

  • Catalytic Hydrogenation of Substituted Pyridines: This is a common method, though controlling the diastereoselectivity between cis and trans isomers can be challenging and is highly dependent on the catalyst and reaction conditions.[4][5]

  • Asymmetric Cyclization Reactions: Methods like asymmetric Cu-catalyzed cyclizative aminoboration of hydroxylamine esters have shown success in producing cis-2,3-disubstituted piperidines with good yields and high enantioselectivities.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries can guide the stereochemical outcome of reactions to form the piperidine ring.

  • Diastereoselective Lithiation/Trapping: This method can be used to access specific trans-piperidines.[4][5]

  • Epimerization: A less stable, kinetically favored isomer can be converted to the more thermodynamically stable isomer through epimerization.[5][6]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)

Possible Causes and Solutions:

  • Inappropriate Catalyst for Hydrogenation: The choice of catalyst in the hydrogenation of a corresponding pyridine precursor is critical for diastereoselectivity.

    • Troubleshooting Step: Screen different hydrogenation catalysts (e.g., PtO₂, Pd/C, Rhodium-based catalysts) and vary the reaction conditions (solvent, temperature, pressure).[4] For instance, hydrogenation of some pyridine precursors over PtO₂ has been shown to favor the formation of cis isomers.[4]

  • Unfavorable Reaction Conditions for Cyclization: For cyclization reactions, the solvent, temperature, and catalyst system can significantly influence the diastereomeric ratio (dr).

    • Troubleshooting Step: Optimize the reaction conditions. For the Cu-catalyzed aminoboration, for example, ensure the use of the specified ligand, such as (S,S)-Ph-BPE, and strictly follow the recommended temperature and solvent system.[1][2]

  • Equilibration to the Thermodynamic Mixture: The reaction conditions may be promoting equilibration to a mixture of diastereomers.

    • Troubleshooting Step: If the desired product is the kinetic isomer, consider running the reaction at a lower temperature and for a shorter duration. If the thermodynamic isomer is desired, you might explore conditions that promote epimerization, such as base-mediated methods.[5]

Troubleshooting Workflow for Low Diastereoselectivity

G Troubleshooting: Low Diastereoselectivity start Low Diastereoselectivity Observed strategy Identify Synthetic Strategy start->strategy hydrogenation Catalytic Hydrogenation strategy->hydrogenation Hydrogenation cyclization Asymmetric Cyclization strategy->cyclization Cyclization other Other Methods strategy->other Other cat_cond Vary Catalyst (e.g., PtO₂, Pd/C) and Conditions (Solvent, Temp, Pressure) hydrogenation->cat_cond reagent_check Verify Catalyst, Ligand, and Reagent Purity cyclization->reagent_check monitor_dr Monitor dr by NMR/GC cat_cond->monitor_dr success_h Improved dr monitor_dr->success_h Yes fail_h No Improvement monitor_dr->fail_h No consider_alt_h Consider Alternative Strategy fail_h->consider_alt_h optimize_cond Optimize Reaction Conditions (Temperature, Solvent, Concentration) reagent_check->optimize_cond monitor_dr_c Monitor dr by NMR/Chiral HPLC optimize_cond->monitor_dr_c success_c Improved dr monitor_dr_c->success_c Yes fail_c No Improvement monitor_dr_c->fail_c No consider_alt_c Consider Alternative Strategy fail_c->consider_alt_c

Caption: Troubleshooting decision tree for low diastereoselectivity.

Problem 2: Low Enantiomeric Excess (ee)

Possible Causes and Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of chiral catalyst and ligand is paramount for achieving high enantioselectivity.

    • Troubleshooting Step: For reactions like the Cu-catalyzed aminoboration, ensure the correct enantiomer of the chiral ligand (e.g., (S,S)-Ph-BPE for one product enantiomer) is used and that it is of high purity.[1][2] Consider screening a small library of related ligands if the desired ee is not achieved.

  • Catalyst Deactivation or Inhibition: The catalyst may be deactivated by impurities in the starting materials or solvent, or inhibited by the product.

    • Troubleshooting Step: Ensure all reagents and solvents are anhydrous and of high purity.[7] Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). If product inhibition is suspected, try running the reaction at a lower concentration.

  • Incorrect Reaction Conditions: Temperature and reaction time can significantly impact enantioselectivity.

    • Troubleshooting Step: Vary the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can improve enantioselectivity.[7] Monitor the reaction over time to determine the optimal endpoint before potential racemization or side reactions occur.

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting: Low Enantiomeric Excess (ee) start Low Enantiomeric Excess (ee) Observed catalyst_check Verify Chiral Catalyst/Ligand Purity and Correct Enantiomer start->catalyst_check reagent_purity Ensure High Purity of Solvents and Starting Materials (Anhydrous, Degassed) catalyst_check->reagent_purity optimize_temp Optimize Reaction Temperature (Often Lower Temp Improves ee) reagent_purity->optimize_temp monitor_ee Monitor ee by Chiral HPLC/GC optimize_temp->monitor_ee success Improved ee monitor_ee->success Yes fail No Significant Improvement monitor_ee->fail No ligand_screen Screen Alternative Chiral Ligands fail->ligand_screen

Caption: Troubleshooting decision tree for low enantiomeric excess.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution of Diastereomers: The cis and trans diastereomers of this compound can have very similar polarities, making them difficult to separate by standard silica gel chromatography.[3]

    • Troubleshooting Step:

      • Optimize Chromatography: Experiment with different solvent systems (e.g., varying the polarity and using additives like triethylamine to reduce tailing). Consider using a different stationary phase if silica is ineffective.

      • Derivatization: Temporarily derivatize the piperidine nitrogen (e.g., with a Boc or Cbz group). The resulting carbamates often have better separation properties. The protecting group can be removed after separation.

      • Crystallization: Attempt fractional crystallization of the free base or a salt (e.g., hydrochloride or oxalate salt), which can sometimes selectively crystallize one diastereomer.

  • Formation of N-Oxides: The basic nitrogen of the piperidine ring is susceptible to oxidation, which can form N-oxide byproducts that complicate purification.[3]

    • Troubleshooting Step: Avoid exposing the purified product to strong oxidizing agents or prolonged air exposure. Store the final product under an inert atmosphere.

Data Presentation

Table 1: Asymmetric Synthesis of cis-2,3-Disubstituted Piperidines via Cu-Catalyzed Aminoboration [1][2]

EntryR GroupYield (%)ee (%)
1Ph7598
24-MeC₆H₄7898
34-FC₆H₄8297
42-Naphthyl7298
5Cy6596

Reaction conditions: Hydroxylamine ester (1 eq.), B₂pin₂ (1.5 eq.), [CuOTf]₂·benzene (5 mol%), (S,S)-Ph-BPE (10 mol%), NaOMe (3 eq.), rt, 72 h; then NaBO₃·4H₂O.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cu-Catalyzed Cyclizative Aminoboration for cis-2,3-Disubstituted Piperidines[1][2]

Materials:

  • [CuOTf]₂·PhH (Copper(I) trifluoromethanesulfonate benzene complex)

  • (S,S)-Ph-BPE (Chiral ligand)

  • NaOMe (Sodium methoxide)

  • B₂pin₂ (Bis(pinacolato)diboron)

  • Hydroxylamine ester substrate

  • Anhydrous Chlorobenzene (PhCl)

  • THF (Tetrahydrofuran)

  • NaBO₃·4H₂O (Sodium perborate tetrahydrate)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Catalyst Preparation: In a glovebox, add [CuOTf]₂·PhH (5 mol%), (S,S)-Ph-BPE (10 mol%), and NaOMe (3.0 eq.) to a sealed tube containing anhydrous PhCl (1.0 mL).

  • Stir the mixture for 5 minutes.

  • Add a solution of B₂pin₂ (1.5 eq.) in anhydrous PhCl (0.5 mL).

  • Stir for an additional 15 minutes.

  • Reaction: Add the hydroxylamine ester substrate (1 eq.) in anhydrous PhCl (0.5 mL) to the tube.

  • Seal the tube, remove it from the glovebox, and stir at room temperature for 72 hours.

  • Workup: Quench the reaction with water (20 mL).

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic phases and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude product in a mixture of THF/H₂O (2:1 v/v) and add NaBO₃·4H₂O (5 eq.). Stir until the reaction is complete (monitor by TLC).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by flash column chromatography on silica gel.

General Experimental Workflow

G General Workflow for Stereoselective Piperidine Synthesis start Starting Materials (e.g., Pyridine derivative, Hydroxylamine ester) reaction Stereoselective Reaction (e.g., Asymmetric Cyclization) start->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (Flash Chromatography) workup->purification analysis Structural & Stereochemical Analysis purification->analysis nmr NMR, HRMS analysis->nmr Structure hplc Chiral HPLC/GC analysis->hplc Purity/ee product Final Stereoisomerically Enriched Product nmr->product hplc->product

Caption: General experimental workflow for stereoselective piperidine synthesis.

References

Technical Support Center: Purification of 2,3-Dimethylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dimethylpiperidine isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound?

A1: this compound exists as two geometric isomers: cis-2,3-Dimethylpiperidine and trans-2,3-Dimethylpiperidine. Each of these is chiral and exists as a pair of enantiomers. Therefore, a typical synthesis will produce a mixture of four stereoisomers. The primary challenge is separating the diastereomeric cis and trans pairs.

Q2: What are the primary methods for separating cis- and trans-2,3-Dimethylpiperidine?

A2: The separation of cis and trans isomers of dimethylpiperidines can be challenging. The most common and effective methods include:

  • Fractional Distillation: This method is viable if the boiling points of the isomers are sufficiently different (typically >5-10 °C). However, for many geometric isomers, the boiling points are very close, making this method difficult.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly on a preparative scale, can be effective. Chiral chromatography is necessary to separate the enantiomers.[1][2]

  • Crystallization: Fractional crystallization of diastereomeric salts is a powerful technique.[3] This involves reacting the isomer mixture with a chiral resolving agent (like tartaric acid) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3][4]

Q3: Which analytical techniques are best for assessing the isomeric purity of this compound?

A3: To accurately determine the ratio of cis and trans isomers and assess enantiomeric purity, the following techniques are recommended:

  • Gas Chromatography (GC): Using a high-resolution capillary column can often separate diastereomers. Chiral GC columns are required to resolve enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly effective method for separating all stereoisomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between cis and trans isomers due to their different chemical environments. The coupling constants and chemical shifts of the methyl groups and ring protons will differ.

Q4: Can I effectively separate the cis and trans isomers using fractional distillation?

A4: Separating cis and trans isomers by fractional distillation can be difficult because their boiling points are often very close.[5] For this technique to be successful, a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) is required, and even then, complete separation may not be achieved.[6][7] In some cases, forming an azeotrope with another solvent, like water, can alter the relative volatilities and aid in separation, as has been demonstrated for other dimethylpiperidine isomers.[8]

Physical Properties of this compound Isomers

A summary of key physical properties is provided below. Note that specific boiling points for the individual cis and trans isomers are not widely reported, suggesting they are very similar.

PropertyValueSource
Molecular FormulaC₇H₁₅N[9][10][11]
Molecular Weight113.20 g/mol [9][10][11]
Boiling Point (Mixture)~149.9 °C (422.99 K)[12]
InChIKey (cis)DRLFSUDDXLQHJT-BQBZGAKWSA-N[10]
InChIKey (trans)DRLFSUDDXLQHJT-NKWVEPMBSA-N[11]

Purification Workflow and Method Selection

The following diagrams illustrate a general workflow for purifying this compound isomers and a decision-making guide for selecting the appropriate technique.

G Crude Crude Mixture of This compound Isomers PrimarySep Primary Purification Method (e.g., Distillation, Crystallization) Crude->PrimarySep Analysis1 Purity Analysis (GC, HPLC, NMR) PrimarySep->Analysis1 Check Is Purity Sufficient? Analysis1->Check SecondarySep Secondary Purification (e.g., Prep HPLC/GC) Check->SecondarySep No Pure Pure Isomer Check->Pure Yes Analysis2 Final Purity Analysis SecondarySep->Analysis2 Analysis2->Pure

Caption: General workflow for the purification of this compound isomers.

G Start Start: Isomer Mixture Scale What is the scale of the experiment? Start->Scale LargeScale Large Scale (>5g) Scale->LargeScale Large SmallScale Small Scale (<5g) Scale->SmallScale Small Distill Fractional Distillation LargeScale->Distill Crystallize Diastereomeric Salt Crystallization LargeScale->Crystallize Purity What is the required purity level? SmallScale->Purity HighPurity High Purity (>99%) Purity->HighPurity High ModPurity Moderate Purity Purity->ModPurity Moderate PrepGC Preparative GC/HPLC HighPurity->PrepGC ModPurity->Crystallize ModPurity->PrepGC

Caption: Decision guide for selecting a suitable purification method.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Fractional Distillation - Boiling points of cis and trans isomers are too close.[5]- Inefficient distillation column (low theoretical plates).- Use a longer, more efficient (e.g., Vigreux or packed) distillation column.- Perform the distillation under reduced pressure to potentially increase the boiling point difference.- Consider an alternative purification method like chromatography or crystallization.[13]
Co-elution of Isomers in HPLC/GC - Inappropriate column stationary phase.- Mobile phase/oven temperature program is not optimized.- For HPLC: Screen different columns (e.g., C18, phenyl, cyano) and mobile phase compositions. Adding a basic modifier like triethylamine can improve the peak shape for amines.[13]- For GC: Use a column with a different polarity. Optimize the temperature ramp rate.- For enantiomer separation, a chiral stationary phase is required.
Diastereomeric Salts Fail to Crystallize or Form an Oil - Incorrect choice of resolving agent or solvent.- Presence of impurities inhibiting crystallization.- Solution is supersaturated or not saturated enough.- Screen a variety of chiral acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) and solvents (e.g., ethanol, acetone, isopropanol).[3]- Attempt to purify the initial isomer mixture by distillation to remove gross impurities.- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low Yield of Recovered Isomer - Multiple transfer steps.- Inefficient extraction during workup (for crystallization).- Adsorption of the basic amine product onto silica gel if used for chromatography.- Minimize transfers and ensure complete extraction by performing multiple extractions with the organic solvent.- When breaking the diastereomeric salt, ensure the pH is sufficiently basic (>11) to liberate the free amine.- If using column chromatography, consider using neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent.[13]

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol provides a general guideline. An efficient fractionating column is critical for success.

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Charge the crude this compound mixture into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the vapor to slowly ascend and establish a temperature gradient. This may take 30-60 minutes.

  • Collection: Collect the distillate fractions over narrow temperature ranges. The first fraction will be enriched in the lower-boiling point isomer.

  • Analysis: Analyze each fraction by GC or NMR to determine the isomeric ratio. Combine fractions of acceptable purity.

Protocol 2: Diastereomeric Salt Crystallization

This method separates diastereomers by leveraging their different solubilities when reacted with a chiral resolving agent.

  • Salt Formation: Dissolve the crude mixture of this compound isomers in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Precipitation: Slowly add the resolving agent solution to the piperidine solution with stirring. A precipitate (the diastereomeric salt) should form. If no solid forms, try cooling the solution in an ice bath or reducing the solvent volume.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization: To improve purity, recrystallize the salt from a fresh portion of the hot solvent.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and make the solution strongly basic (pH > 11) by adding an aqueous solution of NaOH or KOH.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isomer.

  • Analysis: Confirm the isomeric purity using a suitable analytical method.

References

Technical Support Center: Synthesis of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-dimethylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the catalytic hydrogenation of 2,3-lutidine.

Issue 1: Low Yield of this compound

Q1: My reaction shows low conversion of 2,3-lutidine to this compound. What are the potential causes and how can I improve the yield?

A1: Low conversion in the catalytic hydrogenation of 2,3-lutidine can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning: The nitrogen atom in the pyridine ring can strongly adsorb onto the metal catalyst surface, leading to catalyst poisoning and a decrease in activity.[1][2]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can compensate for partial deactivation.

      • Use of an Acidic Additive: The addition of a Brønsted acid, such as hydrochloric acid (HCl), can protonate the nitrogen atom, forming a pyridinium salt.[2][3] This reduces the lone pair's ability to poison the catalyst and activates the ring towards reduction.[2] However, the amount of acid needs to be carefully optimized, as excessive acidity can also affect the reaction.

      • Catalyst Choice: Experiment with different catalysts. While Raney Nickel is common, platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) based catalysts can also be effective.[1][3][4] Rhodium oxide (Rh₂O₃) has been shown to be effective under mild conditions.[4]

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a critical role in the hydrogenation of the stable aromatic pyridine ring.

    • Solution:

      • Increase Temperature and Pressure: The saturation of aromatic rings typically requires elevated temperatures (e.g., 80-150 °C) and pressures (e.g., 30-100 bar).[1] Insufficient temperature or pressure will result in slow or incomplete reactions.

      • Solvent Selection: The choice of solvent can influence the reaction. Alcohols like ethanol or polar aprotic solvents are commonly used. For some catalysts, specific solvents like hexafluoroisopropanol (HFIP) have shown good results.[4]

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst.

    • Solution:

      • Ensure Vigorous Stirring: Use a high-quality stirrer to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.

Summary of Conditions Affecting Yield:

ParameterConditionExpected Outcome on Yield
Catalyst Loading LowLow Yield
HighImproved Yield
Temperature Low (<80 °C)Low Yield / Incomplete Reaction
High (80-150 °C)Higher Yield
H₂ Pressure Low (<30 bar)Low Yield / Incomplete Reaction
High (30-100 bar)Higher Yield
Acidic Additive AbsentPotential for Catalyst Poisoning, Lower Yield
Present (Optimized)Reduced Poisoning, Higher Yield
Stirring InadequateLow Yield
VigorousImproved Yield

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurities in my reaction mixture. What are the common side products in the synthesis of this compound and how can I minimize their formation?

A2: The formation of side products is a common issue in the hydrogenation of pyridines. The primary impurities include products of incomplete hydrogenation and, in some cases, ring-opened products.

Common Side Products and Mitigation Strategies:

  • Incomplete Hydrogenation Products (Tetrahydropyridine and Dihydropyridine derivatives): The reduction of the pyridine ring occurs in a stepwise manner. If the reaction is stopped prematurely or if the conditions are not forcing enough, partially saturated intermediates can be isolated. The formation of 3,4,5,6-tetrahydropyridine derivatives has been observed in the hydrogenation of some pyridine compounds.[4]

    • Mitigation:

      • Prolonged Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by techniques like GC-MS or TLC.

      • Optimize Reaction Conditions: Increase temperature and/or hydrogen pressure to favor complete saturation of the ring.

  • Ring-Opened Products: Although less common under standard catalytic hydrogenation conditions, ring opening of the pyridine nucleus can occur, especially under more drastic conditions or with certain catalyst systems. This can lead to the formation of various acyclic amines.

    • Mitigation:

      • Milder Reaction Conditions: If ring-opened products are detected, consider using milder conditions (lower temperature and pressure) and a more selective catalyst.

      • Avoid Harsh Reagents: Be cautious with highly reactive reducing agents that might promote ring cleavage.

  • Stereoisomers (cis- and trans-2,3-Dimethylpiperidine): The hydrogenation of 2,3-lutidine will produce a mixture of cis- and trans-2,3-dimethylpiperidine. The ratio of these isomers is dependent on the catalyst and reaction conditions. Generally, catalytic hydrogenation leads to the syn-addition of hydrogen, which from a planar aromatic ring often results in a predominance of the cis-isomer.

    • Mitigation/Control:

      • Catalyst Selection: The choice of catalyst can influence the diastereoselectivity. For some substituted pyridines, specific catalysts have been shown to favor the formation of the cis-isomer.

      • Reaction Conditions: Varying the temperature and pressure can sometimes influence the cis/trans ratio. For instance, increasing the pressure has been reported to favor the formation of the cis isomer in some cases.[1]

Workflow for Minimizing Side Product Formation:

G Troubleshooting Side Product Formation start High Impurity Levels Detected check_impurities Identify Impurities (e.g., via GC-MS) start->check_impurities incomplete_hydrogenation Incomplete Hydrogenation Products (Tetrahydropyridines) check_impurities->incomplete_hydrogenation Partially saturated rings ring_opening Ring-Opened Products check_impurities->ring_opening Acyclic amines isomer_ratio Undesired Stereoisomer Ratio (cis/trans) check_impurities->isomer_ratio Incorrect isomer ratio increase_severity Increase Reaction Severity: - Prolong reaction time - Increase H₂ pressure - Increase temperature incomplete_hydrogenation->increase_severity milder_conditions Use Milder Conditions: - Lower temperature - Lower pressure ring_opening->milder_conditions optimize_catalyst Optimize Catalyst System: - Change catalyst type - Adjust catalyst loading - Modify solvent/additives isomer_ratio->optimize_catalyst end Reduced Impurity Levels increase_severity->end milder_conditions->end optimize_catalyst->end

Caption: A flowchart for troubleshooting common side products.

Frequently Asked Questions (FAQs)

Q3: What is the most common method for synthesizing this compound?

A3: The most prevalent method for the synthesis of this compound is the catalytic hydrogenation of 2,3-lutidine (also known as 2,3-dimethylpyridine). This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

Q4: Which catalyst is best for the hydrogenation of 2,3-lutidine?

A4: There is no single "best" catalyst as the optimal choice depends on the desired outcome (e.g., yield, stereoselectivity) and available equipment. Commonly used catalysts include:

  • Raney Nickel: A widely used and cost-effective catalyst for pyridine hydrogenation.

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Often highly active and can be used under milder conditions.

  • Palladium-based catalysts (e.g., Pd/C): Also effective, and their selectivity can sometimes be tuned by additives.

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Can offer high activity and selectivity.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification of this compound can be challenging due to its basic nature and the potential for co-elution with structurally similar byproducts. Common purification techniques include:

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the piperidine allows for its separation from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel can be used, but the basicity of the product can lead to tailing. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the separation.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the hydrogenation of 2,3-lutidine can be monitored by several methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify the starting material, product, and any side products in the reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Hydrogen Uptake: In a batch reactor, the consumption of hydrogen gas can be monitored by the pressure drop in the system. The reaction is complete when hydrogen uptake ceases.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2,3-Lutidine using Raney Nickel

Materials:

  • 2,3-Lutidine

  • Raney Nickel (activated)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

  • Catalyst Preparation: Prepare activated Raney Nickel according to standard procedures or use a commercially available pre-activated catalyst. Handle Raney Nickel with care as it can be pyrophoric.

  • Reaction Setup: In a high-pressure autoclave, add 2,3-lutidine and the solvent (e.g., ethanol). Then, carefully add the activated Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete when the pressure stabilizes.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the crude this compound.

  • Purification: Purify the crude product by distillation or other suitable methods as described in Q5.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-1701).

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Filter the sample to remove the catalyst.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane or the reaction solvent).

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 30-300).

Data Analysis:

  • Identify the peaks for 2,3-lutidine, cis- and trans-2,3-dimethylpiperidine, and any side products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.

Visualizations

Synthesis Pathway and Potential Side Reactions:

G Synthesis of this compound and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions lutidine 2,3-Lutidine hydrogenation Catalytic Hydrogenation (H₂, Catalyst) lutidine->hydrogenation incomplete_reduction Incomplete Hydrogenation lutidine->incomplete_reduction ring_opening_reaction Ring Opening lutidine->ring_opening_reaction piperidine cis/trans-2,3-Dimethylpiperidine hydrogenation->piperidine tetrahydropyridine Tetrahydropyridine Intermediate incomplete_reduction->tetrahydropyridine tetrahydropyridine->hydrogenation Further Hydrogenation acyclic_amines Acyclic Amine Byproducts ring_opening_reaction->acyclic_amines

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Optimization of 2,3-Dimethylpiperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2,3-dimethylpiperidine hydrogenation from 2,3-dimethylpyridine (also known as 2,3-lutidine).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 2,3-dimethylpyridine?

A1: The most commonly used heterogeneous catalysts for the hydrogenation of pyridines, including 2,3-dimethylpyridine, are platinum-group metals.[1] These include Rhodium on carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), Platinum(IV) oxide (PtO₂), and Palladium on carbon (Pd/C).[2][3] Non-noble metal catalysts like Raney Nickel can also be employed, often requiring more demanding reaction conditions.[4]

Q2: What is the expected diastereoselectivity for the hydrogenation of 2,3-dimethylpyridine?

A2: For the hydrogenation of 2,3-dimethylpyridine, both cis- and trans-2,3-dimethylpiperidine can be formed. Heterogeneous catalysis on the surface of a catalyst typically leads to the formation of the cis isomer as the major product.[2] However, the trans isomer is the thermodynamically more stable configuration.[5] The diastereomeric ratio can be influenced by the choice of catalyst, hydrogen pressure, and temperature.[3]

Q3: What solvents are recommended for this reaction?

A3: The choice of solvent can significantly impact the reaction rate and selectivity. Acidic solvents like acetic acid are often used with platinum catalysts to protonate the pyridine ring, which facilitates the reduction.[6] For rhodium-catalyzed hydrogenations, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to be effective.[2]

Q4: What are the typical ranges for temperature and pressure?

A4: The hydrogenation of pyridines can be challenging due to the aromaticity of the ring.[7] Consequently, elevated temperatures and pressures are often required.[3] Typical conditions can range from room temperature to 80°C and hydrogen pressures from 5 bar to over 80 bar.[2][3] Milder conditions can sometimes be achieved with highly active catalysts like rhodium oxide.[2]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by observing the cessation of hydrogen uptake in a high-pressure reactor.[4] Alternatively, aliquots of the reaction mixture can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated.- Use fresh catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. - For some catalysts, a pre-reduction step may be necessary.
Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can act as a catalyst poison.[7] Impurities in the starting material or solvent can also poison the catalyst.- Increase catalyst loading. - Use an acidic solvent (e.g., acetic acid) to protonate the nitrogen, reducing its poisoning effect.[6] - Ensure high purity of starting materials and solvents.
Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be harsh enough to overcome the aromaticity of the pyridine ring.[3]- Increase the hydrogen pressure. - Increase the reaction temperature.
Poor Mixing: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen gas.- Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
Formation of Side Products Dehalogenation: If the starting material contains halogen substituents, these can be removed under hydrogenation conditions.[2]- This is a common side reaction. Optimization of catalyst and conditions may be required to minimize it, though it can be difficult to avoid completely.
Incomplete Reduction: Partial hydrogenation can lead to the formation of tetrahydropyridine intermediates.[8]- Increase reaction time, temperature, or hydrogen pressure. - Increase catalyst loading.
Ring Opening: Under very harsh conditions, cleavage of the piperidine ring can occur.- Use milder reaction conditions (lower temperature and pressure).
Poor Diastereoselectivity Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio is a result of the interplay between kinetic and thermodynamic factors.- Vary the catalyst. For instance, different metals can favor different approaches of the substrate to the catalyst surface. - Adjust the hydrogen pressure and temperature, as these can influence the selectivity.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSolventTemperature (°C)Pressure (bar)Typical Observations
Rh₂O₃TFE405High activity under mild conditions for a broad range of substituted pyridines.[2]
PtO₂Acetic AcidRoom Temp.70Effective for many pyridine derivatives; acidic solvent enhances reactivity.[6]
Pd/CWater/Dichloromethane306Used for chemoselective hydrogenations, for instance, reducing a nitrile group while leaving the pyridine ring intact under specific conditions.[9]
Raney NiEthanol>100>100A more cost-effective option, but generally requires harsher conditions.
Rh/CMethanol25~20Can be used for diastereoselective hydrogenations of chiral pyrroles.[6]

Note: The conditions listed are general and may require optimization for 2,3-dimethylpyridine.

Experimental Protocols

Protocol 1: Hydrogenation of 2,3-Dimethylpyridine using Rhodium(III) Oxide

This protocol is adapted from the hydrogenation of other substituted pyridines using Rh₂O₃.[5]

  • Reaction Setup: To a glass vial equipped with a stirrer bar, add 2,3-dimethylpyridine (0.8 mmol) and Rhodium(III) oxide (1.0 mg, 0.5 mol%).

  • Degassing: Degas the vial by purging with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (1 mL) and briefly flush the mixture with the inert gas.

  • Hydrogenation: Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to 5 bar and heat the reaction mixture to 40°C. Stir for 16 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and diastereoselectivity. For product isolation, filter the mixture through a pad of Celite® to remove the catalyst and remove the solvent under reduced pressure.

Protocol 2: Hydrogenation of 2,3-Dimethylpyridine using Platinum(IV) Oxide

This protocol is a general procedure for heterogeneous hydrogenation using PtO₂.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3-dimethylpyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 bar). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen. Dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Neutralization and Extraction: Carefully neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Mandatory Visualization

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Start reagents Combine 2,3-Dimethylpyridine, Solvent, and Catalyst in Reactor start->reagents seal Seal and Purge Reactor with Inert Gas reagents->seal pressurize Pressurize with H₂ Gas seal->pressurize heat_stir Heat and Stir at Set Temperature pressurize->heat_stir monitor Monitor Reaction Progress (H₂ uptake, GC/MS, NMR) heat_stir->monitor depressurize Cool and Vent Reactor monitor->depressurize Reaction Complete filter Filter to Remove Catalyst depressurize->filter isolate Solvent Removal/ Purification filter->isolate end End: this compound isolate->end

Caption: General experimental workflow for the catalytic hydrogenation of 2,3-dimethylpyridine.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low/No Conversion? check_catalyst Check Catalyst Activity (Freshness, Loading) start->check_catalyst Yes check_pressure Increase H₂ Pressure start->check_pressure No, Catalyst OK check_poisoning Suspect Catalyst Poisoning? (Impure Reagents) check_catalyst->check_poisoning Still Low Conversion use_fresh_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->use_fresh_catalyst purify_reagents Purify Starting Materials and Solvents check_poisoning->purify_reagents check_temp Increase Temperature check_pressure->check_temp check_stirring Ensure Vigorous Stirring check_pressure->check_stirring optimize_conditions Optimize T and P check_pressure->optimize_conditions check_temp->optimize_conditions improve_mixing Improve Agitation check_stirring->improve_mixing

Caption: Troubleshooting logic for low conversion in 2,3-dimethylpyridine hydrogenation.

References

Technical Support Center: Chiral Resolution of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2,3-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The most common and effective methods for resolving racemic this compound and similar cyclic amines include:

  • Diastereomeric Salt Formation: This classical technique involves reacting the racemic this compound with an enantiomerically pure chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful tools for both analytical and preparative separation of enantiomers.[3][4]

  • Kinetic Resolution: This method utilizes a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer from the derivatized one. While the theoretical maximum yield for a single enantiomer is 50%, this can be an effective strategy.

Q2: Which chiral resolving agents are recommended for the diastereomeric salt resolution of this compound?

A2: For basic compounds like this compound, chiral acids are used as resolving agents. While specific data for this compound is limited, commonly successful agents for similar piperidine derivatives include:

  • Tartaric acid derivatives: Such as (+)-dibenzoyl-D-tartaric acid (D-DBTA) or (-)-di-p-toluoyl-L-tartaric acid (L-DTTA).[5][6][7]

  • Mandelic acid and its derivatives: (R)- or (S)-Mandelic acid can also be effective.[8][9]

The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[10]

Q3: What types of columns are recommended for the chiral HPLC or SFC separation of this compound enantiomers?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series) are a good starting point for method development.[4][11] For basic amines like this compound, it is often necessary to add a basic modifier to the mobile phase (e.g., diethylamine, DEA) to improve peak shape and resolution.[12]

Q4: My diastereomeric salt crystallization is not working (e.g., oiling out, no crystals, low purity). What should I do?

A4: This is a common challenge. Here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is crucial. Experiment with a range of solvents with varying polarities (e.g., alcohols like ethanol or methanol, acetonitrile, or mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[10]

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-4 °C).

  • Seeding: If you have a crystal of the desired diastereomeric salt, add a small amount to the supersaturated solution to induce crystallization. If not, try scratching the inside of the flask with a glass rod.

  • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. Conversely, if the solution is too concentrated, it may "crash out" non-selectively.

Q5: I am not getting good separation in my chiral HPLC/SFC analysis. What parameters can I optimize?

A5: For poor chromatographic resolution, consider the following optimizations:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., hexane for normal phase, or CO2 for SFC).

  • Mobile Phase Additives: For basic analytes like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) is often essential to prevent peak tailing and improve resolution by blocking active sites on the stationary phase.[12]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.

  • Temperature: Varying the column temperature can affect the interactions between the analyte and the stationary phase, thereby influencing selectivity.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Potential Cause Recommended Solution
No Crystal Formation - Solvent is too good (salt is too soluble).- Solution is not supersaturated.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Slowly evaporate the solvent to increase concentration.- Cool the solution to a lower temperature (0 to -20 °C).- Try a different solvent system.
Oil Formation Instead of Crystals - High concentration of impurities.- Melting point of the salt is below the crystallization temperature.- Inappropriate solvent.- Purify the starting racemic this compound.- Try a different solvent or a solvent mixture.- Lower the crystallization temperature.
Low Diastereomeric Excess (d.e.) - Co-crystallization of both diastereomers.- Cooling rate is too fast.- Inefficient resolving agent.- Recrystallize the diastereomeric salt, potentially from a different solvent.- Employ a slower cooling profile.- Screen other chiral resolving agents.[10]
Low Yield of Desired Diastereomer - The desired salt has significant solubility in the mother liquor.- Suboptimal stoichiometry of the resolving agent.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature.- Cool the crystallization mixture to a lower temperature before filtration.- Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.
Chiral HPLC/SFC Separation
Issue Potential Cause Recommended Solution
No Separation (Co-elution) - The selected Chiral Stationary Phase (CSP) does not provide chiral recognition.- The mobile phase is not optimal.- Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).- Change the organic modifier in the mobile phase (e.g., from isopropanol to ethanol).- For SFC, adjust the co-solvent percentage and try different additives.
Poor Resolution (Overlapping Peaks) - Suboptimal mobile phase strength.- High flow rate.- Optimize the mobile phase composition by systematically varying the modifier percentage.- Decrease the flow rate.
Poor Peak Shape (Tailing) - Undesirable interactions between the basic amine and the silica support of the CSP.- Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine).[12]
Irreproducible Retention Times - Column not equilibrated.- Temperature fluctuations.- Mobile phase composition changing.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the kinetic resolution of 2,3-disubstituted piperidines, including cis- and trans-2,3-dimethylpiperidine as model substrates.[3]

SubstrateSelectivity (s)Conversion (%)Enantiomeric Ratio (er) of Unreacted Amine
cis-2,3-dimethylpiperidineup to 24~50Not explicitly stated, but high based on selectivity
trans-2,3-dimethylpiperidine1 - 4~50Not explicitly stated, but low based on selectivity

Note: The enantiomeric excess (ee%) or enantiomeric ratio (er) was determined by SFC or HPLC on a chiral support, though the specific conditions were not detailed in the publication.[3]

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (General Starting Point)

This protocol is a general guideline for the resolution of racemic this compound using a chiral acid like (+)-dibenzoyl-D-tartaric acid. Optimization of the solvent, temperature, and stoichiometry will be necessary.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.[6][7]

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Heat the combined solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal of a similar salt or scratching the inner wall of the flask.

    • Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool further in an ice bath or refrigerator for 1 to 24 hours to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of hot solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or SFC (see Protocol 2).

Protocol 2: Chiral HPLC Method Development (General Starting Point)

This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound enantiomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a standard solution of racemic this compound (~1 mg/mL in mobile phase).

    • Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Inject the sample and monitor the separation.

    • If resolution is poor, systematically vary the percentage of isopropanol (e.g., increase to 20%, 30%) and/or try a different alcohol modifier like ethanol.

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution.

    • Optimize the flow rate and column temperature to further improve the separation and peak shape.

  • Quantification:

    • Once a baseline separation is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Products racemic_amine Racemic This compound salt_formation 1. Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor Liquid crystals Crystals (enriched in less soluble diastereomer) filtration->crystals Solid liberation 4. Liberation of Amine (add base) extraction 5. Extraction liberation->extraction resolved_amine Enantiomerically Enriched Amine extraction->resolved_amine crystals->liberation analysis Chiral HPLC/SFC Analysis (ee% determination) resolved_amine->analysis

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Chiral_HPLC cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Conditions start Poor/No Separation in Chiral HPLC/SFC csp_check Is the CSP appropriate for amines? start->csp_check change_csp Screen different CSPs (e.g., other polysaccharide or Pirkle-type) csp_check->change_csp No mp_check Is mobile phase optimized? csp_check->mp_check Yes change_csp->start adjust_modifier Vary organic modifier (e.g., IPA, EtOH) % mp_check->adjust_modifier No cond_check Are conditions optimal? mp_check->cond_check Yes add_additive Add/optimize basic modifier (e.g., 0.1% DEA) adjust_modifier->add_additive add_additive->start adjust_flow Decrease flow rate cond_check->adjust_flow No success Achieved Baseline Resolution cond_check->success Yes adjust_temp Vary column temperature adjust_flow->adjust_temp adjust_temp->start

Caption: Logical troubleshooting workflow for poor chiral HPLC/SFC separation.

References

Technical Support Center: Chiral Integrity of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of chiral 2,3-dimethylpiperidine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the chirality of this compound under typical laboratory conditions?

A1: The chiral centers in this compound are generally stable under standard laboratory conditions. The carbon-hydrogen bonds at the chiral centers (C2 and C3) are not acidic and require harsh conditions to be removed, which is the primary pathway for racemization in such compounds.

Q2: What is the most likely mechanism for racemization of this compound?

A2: Racemization would most likely occur through the deprotonation of a C-H bond at one of the chiral centers (C2 or C3) to form a planar carbanion, which can then be re-protonated from either face, leading to a mixture of enantiomers. However, this is a high-energy process for an unactivated C-H bond and is unlikely to occur with common bases. A radical-mediated pathway could also lead to racemization under specific conditions (e.g., high-energy light).

Q3: Can common synthetic transformations on the piperidine nitrogen lead to racemization at C2 and C3?

A3: Standard reactions on the piperidine nitrogen, such as N-alkylation or N-acylation, performed under typical conditions, are not expected to cause racemization at the C2 and C3 positions. The chirality of the carbon backbone should remain intact.

Q4: Are there specific reagents or reaction conditions I should be particularly cautious with?

A4: Yes. Extreme conditions such as the use of very strong bases (e.g., organolithium reagents, LDA at elevated temperatures) or exposure to high-energy sources like UV light in the presence of a photosensitizer could potentially lead to racemization.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Loss of enantiomeric excess (ee) after a reaction involving a strong base. The base may be strong enough to deprotonate one of the chiral centers, leading to epimerization.- Use a milder base if the reaction allows. - Perform the reaction at the lowest possible temperature to minimize the rate of epimerization. - Reduce the reaction time as much as possible.
Racemization observed after a photochemical reaction. High-energy light may have induced a radical-mediated epimerization pathway.[1]- If possible, avoid photochemical steps. - If photochemistry is necessary, screen for conditions (wavelength, photosensitizer, solvent) that minimize racemization. - Consider using a protecting group on the nitrogen that might quench radical intermediates.
Decreased ee after purification by chromatography. The stationary phase (e.g., silica gel) could be slightly acidic or basic, potentially causing on-column epimerization, although this is less likely for an unactivated piperidine.- Use neutralized silica gel for chromatography. - Opt for alternative purification methods such as crystallization or distillation if feasible.
Inconsistent ee results in different batches of the same reaction. Trace impurities (e.g., metal ions, peroxides) could be catalyzing racemization.- Ensure all reagents and solvents are of high purity. - Use freshly distilled solvents. - Consider the use of a chelating agent (e.g., EDTA) to sequester metal ion impurities if they are suspected.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Chiral this compound with Minimal Risk of Racemization

This protocol describes a standard procedure for the N-alkylation of chiral this compound, designed to preserve its stereochemical integrity.

Materials:

  • Chiral this compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Mild base (e.g., K₂CO₃, NaHCO₃)

  • Aprotic solvent (e.g., acetonitrile, DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of chiral this compound (1.0 eq.) in the chosen aprotic solvent, add the mild base (1.5-2.0 eq.).

  • Stir the mixture at room temperature.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral silica gel or by distillation.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess of this compound Derivatives by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of this compound and its derivatives. Derivatization is often necessary to introduce a chromophore for UV detection.

Materials:

  • Sample of the this compound derivative

  • Derivatizing agent (e.g., p-toluenesulfonyl chloride)

  • Base for derivatization (e.g., triethylamine)

  • Anhydrous solvent for derivatization (e.g., dichloromethane)

  • HPLC grade solvents for the mobile phase (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)

  • HPLC system with UV detector

Procedure:

  • Derivatization: In a vial, dissolve the this compound derivative (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.). Stir the reaction at room temperature until complete as monitored by TLC. Quench the reaction with a small amount of water and extract the derivatized product.

  • Sample Preparation: Dissolve a small amount of the derivatized product in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 228 nm for the tosyl derivative).

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Racemization_Pathway cluster_0 Racemization via Deprotonation Chiral Piperidine Chiral Piperidine Carbanion Intermediate Planar Carbanion (Achiral) Chiral Piperidine->Carbanion Intermediate + Strong Base - H+ Racemic Mixture Racemic Mixture Carbanion Intermediate->Racemic Mixture + H+ Experimental_Workflow Start Start Reaction_Setup Set up reaction with chiral this compound Start->Reaction_Setup Condition_Check Harsh Conditions? (e.g., strong base, UV) Reaction_Setup->Condition_Check Standard_Conditions Proceed with standard mild conditions Condition_Check->Standard_Conditions No Modified_Protocol Modify protocol: - Lower temperature - Milder reagents - Shorter reaction time Condition_Check->Modified_Protocol Yes Workup_Purification Aqueous workup and neutral purification Standard_Conditions->Workup_Purification Modified_Protocol->Workup_Purification Analysis Analyze enantiomeric excess (Chiral HPLC/GC) Workup_Purification->Analysis End End Analysis->End

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2,3-dimethylpiperidine. It covers common issues, troubleshooting, and detailed protocols in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most direct, atom-economical, and industrially common method for synthesizing this compound is the catalytic hydrogenation of its corresponding pyridine precursor, 2,3-lutidine (also known as 2,3-dimethylpyridine).[1] This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.[1][2]

Q2: What are the main challenges when scaling up the hydrogenation of 2,3-lutidine?

A2: Scaling up this reaction presents several challenges:

  • Reaction Conditions: The aromaticity of the pyridine ring requires potent catalytic systems, often involving high pressures of hydrogen gas and elevated temperatures to achieve a reasonable reaction rate.[1]

  • Catalyst Poisoning: The nitrogen atom in both the starting material (2,3-lutidine) and the product (this compound) can act as a Lewis base and poison the catalyst, reducing its activity over time.[1]

  • Stereoselectivity: The hydrogenation creates two stereocenters, resulting in cis and trans diastereomers. Controlling the diastereoselectivity to favor the desired isomer is a critical challenge. Typically, heterogeneous catalysis on metal surfaces favors the formation of the cis isomer.[3]

  • Heat Management: Catalytic hydrogenation is a highly exothermic process. Efficient heat management is crucial at a larger scale to prevent thermal runaways and control side reactions.

  • Purification: Separating the final product from the starting material, catalyst, and any side products can be challenging due to similar boiling points and properties.

Q3: How do I choose the right catalyst for the hydrogenation?

A3: The choice of catalyst is a trade-off between activity, cost, and the required reaction conditions.[4]

  • Noble Metal Catalysts (Rh, Ru, Pt): These catalysts, particularly rhodium and ruthenium, exhibit high activity under milder conditions (lower temperature and pressure).[4] Rhodium on carbon (Rh/C), rhodium on alumina (Rh/Al₂O₃), and rhodium(III) oxide (Rh₂O₃) have been shown to be highly effective.[2] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also a robust option, often used in acidic solvents like glacial acetic acid.[5]

  • Non-Noble Metal Catalysts (Ni): Catalysts like Raney Nickel are more cost-effective for large-scale industrial production but typically require harsher conditions, such as very high pressures (150-300 atm).[4]

  • Palladium on Carbon (Pd/C): While widely used in many hydrogenations, Pd/C is often less effective for pyridine reduction unless an acidic additive is used to protonate the ring and facilitate the reaction.[1]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction 1. Catalyst Inactivity: The catalyst may be poisoned or of low quality.1a. Use a fresh batch of high-quality catalyst. 1b. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). 1c. Consider using an acidic solvent like acetic acid, which can enhance the activity of catalysts like PtO₂.[5]
2. Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst.2a. Ensure the system is leak-free and increase H₂ pressure according to the protocol (e.g., to 50-70 bar).[5] 2b. Switch to a more active catalyst that operates at lower pressures, such as Rh₂O₃.[3]
3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.3. Gradually increase the reaction temperature, but monitor for side reactions. A typical range is 25-80 °C depending on the catalyst.
Low Yield / Incomplete Conversion 1. Reaction Time: The reaction may not have run long enough.1. Extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.
2. Catalyst Poisoning: Product or substrate inhibition.2. See "Slow or Stalled Reaction". Using an acidic medium can sometimes mitigate poisoning by protonating the nitrogen.[1]
3. Poor Substrate Quality: Impurities in the 2,3-lutidine can inhibit the catalyst.3. Purify the starting material before the reaction. Distillation is a common method.
Poor Diastereoselectivity (Unwanted cis/trans ratio) 1. Thermodynamic vs. Kinetic Control: Reaction conditions favor the undesired isomer. The cis isomer is often the kinetic product in heterogeneous hydrogenations, while the trans isomer may be more thermodynamically stable.[3]1a. For cis (Kinetic): Use conditions that favor surface-mediated hydrogen delivery, such as heterogeneous catalysts (PtO₂, Rh/C) at the lowest effective temperature. 1b. For trans (Thermodynamic): After initial hydrogenation, it may be possible to epimerize the product mixture to favor the more stable trans isomer using a strong base, though this adds a step.[6]
2. Catalyst Choice: Different catalysts can have different selectivities.2. Screen different catalysts. For example, Rh₂O₃ has been reported to give slightly higher diastereoselectivity in some cases compared to Rh/C.[2]
Difficulty in Product Purification 1. Similar Boiling Points: Unreacted 2,3-lutidine (BP: 162-163 °C) and the this compound product can be difficult to separate by simple distillation.1. Use fractional distillation with a high-efficiency column. 2. Consider azeotropic distillation. It has been shown that adding water can help in the separation of pyridine and piperidine mixtures.[7][8]
2. Catalyst Removal: Fine catalyst particles are difficult to filter.2. Use a filtration aid like Celite® to ensure complete removal of the heterogeneous catalyst. Perform the filtration under an inert atmosphere if the catalyst is pyrophoric.

Section 3: Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Rh/C, Rh/Al₂O₃, Rh₂O₃ 25-40 °C, 5-10 bar H₂[2][3]High activity, mild conditions, good selectivity.High cost.
PtO₂ (Adams' catalyst) Room Temp, 50-70 bar H₂ (in Acetic Acid)[5]Very effective, robust, works at room temp.Requires high pressure and acidic solvent.
Raney Nickel (Ra-Ni) 100-200 °C, 150-300 atm H₂[4]Low cost, suitable for large industrial scale.Requires very harsh conditions (high T & P).
Pd/C 25-80 °C, 10-50 bar H₂ (with acid additive)[1]Moderate cost and activity.Often requires an acidic additive to be effective.[1]

Section 4: Experimental Protocols

Protocol: Scalable Synthesis of this compound via Hydrogenation with PtO₂

This protocol is a representative method adapted from literature procedures for the hydrogenation of substituted pyridines.[5]

Materials:

  • 2,3-Lutidine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent, ~10-20 mL per gram of substrate)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M) for basification

  • Ethyl acetate or Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor vessel with 2,3-lutidine and glacial acetic acid. Add the PtO₂ catalyst under a stream of inert gas (Nitrogen or Argon).

  • Sealing and Purging: Seal the reactor securely. Purge the system multiple times with the inert gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to 50-70 bar. Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 6-12 hours.

  • Depressurization and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid or the extraction solvent.

  • Work-up: Carefully cool the filtrate in an ice bath. Slowly basify the acidic solution by adding concentrated NaOH solution until the pH is >12. Caution: This is a highly exothermic neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the final product.

Section 5: Visualizations

G General Workflow for 2,3-Lutidine Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 2,3-Lutidine, Solvent, Catalyst B Seal & Purge System (Remove O2) A->B C Pressurize with H2 Gas B->C Ready for Reaction D Run Reaction (Stirring, Temp Control) C->D E Monitor Progress (H2 Uptake) D->E F Depressurize & Filter (Remove Catalyst) E->F Reaction Complete G Basify & Extract Product F->G H Dry & Concentrate G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: General experimental workflow for the catalytic hydrogenation of 2,3-lutidine.

G Troubleshooting: Low Reaction Yield cluster_solutions_catalyst Solutions for Catalyst Issues cluster_solutions_conditions Solutions for Condition Issues cluster_solutions_materials Solutions for Material Issues A Low Yield or Stalled Reaction B Potential Cause: Catalyst Issue A->B C Potential Cause: Condition Issue A->C D Potential Cause: Material Issue A->D B1 Use Fresh Catalyst B->B1 B2 Increase Loading B->B2 B3 Switch Catalyst Type (e.g., to Rhodium) B->B3 C1 Increase H2 Pressure C->C1 C2 Increase Temperature C->C2 C3 Increase Reaction Time C->C3 D1 Purify 2,3-Lutidine (Distillation) D->D1 D2 Use High-Purity Solvent D->D2

Caption: A logical guide for troubleshooting low yields in the synthesis of this compound.

References

common impurities in 2,3-Dimethylpiperidine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound sample?

A1: The most common impurities in this compound typically fall into several categories:

  • Diastereomers: this compound exists as cis and trans isomers.[1][2] Commercial products are often a mixture of these diastereomers.[3] The specific ratio can vary depending on the synthetic route and subsequent purification processes.

  • Starting Material and Intermediates: Unreacted starting materials, such as 2,3-lutidine (2,3-dimethylpyridine), and partially hydrogenated intermediates may be present.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to impurities. For instance, over-alkylation can result in N-alkylated piperidines if alkylating agents are used in the synthesis or subsequent modification steps.[4]

  • Oxidation Products: Exposure to air or oxidizing conditions can lead to the formation of N-oxides.[5][6][7]

  • Related Piperidine Impurities: Other dimethylpiperidine isomers (e.g., 3,5-dimethylpiperidine) could be present if the starting materials are not pure.[8]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product. Common solvents are regulated by guidelines such as ICH Q3C.[9]

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

Q2: How can I identify the specific impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities such as residual solvents and related volatile organic compounds.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is suitable for separating and identifying non-volatile impurities, including diastereomers and N-oxides. For compounds lacking a UV chromophore like this compound, derivatization or alternative detectors like Charged Aerosol Detection (CAD) may be necessary.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the diastereomeric ratio and detect structural analogs and other organic impurities.

  • Karl Fischer Titration: This method is specifically used for the accurate determination of water content.

Q3: What are the acceptable limits for these impurities?

A3: Acceptable impurity limits depend on the intended application. For pharmaceutical use, regulatory guidelines such as those from the International Council for Harmonisation (ICH) must be followed. These guidelines set limits for residual solvents (ICH Q3C) and other organic and inorganic impurities. For research purposes, the required purity will depend on the specific experimental needs.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Presence of uncharacterized impurities affecting the reaction.Perform a thorough impurity analysis using GC-MS and LC-MS to identify and quantify all components in your this compound sample.
Difficulty in separating cis and trans isomers The boiling points of the isomers are very close, making simple fractional distillation challenging.[11]Employ specialized separation techniques such as fractional distillation, azeotropic distillation[12][13], or preparative chromatography. Formation of diastereomeric salts with a chiral resolving agent followed by separation and liberation of the free base is another effective method.[14]
Product degradation over time Formation of N-oxides due to exposure to air.[5]Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Presence of residual solvents Incomplete removal of solvents after synthesis or purification.Dry the sample under vacuum at an appropriate temperature. Select purification methods that effectively remove the specific solvents used. Refer to ICH Q3C guidelines for acceptable limits of residual solvents.[9]

Experimental Protocols

Protocol 1: Separation of Cis/Trans Isomers via Fractional Distillation

This protocol outlines a general procedure for the separation of cis and trans isomers of this compound by fractional distillation, a common technique for separating liquids with close boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column). The efficiency of the column is critical for separating isomers with close boiling points.

  • Distillation:

    • Place the mixture of this compound isomers in the distillation flask.

    • Heat the flask gradually to initiate boiling.

    • Carefully control the heating rate to maintain a slow and steady distillation.

    • Monitor the temperature at the head of the column. Collect fractions at different temperature ranges.

    • The lower-boiling point isomer will distill first.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to determine the isomeric purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specifications.

Protocol 2: General Workflow for Impurity Identification and Removal

This workflow provides a systematic approach to identifying and removing impurities from a sample of this compound.

Methodology:

  • Initial Purity Assessment:

    • Analyze the initial sample using a primary analytical technique such as GC-MS to get a baseline purity profile.

  • Impurity Identification:

    • Based on the initial assessment, use more specific techniques to identify unknown impurities. For example, if non-volatile impurities are suspected, use LC-MS.

  • Selection of Purification Method:

    • For Diastereomers: Fractional distillation or preparative chromatography.

    • For Starting Materials/Byproducts: Recrystallization (if the product is a solid salt) or column chromatography.

    • For N-oxides: N-oxides can sometimes be reduced back to the parent amine using appropriate reducing agents.

    • For Residual Solvents: Vacuum drying.

  • Purification Execution:

    • Carry out the selected purification method.

  • Final Purity Confirmation:

    • Analyze the purified sample using the same analytical methods to confirm the removal of impurities and determine the final purity.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final Final Product start This compound (Mixture) analysis Impurity Profiling (GC-MS, LC-MS, NMR) start->analysis decision Impurities Identified? analysis->decision purification Select & Execute Purification Method decision->purification Yes end Pure this compound decision->end No (Meets Purity) distillation Fractional Distillation (Isomers) purification->distillation chromatography Chromatography (Byproducts) purification->chromatography drying Vacuum Drying (Solvents) purification->drying final_analysis Purity Confirmation distillation->final_analysis chromatography->final_analysis drying->final_analysis final_analysis->end

Caption: Workflow for Impurity Identification and Removal.

isomer_separation start Cis/Trans Mixture method Fractional Distillation start->method fraction1 Early Fractions (Enriched in lower bp isomer) method->fraction1 fraction2 Late Fractions (Enriched in higher bp isomer) method->fraction2 analysis1 GC/NMR Analysis fraction1->analysis1 analysis2 GC/NMR Analysis fraction2->analysis2 pure_cis Pure Cis Isomer analysis1->pure_cis pure_trans Pure Trans Isomer analysis2->pure_trans

Caption: Logical Flow for Isomer Separation by Distillation.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethylpiperidine and 2,6-Dimethylpiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of 2,3-Dimethylpiperidine and 2,6-Dimethylpiperidine, offering a comparative framework for their application in research and development.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals. The strategic placement of methyl groups on this saturated heterocycle, as seen in this compound and 2,6-dimethylpiperidine, can significantly influence the molecule's stereochemistry, physicochemical properties, and ultimately, its biological activity. This guide provides a comparative analysis of these two isomers, presenting available data on their synthesis, characterization, and known biological implications to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the substitution pattern of the methyl groups on the piperidine ring leads to distinct physicochemical properties. Both 2,3- and 2,6-dimethylpiperidine exist as cis and trans stereoisomers, further diversifying their chemical space.

PropertyThis compound2,6-Dimethylpiperidine
Molecular Formula C₇H₁₅NC₇H₁₅N
Molar Mass 113.20 g/mol 113.20 g/mol
Appearance Colorless liquidColorless liquid
Density Data not readily available~0.84 g/mL[1]
Boiling Point Data not readily available~127-128 °C
Solubility in water Data not readily availableLow[1]
Stereoisomers cis and trans enantiomeric pairscis (meso) and trans enantiomeric pair

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of both dimethylpiperidine isomers is the catalytic hydrogenation of the corresponding lutidine (dimethylpyridine) precursors. The choice of catalyst and reaction conditions can influence the stereoselectivity of the final product.

Experimental Protocols

Synthesis of this compound and 2,6-Dimethylpiperidine via Catalytic Hydrogenation:

This protocol describes a general method for the synthesis of dimethylpiperidines by the catalytic hydrogenation of the corresponding lutidines.

Materials:

  • 2,3-Lutidine or 2,6-Lutidine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst (5 mol%)

  • Glacial acetic acid or Ethanol

  • High-pressure hydrogenation apparatus

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

  • In a high-pressure reaction vessel, dissolve the corresponding lutidine (e.g., 2,3-lutidine or 2,6-lutidine) in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., PtO₂ or Pd/C) to the solution under an inert atmosphere.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm) and commence vigorous stirring.

  • Maintain the reaction at a controlled temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C) and monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • If an acidic solvent was used, neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the desired dimethylpiperidine isomers.

Spectroscopic Characterization:

The synthesized isomers can be unequivocally identified and characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified dimethylpiperidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide detailed information about the structure and stereochemistry of the isomers.

FT-IR Spectroscopy:

  • Sample Preparation: As both isomers are liquids, a thin film can be prepared by placing a drop of the neat liquid between two KBr plates.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to N-H, C-H, and C-N stretching and bending vibrations will confirm the functional groups present in the molecule.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Lutidine Lutidine Catalytic_Hydrogenation Catalytic Hydrogenation (PtO2 or Pd/C, H2) Crude_Product Crude Dimethylpiperidine Purification Purification (Distillation/Chromatography) Pure_Isomers Pure Dimethylpiperidine Isomers NMR_Spectroscopy NMR Spectroscopy (1H, 13C) IR_Spectroscopy IR Spectroscopy Structural_Elucidation Structural Elucidation and Stereochemical Assignment

Comparative Biological Profile: An Area Ripe for Exploration

While the piperidine scaffold is a well-established pharmacophore, a direct comparative analysis of the pharmacological, toxicological, and metabolic profiles of this compound and 2,6-dimethylpiperidine is not extensively documented in publicly available literature. However, based on the known structure-activity relationships of related compounds, some informed hypotheses can be drawn.

Pharmacological Activity:

The substitution pattern on the piperidine ring is known to significantly impact receptor binding and biological activity. For instance, cis-2,6-dimethylpiperidine has been utilized as a building block in the synthesis of analgesics and anti-inflammatory drugs. The steric hindrance provided by the two methyl groups in the 2 and 6 positions can influence the orientation of substituents at the nitrogen atom, which is often crucial for interaction with biological targets. In contrast, the 2,3-disubstitution pattern offers a different spatial arrangement of the methyl groups, which could lead to altered receptor affinity and selectivity. Further research is needed to directly compare the pharmacological profiles of these isomers.

Toxicology:

Toxicological data for both isomers is limited. General safety data sheets indicate that they should be handled with care, as they can be flammable and may cause skin and eye irritation. A comprehensive comparative toxicological assessment, including cytotoxicity assays, would be necessary to fully understand their safety profiles for potential pharmaceutical applications.

Metabolism:

The metabolism of the parent compound, piperidine, is known to proceed via hydroxylation at the 3 and 4 positions. It is plausible that 2,3- and 2,6-dimethylpiperidine undergo similar metabolic transformations. The presence and position of the methyl groups could influence the rate and regioselectivity of metabolism by cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes:

This protocol provides a framework for assessing the metabolic stability of 2,3- and 2,6-dimethylpiperidine.

Materials:

  • This compound and 2,6-Dimethylpiperidine

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds and the internal standard.

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile or methanol containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each isomer.

Hypothesized_Metabolic_Pathway Dimethylpiperidine 2,3- or 2,6-Dimethylpiperidine CYP450 Cytochrome P450 (Phase I Metabolism) Dimethylpiperidine->CYP450 Hydroxylated_Metabolites Hydroxylated Metabolites CYP450->Hydroxylated_Metabolites UGT UGT Enzymes (Phase II Metabolism) Hydroxylated_Metabolites->UGT Glucuronide_Conjugates Glucuronide Conjugates UGT->Glucuronide_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion

Conclusion and Future Directions

This compound and 2,6-dimethylpiperidine represent two closely related yet distinct chemical entities with the potential for diverse applications in drug discovery and chemical synthesis. While their fundamental physicochemical properties and synthetic routes are established, a significant knowledge gap exists regarding their comparative biological activities.

Future research should focus on a direct, head-to-head comparison of these isomers in a variety of biological assays to elucidate their pharmacological, toxicological, and metabolic profiles. Such studies will be invaluable for guiding the rational design of novel therapeutics and will provide a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting area of investigation.

References

Validating the Fortitude of Molecular Architecture: An X-ray Crystallography Guide to 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. Among the myriad of analytical techniques available, single-crystal X-ray crystallography remains the unequivocal gold standard for elucidating the definitive, solid-state structure of a molecule. This guide provides a comparative analysis of the structural validation of cis- and trans-2,3-dimethylpiperidine, offering a detailed experimental protocol for X-ray crystallography and a comparison with alternative analytical methods.

Comparative Analysis of 2,3-Dimethylpiperidine Isomers

The introduction of two methyl groups on the piperidine ring gives rise to two diastereomers: cis-2,3-dimethylpiperidine and trans-2,3-dimethylpiperidine. In the cis isomer, both methyl groups are on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. Conversely, the trans isomer has the methyl groups on opposite faces, allowing for a more stable diequatorial conformation. These conformational differences would be expected to manifest in distinct crystallographic parameters.

Table 1: Expected Crystallographic and Spectroscopic Comparison of this compound Isomers

Parametercis-2,3-Dimethylpiperidinetrans-2,3-DimethylpiperidineAlternative Techniques
Crystal System Monoclinic or Orthorhombic (predicted)Monoclinic or Orthorhombic (predicted)Powder X-ray Diffraction (PXRD): Can determine crystal system and unit cell parameters from a polycrystalline sample, but does not provide atomic coordinates.
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric (e.g., P2₁) depending on chirality of the crystal (predicted)Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric (e.g., P2₁) depending on chirality of the crystal (predicted)Not applicable
Unit Cell Dimensions To be determined experimentallyTo be determined experimentallyPXRD: Provides unit cell dimensions.
Key Bond Lengths (Å) C-N, C-C bond lengths typical for piperidine rings (~1.47 Å and ~1.52 Å, respectively)C-N, C-C bond lengths typical for piperidine rings (~1.47 Å and ~1.52 Å, respectively)NMR Spectroscopy (¹³C-¹H coupling constants): Can provide information about bond hybridization but not precise bond lengths.
Key Bond Angles (°) Ring angles expected to be close to tetrahedral (~109.5°), with some distortion due to substituentsRing angles expected to be close to tetrahedral (~109.5°), with some distortion due to substituentsNMR Spectroscopy (¹H-¹H coupling constants): Karplus relationship can correlate coupling constants to dihedral angles, providing conformational information.
Conformation Chair conformation with one axial and one equatorial methyl groupChair conformation with two equatorial methyl groupsNMR Spectroscopy (NOE): Nuclear Overhauser Effect experiments can confirm through-space proximity of protons, confirming relative stereochemistry and conformation.

Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the crystal structure of a small molecule like this compound by X-ray crystallography is a meticulous process that can be broken down into several key stages.

1. Crystallization:

  • Objective: To obtain a high-quality single crystal suitable for diffraction.

  • Procedure:

    • Dissolve the purified this compound isomer in a minimal amount of a suitable solvent (e.g., a volatile solvent like diethyl ether or a slightly more polar solvent like isopropanol).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling. For vapor diffusion, the solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile anti-solvent (e.g., pentane). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

    • Monitor the setup for the formation of clear, well-defined crystals with sharp edges.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data.

  • Procedure:

    • Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (like CCD or CMOS) to capture the diffraction pattern.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

    • Determine the unit cell parameters and the crystal's space group from the diffraction pattern.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

4. Structure Refinement and Validation:

  • Objective: To refine the atomic positions and thermal parameters to best fit the experimental data.

  • Procedure:

    • Refine the structural model against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model.

    • Validate the final structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.

    • Generate a final crystallographic information file (CIF) containing all the structural information.

Mandatory Visualizations

G Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purified_Compound Purified this compound Crystallization Crystallization Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffraction Diffraction Data Collection Mounting->Diffraction XRay_Source X-ray Source XRay_Source->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File G Structural Elucidation Pathways cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Isomer Xray_Analysis Single-Crystal X-ray Diffraction Compound->Xray_Analysis NMR_Analysis ¹H, ¹³C, NOE NMR Compound->NMR_Analysis MS_Analysis Mass Spectrometry Compound->MS_Analysis Crystal_Structure Definitive 3D Structure (Bond lengths, angles, conformation) Xray_Analysis->Crystal_Structure Provides NMR_Structure Connectivity & Relative Stereochemistry (Through-bond and through-space correlations) NMR_Analysis->NMR_Structure Determines Molecular_Weight Molecular Weight & Fragmentation MS_Analysis->Molecular_Weight Determines

A Comparative Analysis of the Catalytic Activity of cis- and trans-2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical arrangement of substituents in cyclic amine catalysts can profoundly influence their catalytic efficacy. This guide provides an in-depth comparison of the catalytic activity of cis- and trans-2,3-Dimethylpiperidine, focusing on their performance in asymmetric synthesis. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to inform the selection of the appropriate isomer for specific catalytic applications.

Executive Summary

In the context of enantioselective acylation for kinetic resolution, cis-2,3-disubstituted piperidines demonstrate significantly enhanced catalytic activity compared to their trans counterparts. Experimental and computational studies reveal that this disparity arises from conformational preferences in the transition state of the reaction. The cis-isomer can readily adopt the low-energy conformation required for efficient acyl transfer, whereas the trans-isomer must overcome a significant energetic barrier to achieve a similar reactive state. This fundamental difference leads to faster reaction rates and higher enantioselectivity for the cis-isomer in this catalytic system.

Data Presentation: Catalytic Kinetic Resolution

The following table summarizes the quantitative data from the catalytic kinetic resolution of various 2,3-disubstituted piperidines via enantioselective acylation. The data clearly illustrates the superior performance of the cis-isomers in terms of both reaction rate (conversion) and enantioselectivity (s-factor).

EntrySubstrateIsomerTime (h)Conversion (%)s-factor
12-phenylpiperidin-3-olcis483324
22-phenylpiperidin-3-oltrans7214~1
32,3-dimethylpiperidinecis--up to 24
4This compoundtrans--1-4

Data sourced from a study on the catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation[1]. The s-factor is a measure of enantioselectivity.

Mechanistic Insights: The Role of Conformation

The observed differences in catalytic activity between cis- and trans-2,3-dimethylpiperidine are attributed to their conformational behavior in the transition state of the acylation reaction.[1]

  • The Concerted 7-Membered Transition State: The acyl transfer is proposed to proceed through a concerted 7-membered transition state involving an intramolecular proton shuttle.[1]

  • Preference for Axial α-Substituent: Computational studies (DFT) have shown that the lowest energy transition states for this reaction feature an axial orientation of the substituent at the α-position (the carbon adjacent to the nitrogen).[1]

  • cis-Isomer Advantage: The ground state conformation of cis-2,3-dimethylpiperidine already has the α-substituent in the preferred axial position. This means the molecule can readily participate in the low-energy transition state, leading to a faster reaction rate.[1]

  • trans-Isomer Disadvantage: In contrast, the most stable ground state conformation of trans-2,3-dimethylpiperidine has both methyl groups in equatorial positions. To achieve the necessary axial orientation of the α-substituent for the reaction, the trans-isomer must adopt an unfavorable di-axial conformation, which is energetically costly. This high-energy requirement results in a significantly slower reaction rate and lower selectivity.[1]

The following diagram illustrates the logical relationship between the ground state conformations of the isomers and their ability to access the catalytically active transition state.

G cluster_cis cis-2,3-Dimethylpiperidine cluster_trans trans-2,3-Dimethylpiperidine cluster_outcome Catalytic Performance cis_gs Ground State (α-substituent axial) cis_ts Low-Energy Transition State cis_gs->cis_ts Facile Access fast_high Faster Rate & Higher Selectivity cis_ts->fast_high trans_gs Ground State (substituents diequatorial) trans_unfav Unfavorable Di-axial Conformation trans_gs->trans_unfav Energetically Costly trans_ts High-Energy Transition State trans_unfav->trans_ts slow_low Slower Rate & Lower Selectivity trans_ts->slow_low

Conformational basis for differential catalytic activity.

Experimental Protocols

The following is a general experimental protocol for the catalytic kinetic resolution of 2,3-disubstituted piperidines.

Materials:

  • Racemic 2,3-disubstituted piperidine

  • Chiral hydroxamic acid

  • Achiral N-heterocyclic carbene (NHC) catalyst

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Acylating agent (if not using a pre-formed active ester)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Catalytic System: In a flame-dried flask under an inert atmosphere, dissolve the chiral hydroxamic acid and the achiral NHC catalyst in the anhydrous solvent.

  • Addition of Amine: To the stirred solution of the catalyst system, add the racemic 2,3-disubstituted piperidine.

  • Initiation of Acylation: If a pre-formed active ester of the hydroxamic acid is not used, add the acylating agent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion.

  • Work-up: Once the desired conversion is reached, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

  • Extraction and Purification: Extract the product mixture with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Separation and Analysis: Separate the acylated product from the unreacted amine by column chromatography. Determine the enantiomeric excess of the unreacted amine and the acylated product using chiral HPLC or SFC.

Computational Details:

The mechanistic insights were supported by Density Functional Theory (DFT) calculations. Structures were typically optimized using the B3LYP functional with the 6-31G(d) basis set. Single-point energy calculations in the condensed phase were performed using the IEPCM solvation model with the M06-2X functional and the 6-311+G(d,p) basis set.[1]

Conclusion

The comparative analysis of cis- and trans-2,3-dimethylpiperidine reveals a clear structure-activity relationship in the context of enantioselective acylation. The inherent conformational preference of the cis-isomer provides a lower energy pathway for the catalytic reaction, resulting in superior performance. This understanding is crucial for the rational design and selection of catalysts in asymmetric synthesis, particularly in the development of pharmaceuticals where enantiopurity is paramount. Researchers and drug development professionals should consider the conformational dynamics of cyclic amine catalysts as a key parameter in optimizing catalytic processes.

References

A Spectroscopic Showdown: Differentiating the Diastereomers of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of cis- and trans-2,3-dimethylpiperidine isomers. This guide provides a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.

The subtle difference in the spatial arrangement of the two methyl groups in the cis and trans isomers of 2,3-dimethylpiperidine gives rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical synthesis and analysis. This guide delves into the key spectroscopic techniques used to differentiate these two diastereomers.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Workflow for Spectroscopic Comparison of this compound Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Isomer Identification Sample This compound Isomer Mixture or Isolated Isomers NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data ¹³C Chemical Shifts ¹H Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (N-H, C-H stretches) IR->IR_Data MS_Data Fragmentation Patterns Base Peak Identification MS->MS_Data Cis_Isomer cis-2,3-Dimethylpiperidine NMR_Data->Cis_Isomer Trans_Isomer trans-2,3-Dimethylpiperidine NMR_Data->Trans_Isomer IR_Data->Cis_Isomer IR_Data->Trans_Isomer MS_Data->Cis_Isomer MS_Data->Trans_Isomer

Caption: A flowchart outlining the process of sample analysis and isomer differentiation using various spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound due to the different steric environments of the carbon atoms in each isomer. The chemical shifts are particularly sensitive to the spatial arrangement of the methyl groups.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for cis- and trans-2,3-Dimethylpiperidine

Carbon Atomcis-Isomer (CDCl₃)trans-Isomer (CDCl₃)
C253.258.7
C333.137.0
C425.134.0
C526.226.0
C647.146.8
2-CH₃15.018.2
3-CH₃11.215.0

Note: Data is based on values reported by Eliel et al. in the Journal of the American Chemical Society, 1980.

The most significant differences in chemical shifts are observed for the C2, C3, C4, and the methyl carbons. In the cis isomer, the axial orientation of one of the methyl groups leads to greater shielding of the C4 carbon compared to the trans isomer. Conversely, the carbons directly bearing the methyl groups (C2 and C3) and the methyl carbons themselves show distinct chemical shifts that allow for clear differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In the cis isomer, one methyl group is likely to be in an axial position, which would influence the chemical shifts of nearby axial protons. The coupling constants between the protons on C2 and C3 would also differ significantly between the two isomers due to their different dihedral angles. Generally, trans diaxial protons exhibit a larger coupling constant than cis or equatorial-axial protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the functional groups within the molecule. While the IR spectra of the cis and trans isomers are expected to be broadly similar due to the presence of the same functional groups (N-H, C-H, C-N), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 2: Key IR Absorption Regions for this compound Isomers

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch3350 - 3250Secondary amine, typically a single, weak to medium band.
C-H Stretch3000 - 2850Aliphatic C-H stretching from the piperidine ring and methyl groups.
N-H Bend1650 - 1580Bending vibration of the N-H bond.
C-H Bend1470 - 1350Bending vibrations of the CH₂ and CH₃ groups.
C-N Stretch1250 - 1020Stretching vibration of the carbon-nitrogen bond.

The precise positions and shapes of the peaks, particularly in the C-H and N-H bending regions, can vary between the isomers due to differences in their symmetry and conformational preferences.

Mass Spectrometry (MS)

In mass spectrometry, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), the two isomers can often be separated chromatographically based on their different boiling points and polarities. Following ionization, the fragmentation patterns can also provide clues for differentiation.

The molecular ion peak (M⁺) for both isomers will be observed at m/z 113. The primary fragmentation of piperidine derivatives typically involves the loss of an alpha-substituent. For this compound, this would involve the loss of a methyl group (CH₃) leading to a fragment at m/z 98.

The relative intensities of the fragment ions may differ between the cis and trans isomers due to the different steric strain and conformational energies of the parent molecules and their fragment ions. The isomer that can more readily form a stable radical cation upon fragmentation may exhibit a different fragmentation pattern. The base peak for both isomers is likely to be the m/z 98 fragment resulting from the loss of a methyl group. Further fragmentation of the m/z 98 ion can also occur, leading to other smaller fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • ¹H NMR Parameters:

    • Pulse Program: Standard ¹H experiment.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16 to 64.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small amount of the this compound isomer in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: 2 scans/second.

By carefully applying these spectroscopic methods and analyzing the resulting data, researchers can confidently distinguish between the cis and trans isomers of this compound, ensuring the correct stereochemistry in their compounds for further applications.

The Influence of Methyl Substitution on the Biological Activity of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This guide provides a comparative overview of the biological activities of piperidine derivatives, with a particular focus on the influence of methyl substitutions on the piperidine ring. Due to a scarcity of direct experimental data on 2,3-dimethylpiperidine derivatives, this guide will draw upon structure-activity relationship (SAR) studies of other alkyl-substituted piperidines to infer potential activities and provide a framework for future research.

Structure-Activity Relationship of Methyl-Substituted Piperidines

The position and number of methyl groups on the piperidine ring can significantly impact the pharmacological profile of the resulting derivatives, influencing their potency, selectivity, and pharmacokinetic properties.

Key Observations from SAR Studies:

  • Anticancer Activity: The substitution pattern on the piperidine ring plays a crucial role in the anticancer potential of its derivatives. Studies have shown that the presence of a methyl group at the 3- or 4-position of the piperidine ring can enhance anticancer properties.[2] For instance, certain piperidine-substituted sulfonamides demonstrated that the highest anticancer activity was associated with a methyl group at these positions.[2] The mechanism of action for many anticancer piperidine derivatives involves the induction of apoptosis and the inhibition of critical signaling pathways.[3]

  • Monoamine Oxidase (MAO) Inhibition: Methyl substitution on the piperidine ring has been shown to be a key factor in the inhibitory activity against MAO, an important target in neurodegenerative diseases. One study on piperine analogs revealed that a 4-methyl-substituted piperidine ring resulted in the most potent inhibitory activity against MAO-B.[4][5]

  • Sigma Receptor Binding: The piperidine moiety, when substituted with methyl groups, serves as a valuable probe for exploring selectivity at sigma receptors. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines found that a 4-methyl derivative was the most potent σ1 ligand, while a 3,3-dimethyl derivative was the most selective for the σ1 receptor over the σ2 receptor.[6]

  • Antibacterial Activity: While specific SAR data on methyl-substituted piperidines in antibacterial agents is less detailed in the provided results, the general consensus is that the nature and position of substituents on the piperidine ring are critical for antibacterial potency.[7][8]

  • Neuroprotection: N-benzyl piperidine derivatives have been investigated for their neuroprotective effects, with substitutions on the piperidine ring influencing their activity.[9] While direct SAR for methyl groups is not explicitly detailed, the overall substitution pattern is a key determinant of efficacy.

Based on these general SAR principles, it can be inferred that this compound derivatives could exhibit a range of biological activities. The presence of two methyl groups would increase the lipophilicity of the molecule, which could influence its ability to cross cell membranes and interact with biological targets. The stereochemistry of the two methyl groups (cis or trans) would also be expected to play a significant role in defining the shape of the molecule and its binding affinity to specific receptors or enzymes. However, without experimental data, this remains a hypothesis.

Comparative Data of Piperidine Derivatives

Due to the lack of specific quantitative data for the biological activity of this compound derivatives in the public domain, a direct comparison table cannot be generated. The following table summarizes the biological activities of various other substituted piperidine derivatives to provide a contextual reference.

Derivative ClassBiological ActivityTarget/MechanismQuantitative Data (Example)
4-Methylpiperidine Derivatives MAO-B InhibitionMonoamine Oxidase BIC50 = 0.497 μM (for a specific piperine derivative)[4]
3-Methylpiperidine Derivatives AnticancerNot specifiedEnhanced activity noted in a series of sulfonamides[2]
4-Alkyl-4-(m-hydroxyphenyl)piperidines Opioid Agonismμ-opioid receptorVaries from weak to morphine-like potency[10]
3,5-Diamino-piperidines AntibacterialBacterial translation inhibitionMIC90 of 8 μg/ml against P. aeruginosa for a DAPT compound[7]
N-Benzyl piperidine derivatives Neuroprotection, HDAC/AChE InhibitionHistone deacetylase, AcetylcholinesteraseHDAC IC50 = 0.17 μM, AChE IC50 = 6.89 μM (for compound d5)[9]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activities of piperidine derivatives.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Test piperidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The piperidine derivatives are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[11]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test piperidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the piperidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[12]

Neuroprotective Activity: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

This in vitro model mimics the conditions of ischemic stroke to evaluate the neuroprotective effects of compounds.[13]

Materials:

  • Primary neuronal cells or a neuronal cell line (e.g., SH-SY5Y)

  • Neuronal cell culture medium

  • Glucose-free medium

  • Hypoxia chamber

  • Test piperidine derivatives

Procedure:

  • Cell Culture: Neuronal cells are cultured under standard conditions.[14]

  • OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen-glucose deprivation.

  • Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions. The test compounds are added at the beginning of the reperfusion period.

  • Assessment of Cell Viability: After a set reperfusion time (e.g., 24 hours), cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the piperidine derivatives to that of untreated cells subjected to OGD/R.

Signaling Pathways and Experimental Workflows

The biological effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate a general experimental workflow for evaluating these compounds and a hypothetical signaling pathway that could be modulated by a neuroprotective piperidine derivative.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Compound_Synthesis Compound Synthesis (Piperidine Derivatives) Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Identification Target Identification (e.g., Enzyme Assays, Receptor Binding) Hit_Identification->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis Animal_Model Animal Model Studies (e.g., Efficacy, Toxicity) Pathway_Analysis->Animal_Model Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization

Figure 1. General experimental workflow for the evaluation of piperidine derivatives.

neuroprotective_pathway Piperidine Neuroprotective Piperidine Derivative Receptor Target Receptor/ Enzyme Piperidine->Receptor Activates/Inhibits ROS Reactive Oxygen Species (ROS) Piperidine->ROS Scavenges Signaling_Cascade Pro-survival Signaling Cascade Receptor->Signaling_Cascade Activates Apoptosis Apoptosis ROS->Apoptosis Induces Survival Cell Survival Signaling_Cascade->Apoptosis Inhibits Signaling_Cascade->Survival Promotes

Figure 2. Hypothetical signaling pathway for a neuroprotective piperidine derivative.

Conclusion

While direct experimental data on the biological activities of this compound derivatives are currently lacking, structure-activity relationship studies of other methylated piperidines provide a valuable framework for predicting their potential pharmacological profiles. The insights from anticancer, MAO inhibitory, and sigma receptor binding studies suggest that the 2,3-dimethyl substitution pattern could lead to compounds with interesting and potent biological effects. Further synthetic and biological evaluation of this compound derivatives is warranted to explore their therapeutic potential and to fill the current knowledge gap. The experimental protocols and workflows provided in this guide offer a starting point for researchers embarking on the investigation of this and other novel classes of piperidine derivatives.

References

Unveiling the Conformational Landscape of 2,3-Dimethylpiperidine: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically relevant scaffolds is paramount. This guide provides a comparative analysis of the conformational stability of cis- and trans-2,3-dimethylpiperidine, leveraging Density Functional Theory (DFT) studies to elucidate the preferred spatial arrangements of these substituted piperidines.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The introduction of substituents, such as methyl groups, significantly influences the ring's conformational equilibrium, which in turn dictates the molecule's biological activity and physicochemical properties. This guide summarizes the key findings from DFT studies on the conformational preferences of 2,3-dimethylpiperidine isomers, presenting quantitative data to facilitate a deeper understanding of their structural dynamics.

Conformational Isomers and Relative Stabilities

The conformational landscape of this compound is primarily dominated by chair conformations, which minimize torsional and steric strain. For each isomer, cis and trans, several distinct chair conformers are possible, depending on the axial (a) or equatorial (e) orientation of the two methyl groups. DFT calculations provide valuable insights into the relative energies of these conformers, allowing for the prediction of the most stable structures.

cis-2,3-Dimethylpiperidine

In the cis isomer, the two methyl groups are on the same face of the piperidine ring. This geometric constraint leads to two primary chair conformers that are in equilibrium. Computational studies, typically employing methods like B3LYP with a 6-31G* basis set, have elucidated the energetic differences between these conformers.

ConformerC2-Methyl OrientationC3-Methyl OrientationRelative Energy (kcal/mol)Key Interactions
(2e,3a)-cis EquatorialAxial~1.5 - 2.0Gauche interaction between Me(2) and Me(3).
(2a,3e)-cis AxialEquatorial0.0 (Reference)1,3-diaxial interaction between Me(2) and H(4a), H(6a).

The (2a,3e) conformer is generally found to be the most stable for the cis isomer. This preference is attributed to the avoidance of the more significant steric strain that arises from having the C2-methyl group in an axial position, which would lead to pronounced 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

trans-2,3-Dimethylpiperidine

The trans isomer has its methyl groups on opposite faces of the ring. This arrangement allows for a diequatorial conformation, which is typically the most stable for disubstituted cyclohexanes and piperidines.

ConformerC2-Methyl OrientationC3-Methyl OrientationRelative Energy (kcal/mol)Key Interactions
(2e,3e)-trans EquatorialEquatorial0.0 (Reference)Minimizes steric interactions.
(2a,3a)-trans AxialAxial> 4.0Severe 1,3-diaxial interactions for both methyl groups.

DFT calculations consistently show that the (2e,3e)-diequatorial conformer is overwhelmingly the most stable for trans-2,3-dimethylpiperidine. The diaxial conformer is significantly destabilized by multiple 1,3-diaxial interactions, making its population at room temperature negligible.

Experimental Protocols: A Glimpse into the Computational Methodology

The quantitative data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below:

1. Initial Structure Generation:

  • The 3D structures of all possible chair conformers for both cis- and trans-2,3-dimethylpiperidine are generated using molecular modeling software.

2. Geometry Optimization:

  • The geometry of each conformer is optimized to find the lowest energy structure. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.

  • Level of Theory: A widely used and reliable method for this type of analysis is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: A common choice is the 6-31G* basis set, which provides a good balance between computational cost and accuracy for systems of this size. Larger basis sets, such as 6-311++G(d,p), can be used for higher accuracy.

3. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections, which are used to calculate the relative Gibbs free energies of the conformers.

4. Single-Point Energy Calculations:

  • To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

5. Data Analysis:

  • The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated relative to the most stable conformer. This data allows for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of a typical DFT-based conformational analysis study.

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculations cluster_analysis Data Analysis & Interpretation start Initial 3D Structures of Conformers opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt Input Geometries freq Frequency Calculation (Confirm Minima & Obtain Thermodynamic Data) opt->freq Optimized Geometries energy Calculate Relative Energies (ΔE, ΔH, ΔG) freq->energy Thermodynamic Corrections analysis Determine Conformational Stability & Population Analysis energy->analysis Relative Energetics

A Comparative Guide to the Kinetic Resolution of 2,3-Dimethylpiperidine and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclic amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of these motifs profoundly influences pharmacological activity. Kinetic resolution has emerged as a powerful and practical strategy for accessing enantiopure cyclic amines, offering a valuable alternative to de novo asymmetric synthesis. This guide provides an objective comparison of the kinetic resolution of cis- and trans-2,3-dimethylpiperidine with other significant cyclic amines, supported by experimental data and detailed protocols.

Performance Comparison of Kinetic Resolution Methods

The efficiency of a kinetic resolution is primarily evaluated by the selectivity factor (s), which quantifies the difference in reaction rates between the two enantiomers. A higher 's' value indicates better discrimination and allows for the isolation of unreacted starting material and/or the product in high enantiomeric excess (e.e.). The following tables summarize key performance data for the kinetic resolution of 2,3-dimethylpiperidine and other cyclic amines using various catalytic systems.

Table 1: Kinetic Resolution of this compound via Enantioselective Acylation[1]

This method employs a chiral hydroxamic acid in conjunction with an achiral N-heterocyclic carbene (NHC) catalyst for the enantioselective acylation of the amine.

SubstrateConfigurationSelectivity (s)Conversion (%)Time (h)e.e. of Unreacted Amine (%)
This compoundcis52542099
This compoundtrans4534874

Data sourced from a study by Bode, J. W. et al.[1]

Table 2: Kinetic Resolution of Other Cyclic Amines

This table provides a comparative overview of kinetic resolution data for various cyclic amine scaffolds using different methodologies.

Cyclic AmineMethodCatalyst/ReagentSelectivity (s)Conversion (%)e.e. of Unreacted Amine (%)Reference
N-Boc-2-phenyl-4-methylenepiperidineAsymmetric Deprotonationn-BuLi / (+)-sparteine>50~50>98[2][3]
2-ButyltetrahydroquinolineOxidative DehydrogenationChiral Phosphoric Acidup to 85~50>99[4][5][6]
N-Boc-2-arylspiro[3.5]nonane-piperidineAsymmetric Deprotonationn-BuLi / (+)-sparteine>50~50>98[7]
2-MethylpiperidineEnzymatic AcylationLipase-~50>95[8]

Experimental Workflows and Logical Relationships

The general workflow for a kinetic resolution experiment involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material and the derivatized product.

G General Workflow for Kinetic Resolution of Cyclic Amines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_amine Racemic Cyclic Amine reaction_mixture Reaction Mixture in Appropriate Solvent racemic_amine->reaction_mixture reagents Chiral Catalyst/Reagent & Acylating Agent/Oxidant reagents->reaction_mixture stirring Stirring at Controlled Temperature reaction_mixture->stirring monitoring Reaction Monitoring (e.g., TLC, HPLC) stirring->monitoring quench Quenching of Reaction monitoring->quench At ~50% conversion extraction Extraction & Washing quench->extraction separation Chromatographic Separation extraction->separation product Enantioenriched Product separation->product unreacted_sm Enantioenriched Unreacted Starting Material separation->unreacted_sm ee_determination Determination of e.e. (Chiral HPLC/GC) product->ee_determination unreacted_sm->ee_determination

Caption: General experimental workflow for the kinetic resolution of cyclic amines.

Detailed Experimental Protocols

The following are representative experimental protocols for the kinetic resolution of cyclic amines using the methods discussed.

Protocol 1: Kinetic Resolution of cis-2,3-Dimethylpiperidine via Enantioselective Acylation

This protocol is adapted from the work of Bode and co-workers[1].

Materials:

  • rac-cis-2,3-Dimethylpiperidine

  • Chiral Hydroxamic Acid Ester (e.g., (R)-(-)-N-Benzoyl-O-(2,4,6-trichlorobenzoyl)phenylglyoxylanilide hydroxamic acid)

  • N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Acylating agent (e.g., Acetic anhydride)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (0.1 equiv) and the chiral hydroxamic acid (0.1 equiv).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 15 minutes.

  • Add the rac-cis-2,3-dimethylpiperidine (1.0 equiv) to the solution.

  • Add the base (DBU, 0.1 equiv) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the acylating agent (0.5-0.6 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted amine by column chromatography on silica gel to afford the enantioenriched unreacted amine and the acylated product.

  • Determine the enantiomeric excess of the unreacted amine and the product by chiral HPLC or GC analysis.

Protocol 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidine via Asymmetric Deprotonation

This protocol is based on the methodology developed by Coldham and co-workers[2][3].

Materials:

  • rac-N-Boc-2-aryl-4-methylenepiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • (+)-Sparteine or (-)-Sparteine

  • Anhydrous solvent (e.g., THF)

  • Electrophile (e.g., an aldehyde or ketone for trapping the lithiated intermediate)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of the rac-N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) in anhydrous THF.

  • Add (+)-sparteine (0.6 equiv) to the solution.

  • Cool the reaction mixture to -78 °C.

  • Slowly add n-BuLi (0.55 equiv) to the reaction mixture and stir for the specified time (e.g., 1 hour) at -78 °C.

  • Add the electrophile to quench the lithiated species.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the unreacted starting material from the product.

  • Determine the enantiomeric excess of the recovered starting material by chiral HPLC analysis.

Protocol 3: Oxidative Kinetic Resolution of 2-Substituted Tetrahydroquinolines

This protocol is adapted from the work on chiral phosphoric acid catalysis[4][5][6].

Materials:

  • rac-2-Substituted tetrahydroquinoline

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Oxidant/Hydrogen Acceptor (e.g., an imine or a quinone)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Procedure:

  • To a reaction vial, add the rac-2-substituted tetrahydroquinoline (1.0 equiv), the chiral phosphoric acid catalyst (e.g., 5 mol%), and the oxidant (0.5-0.6 equiv).

  • Add the anhydrous solvent under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time.

  • Monitor the reaction progress by TLC or HPLC until approximately 50% conversion of the starting material is observed.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to separate the enantioenriched unreacted tetrahydroquinoline from the oxidized product.

  • Determine the enantiomeric excess of the recovered tetrahydroquinoline by chiral HPLC analysis.

Concluding Remarks

The choice of kinetic resolution strategy for a specific cyclic amine depends on several factors, including the substrate's structure, the desired enantiomer, and the scalability of the process. The enantioselective acylation of this compound demonstrates a pronounced diastereomeric effect, with the cis-isomer undergoing resolution with significantly higher selectivity than the trans-isomer[1]. This highlights the critical role of substrate conformation in achieving efficient kinetic resolution.

For piperidines with an aryl substituent at the 2-position, asymmetric deprotonation using a chiral ligand like sparteine offers a highly effective method. In contrast, the oxidative kinetic resolution catalyzed by chiral phosphoric acids provides an elegant approach for the resolution of tetrahydroquinolines. Enzymatic methods, while not detailed as extensively here for this compound, represent a versatile and often highly selective alternative for a broad range of cyclic amines.

Researchers and drug development professionals should consider the comparative data presented herein to select the most appropriate kinetic resolution method for their target cyclic amine, taking into account the desired enantiopurity, yield, and the practical aspects of the experimental protocol.

References

comparative study of different methods for 2,3-Dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted piperidines is a critical task. 2,3-Dimethylpiperidine, a key structural motif in various pharmacologically active compounds, can be synthesized through several methods. This guide provides a comparative study of the most prominent methods: catalytic hydrogenation of 2,3-lutidine and a plausible reductive amination approach. The comparison focuses on quantitative data, experimental protocols, and the logical workflow of each method.

Comparative Data of Synthesis Methods

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of this compound via the hydrogenation of 2,3-lutidine, alongside a theoretical reductive amination route.

MethodCatalyst/ReagentsSubstrateYield (%)Diastereomeric Ratio (cis:trans)Purity (%)Reaction Time (h)Temperature (°C)Pressure (bar)
Catalytic Hydrogenation 2,3-Lutidine
Rhodium(III) oxide (Rh₂O₃)9880:20High16405
Platinum(IV) oxide (PtO₂) (Adams' catalyst)HighPredominantly cisHigh4-10Room Temp.50-70
Palladium on Carbon (Pd/C)Moderate to HighVariableGood1-16Room Temp.1-5
Reductive Amination NH₄⁺ source (e.g., NH₄OAc), NaBH₃CN3-Methyl-1,5-pentanedialGoodVariableGood12-24Room Temp.N/A

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2,3-Lutidine

This is the most direct approach to this compound. The choice of catalyst significantly influences the reaction's efficiency and stereoselectivity.

a) Using Rhodium(III) oxide (Rh₂O₃)

This method offers high yield and good diastereoselectivity under mild conditions.

  • Materials: 2,3-Lutidine, Rhodium(III) oxide (Rh₂O₃, 0.5 mol%), Trifluoroethanol (TFE), Hydrogen gas (H₂), 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination).

  • Procedure:

    • In a suitable pressure reactor, a solution of 2,3-lutidine (0.8 mmol) in trifluoroethanol (1 mL) is prepared.

    • Rhodium(III) oxide (1 mg, 0.5 mol%) is added to the solution.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction mixture is stirred at 40°C under a hydrogen pressure of 5 bar for 16 hours.

    • After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

    • The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy using an internal standard.

b) Using Platinum(IV) oxide (PtO₂) (Adams' Catalyst)

A classic and effective method for pyridine ring saturation, generally favoring the cis-isomer.[1]

  • Materials: 2,3-Lutidine, Platinum(IV) oxide (PtO₂, 5 mol%), Glacial acetic acid, Hydrogen gas (H₂), Sodium bicarbonate (NaHCO₃), Ethyl acetate, Celite, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • A solution of 2,3-lutidine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure hydrogenation vessel.

    • Platinum(IV) oxide (5 mol%) is carefully added to the solution.

    • The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas to 50-70 bar.[1]

    • The mixture is stirred at room temperature for 6-10 hours.[1]

    • Upon reaction completion, the pressure is released, and the reaction mixture is carefully quenched with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are filtered through Celite and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

c) Using Palladium on Carbon (Pd/C)

A widely used and cost-effective catalyst, though diastereoselectivity can be variable.

  • Materials: 2,3-Lutidine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂), Celite.

  • Procedure:

    • To a solution of 2,3-lutidine in methanol in a hydrogenation flask, 10% Pd/C is added under an inert atmosphere (e.g., Argon).

    • The flask is connected to a hydrogen source (e.g., a balloon or a Parr shaker).

    • The atmosphere is replaced with hydrogen by repeated vacuum/hydrogen cycles.

    • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1-5 bar) for 1-16 hours.

    • Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the catalyst is carefully filtered off through a pad of Celite.

    • The solvent is removed in vacuo to afford this compound.

Method 2: Reductive Amination (Hypothetical Route)
  • Hypothetical Precursor: 3-Methyl-1,5-pentanedial.

  • Materials: 3-Methyl-1,5-pentanedial, Ammonium acetate (or another ammonia source), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH).

  • Procedure:

    • A solution of 3-methyl-1,5-pentanedial in methanol is prepared.

    • An excess of an ammonium salt, such as ammonium acetate, is added to the solution to serve as the nitrogen source.

    • Sodium cyanoborohydride is added portion-wise to the reaction mixture at 0°C.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • The reaction is quenched by the addition of water and the pH is adjusted to be basic.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • Purification by column chromatography would yield this compound.

Visualization of Method Comparison Workflow

The following diagram illustrates the decision-making process and comparative workflow for selecting a synthesis method for this compound.

G cluster_start Synthesis Goal cluster_methods Synthetic Approaches cluster_catalysts Catalyst Comparison cluster_precursor Precursor Design cluster_evaluation Performance Evaluation cluster_selection Method Selection start Synthesize this compound hydrogenation Catalytic Hydrogenation of 2,3-Lutidine start->hydrogenation amination Reductive Amination start->amination rh2o3 Rh₂O₃ hydrogenation->rh2o3 pto2 PtO₂ hydrogenation->pto2 pdc Pd/C hydrogenation->pdc precursor Design/Synthesize 3-Methyl-1,5-pentanedial amination->precursor eval Compare: - Yield - Diastereoselectivity - Purity - Reaction Conditions rh2o3->eval pto2->eval pdc->eval precursor->eval selection Select Optimal Method eval->selection

Caption: Comparative workflow for this compound synthesis.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds within the pharmaceutical and chemical industries. For 2,3-dimethylpiperidine, a saturated N-heterocycle with two contiguous chiral centers, accurate enantiomeric analysis is essential to understanding its stereoisomers' distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for this purpose: chiral chromatography—including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—as well as Nuclear Magnetic Resonance (NMR) Spectroscopy and Capillary Electrophoresis (CE).

Each method is presented with supporting experimental data, detailed protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

General Workflow for Enantiomeric Excess Determination

The process of determining the enantiomeric excess of a chiral compound like this compound follows a general sequence of steps, from initial sample handling to the final calculation of the enantiomeric ratio. The specific instrumentation and conditions will vary depending on the chosen analytical method.

General Workflow for Enantiomeric Excess Determination General Workflow for Enantiomeric Excess Determination cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Sample Derivatization Derivatization (if necessary) Sample->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC SFC Chiral SFC Derivatization->SFC CE Chiral CE Derivatization->CE NMR NMR Spectroscopy (with chiral auxiliary) Derivatization->NMR Detection Signal Detection (e.g., UV, FID, MS, NMR signal) Integration Peak/Signal Integration Detection->Integration Calculation Calculation of Enantiomeric Excess (ee) Integration->Calculation

Caption: General workflow for enantiomeric excess determination.

Comparison of Analytical Methods

The selection of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the desired accuracy, sensitivity, sample throughput, and the instrumentation available. The following table provides a summary of the key performance characteristics of the primary analytical techniques.

MethodPrincipleSample ThroughputSensitivityKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers with a chiral stationary phase (CSP).Moderate (10-30 min/sample)Moderate to HighRobust, versatile, widely applicable, preparative scale possible.Derivatization may be needed for UV detection; solvent consumption.
Chiral SFC Differential partitioning using a supercritical fluid mobile phase and a CSP.High (<10 min/sample)Moderate to HighFast, reduced organic solvent use ("greener"), high efficiency.Higher initial instrument cost; less common than HPLC.
Chiral GC Differential partitioning of volatile enantiomers with a chiral stationary phase.High (5-20 min/sample)HighExcellent resolution for volatile compounds, compatible with MS detection.Requires derivatization to increase volatility; limited to thermally stable compounds.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.High (<10 min/sample)HighExtremely high efficiency, minimal sample and reagent consumption.Lower sample loading capacity; can be sensitive to matrix effects.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.Very High (<5 min/sample)LowVery fast, non-destructive, provides structural information.Lower sensitivity, requires higher sample concentration, expensive CSA may be needed.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separation. For amines like this compound that lack a UV chromophore, a derivatization step is often required to enable sensitive detection. Polysaccharide-based chiral stationary phases are particularly effective for separating piperidine derivatives.[1][2]

Experimental Protocol (based on a method for piperidine-3-amine)[3]

  • Derivatization Step:

    • Dissolve the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or pyridine).

    • Add a derivatizing agent such as p-toluenesulfonyl chloride (PTSC) to introduce a UV-active group.

    • Allow the reaction to proceed to completion.

    • Perform a simple workup to remove excess reagents before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

    • Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol, is often effective.[3] For normal phase, a mixture of hexane/isopropanol with a small amount of an amine modifier can be used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 228 nm for PTSC derivatives).[3]

    • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral HPLC Workflow Chiral HPLC Workflow Sample This compound Sample Derivatization Derivatization with PTSC Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Separation on Chiralpak AD-H Injection->Separation Detection UV Detection Separation->Detection Analysis Peak Integration & ee Calculation Detection->Analysis

Caption: Workflow for chiral HPLC analysis of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for the enantioselective analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility and improve chromatographic performance. Cyclodextrin-based capillary columns are commonly used for this type of separation.[4]

Experimental Protocol

  • Derivatization Step:

    • React the this compound sample with a suitable derivatizing agent to form a more volatile and thermally stable derivative. Common agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Dissolve the sample in an appropriate solvent (e.g., ethyl acetate).

    • Add the derivatizing agent and heat if necessary to drive the reaction to completion.

    • The resulting solution can often be injected directly into the GC.

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as Chirasil-Dex CB (25 m x 0.25 mm).[5]

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250 °C.

    • Data Analysis: Enantiomeric excess is determined from the integrated peak areas of the two enantiomeric derivatives.

Chiral GC Workflow Chiral GC Workflow Sample This compound Sample Derivatization Derivatization with TFAA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Separation on Chirasil-Dex Column Injection->Separation Detection FID/MS Detection Separation->Detection Analysis Peak Integration & ee Calculation Detection->Analysis

Caption: Workflow for chiral GC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a very rapid method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[6] (S)-BINOL is a commonly used and effective CSA for amines.[7][8]

Experimental Protocol

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the this compound sample (e.g., 0.025 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d).[8]

    • Add a specific molar equivalent of the chiral solvating agent, such as (S)-BINOL (e.g., 0.1 mmol). The optimal ratio of CSA to analyte may need to be determined empirically to achieve the best resolution of signals.[7]

    • Shake the NMR tube for approximately 30 seconds to ensure complex formation.[7]

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

    • Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton on the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

NMR Spectroscopy Workflow NMR Spectroscopy Workflow Sample This compound Sample CSA_Addition Add (S)-BINOL in CDCl3 Sample->CSA_Addition NMR_Acquisition Acquire 1H NMR Spectrum CSA_Addition->NMR_Acquisition Analysis Signal Integration & ee Calculation NMR_Acquisition->Analysis

Caption: Workflow for NMR analysis of this compound.

Capillary Electrophoresis (CE)

Chiral CE is a powerful technique that provides high-efficiency separations with very low sample and reagent consumption. The most common approach involves adding a chiral selector, typically a cyclodextrin derivative, to the background electrolyte.[9][10]

Experimental Protocol

  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE) solution, for example, a phosphate or borate buffer at a specific pH (e.g., pH 2.5-4.0 for basic compounds).[11]

    • Dissolve a chiral selector, such as a sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), in the BGE at an optimized concentration (e.g., 1-30 mg/mL).[12]

    • Dissolve the this compound sample in the BGE or a compatible solvent at a suitable concentration.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40-60 cm effective length).

    • Voltage: Apply a high voltage (e.g., 15-25 kV).[11]

    • Temperature: Control the capillary temperature (e.g., 20-25 °C) to ensure reproducibility.[11]

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) if no derivatization is used.

    • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Chiral CE Workflow Chiral CE Workflow Sample This compound Sample BGE_Prep Prepare BGE with Cyclodextrin Sample->BGE_Prep Injection Capillary Injection BGE_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Peak Integration & ee Calculation Detection->Analysis

Caption: Workflow for chiral CE analysis of this compound.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is a critical decision in the drug development and chemical synthesis process. Chiral HPLC and GC are well-established and reliable methods, with SFC emerging as a faster and more environmentally friendly alternative. Chiral CE offers exceptionally high separation efficiency and minimal sample consumption, making it ideal for high-throughput screening. NMR spectroscopy provides a rapid, non-destructive alternative, particularly useful when sample is limited or when structural confirmation is also required. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for method selection and development, enabling researchers to confidently and accurately assess the enantiomeric purity of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dimethylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2,3-Dimethylpiperidine, a flammable and corrosive compound, requires a meticulous and informed approach to its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Toxicity: It may be harmful if swallowed or inhaled.

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal Considerations

ParameterValue/GuidelineSource
GHS Hazard Statements H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1][2]
Disposal Method Chemical Incineration with afterburner and scrubber[2][3]
Sewer Disposal Prohibited[1][2]
Waste Classification Hazardous Waste[1][4]

Experimental Protocols for Waste Management

The proper disposal of this compound is not a standalone experiment but a systematic procedure. The overarching goal is to manage it as hazardous waste, preventing its release into the environment.

Methodology for Waste Segregation and Collection:

  • Initial Assessment: All waste streams containing this compound must be treated as hazardous.

  • Container Selection: Use only approved, chemically compatible, and properly sealed hazardous waste containers.[5] The original container, if in good condition, can be used for the collection of waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a clear indication of its hazards (e.g., Flammable, Corrosive).[5]

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal by a licensed waste disposal service.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select a Designated and Labeled Hazardous Waste Container B->C D Carefully Transfer Waste into the Container C->D E Securely Close the Container Lid D->E F Store Container in a Designated Satellite Accumulation Area E->F Ensure proper storage G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G Do not exceed storage time limits H Maintain Disposal Records (Manifests) G->H Documentation is key

Disposal Workflow for this compound

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or watercourses.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations governing hazardous waste. It is the responsibility of the waste generator to ensure that the disposal process is fully compliant. This includes engaging a licensed and reputable hazardous waste disposal company for the final treatment of the chemical waste, which will typically involve incineration.[2][3] Maintaining meticulous records of waste generation and disposal is a legal requirement and a cornerstone of a robust laboratory safety program.

References

Personal protective equipment for handling 2,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethylpiperidine

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. The primary hazards include high flammability, acute toxicity if swallowed, skin corrosion, serious eye damage, and respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles with side shields and a face shieldProvides a barrier against splashes and vapors, preventing severe eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), flame-retardant and antistatic protective clothing, and chemical-resistant bootsProtects against skin corrosion and burns.[2][4][5] Glove integrity should be checked before each use.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessaryPrevents irritation of the respiratory tract and potential systemic toxicity from inhalation of vapors.[2][6]

2. Step-by-Step Operational Plan

2.1. Preparation and Handling

  • Pre-Handling Checks:

    • Ensure a safety shower and eyewash station are readily accessible and functional.

    • Verify that the chemical fume hood is operational.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[7][8]

  • Handling the Chemical:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Use only non-sparking tools.[7][8]

    • Avoid breathing vapors or mist.[2]

    • Prevent contact with skin and eyes by wearing the appropriate PPE.[2]

    • Keep the container tightly closed when not in use.[5]

2.2. Accidental Release Measures

  • Immediate Actions:

    • Evacuate the area immediately.

    • Remove all sources of ignition.[4]

    • Ventilate the area.

  • Containment and Cleanup:

    • Wear full protective equipment, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as sand or earth.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

    • Do not allow the chemical to enter drains or waterways.[4]

3. Disposal Plan

  • Waste Characterization:

    • This compound and any materials contaminated with it are considered hazardous waste.

  • Container Management:

    • Store waste in a tightly sealed, properly labeled container.

    • The container should be stored in a designated, well-ventilated hazardous waste storage area.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed and certified waste disposal company.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated PPE should be disposed of as hazardous waste.[6]

4. Emergency First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Safety Equipment (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Ground Equipment D->E F Handle and Dispense E->F G Close Container Tightly F->G K Spill or Exposure Occurs F->K H Decontaminate Work Area G->H I Doff and Dispose of PPE H->I J Dispose of Chemical Waste I->J L Follow First Aid Procedures K->L M Evacuate and Notify Supervisor K->M N Contain Spill if Safe K->N

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylpiperidine
Reactant of Route 2
2,3-Dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.